Product packaging for Furo[3,4-d]pyrimidine(Cat. No.:CAS No. 271-05-6)

Furo[3,4-d]pyrimidine

Katalognummer: B15215042
CAS-Nummer: 271-05-6
Molekulargewicht: 120.11 g/mol
InChI-Schlüssel: WGBWKGXFYKPJOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Furo[3,4-d]pyrimidine is a versatile fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged structure for developing potent therapeutic agents. Researchers utilize this core structure in designing inhibitors for challenging biological targets. Its molecular architecture is ideally suited for participation in Diels–Alder reactions, enabling access to more complex tricyclic compounds . The framework has proven valuable in creating novel inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, particularly for non-small cell lung cancer (NSCLC) . More recently, dihydrothis compound derivatives have been identified as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against a wide range of drug-resistant HIV-1 strains, demonstrating superior efficacy compared to existing therapies like etravirine in preclinical models . The exposed oxygen atom in the dihydrothis compound structure can serve as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in enzymatic binding pockets and contributing to improved resistance profiles . Furthermore, this chemotype has been explored as a selective α1a-adrenergic receptor antagonist, indicating its utility beyond antiviral and anticancer applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O B15215042 Furo[3,4-d]pyrimidine CAS No. 271-05-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

271-05-6

Molekularformel

C6H4N2O

Molekulargewicht

120.11 g/mol

IUPAC-Name

furo[3,4-d]pyrimidine

InChI

InChI=1S/C6H4N2O/c1-5-2-9-3-6(5)8-4-7-1/h1-4H

InChI-Schlüssel

WGBWKGXFYKPJOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC=NC2=CO1

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, along with a summary of their biological activities against various targets. Furthermore, key signaling pathways modulated by these derivatives, namely the VEGFR-2 and PI3K/AKT pathways, are visualized to provide a deeper understanding of their mechanism of action.

Introduction

This compound derivatives constitute a class of bicyclic heterocyclic compounds that have emerged as promising scaffolds in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to various pharmacological effects. Researchers have successfully synthesized numerous derivatives with potent activities, including anticancer, antiviral, and enzyme inhibitory properties. This guide aims to provide a comprehensive resource for scientists engaged in the design, synthesis, and evaluation of novel this compound-based therapeutic agents.

Synthesis of this compound Derivatives

A variety of synthetic strategies have been developed to construct the this compound core. A common and effective method involves a multi-step synthesis starting from furan derivatives.

General Synthetic Scheme

A representative synthetic route to 1,2-dihydrothis compound derivatives is outlined below. This method utilizes a Curtius rearrangement, nucleophilic addition, and intramolecular cyclization as key steps.[1]

Synthetic_Scheme A Starting Furan Derivative B Intermediate Carbonyl Azide A->B Acylation & Azidation C Isocyanate Intermediate B->C Curtius Rearrangement (Heat) D Urea Derivative C->D Nucleophilic Addition (Amine) E This compound Core D->E Intramolecular Cyclization VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Inhibits Experimental_Workflow A Synthesis of Intermediate B Purification of Intermediate (Column Chromatography) A->B C Synthesis of Final This compound B->C D Purification of Final Product (Recrystallization) C->D E Structural Characterization D->E F Biological Evaluation E->F G IR Spectroscopy E->G H NMR Spectroscopy E->H I Mass Spectrometry E->I

References

The Furo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold and its derivatives, with a focus on its applications in oncology and virology. This document details the quantitative biological data, in-depth experimental protocols, and the key signaling pathways modulated by this versatile scaffold.

Anticancer Activity: Targeting Key Kinase Signaling Pathways

Derivatives of the this compound scaffold and its isomer, furo[2,3-d]pyrimidine, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical kinases in cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various furo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines.

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K/AKT Kinases

CompoundPI3Kα (IC50, µM)PI3Kβ (IC50, µM)AKT (IC50, µM)Reference
10b0.175 ± 0.0070.071 ± 0.0030.411 ± 0.02[1][2]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives (GI50, µM)

CompoundBreast (HS 578T)Breast (MCF-7)NCI 59 Cell Line (Mean)Reference
10b1.51--[1][2]
5d-1.392.41[3][4]
5e-0.5051.23[3][4]

Table 3: Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives (IC50, µM)

CompoundHepG2Bel-7402HeLaReference
4a0.70--[5]
PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. This compound derivatives have been shown to inhibit key kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits CellCycle Cell Cycle Proteins AKT->CellCycle Regulates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis FuroPyrimidine This compound Derivative FuroPyrimidine->PI3K Inhibits FuroPyrimidine->AKT Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds HIV_RT_Workflow cluster_process Reverse Transcription Process ssRNA Viral ssRNA Genome step1 1. Binding of tRNA primer to viral RNA ssRNA->step1 tRNA Host tRNA Primer tRNA->step1 RT HIV-1 Reverse Transcriptase (RT) step2 2. Synthesis of (-) strand DNA RT->step2 step3 3. RNase H degradation of RNA template RT->step3 step4 4. Synthesis of (+) strand DNA RT->step4 step1->step2 Initiation step2->step3 step3->step4 dsDNA Viral dsDNA step4->dsDNA Integration Integration into Host Genome dsDNA->Integration FuroPyrimidine Dihydrothis compound (NNRTI) FuroPyrimidine->RT Allosteric Inhibition

References

An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry. As a bioisostere of purine, this scaffold has been identified as a key pharmacophore in the development of a variety of therapeutic agents. Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, chemical properties, synthesis, and significant biological activities. The guide is intended to serve as a valuable resource for researchers and drug development professionals working with this promising heterocyclic system.

Core Structure and Chemical Properties

The this compound core consists of a furan ring fused to a pyrimidine ring. The fusion of these two aromatic heterocycles results in a planar, bicyclic system with unique electronic properties. The pyrimidine ring, being electron-deficient, influences the reactivity of the entire scaffold.

Physicochemical Properties

Detailed experimental data for the unsubstituted this compound core is limited in publicly available literature. However, based on the general properties of related heterocyclic compounds, the following characteristics can be inferred. For illustrative purposes, data for the related isomer, Furo[2,3-d]pyrimidine, is provided where available.

PropertyValue (Furo[2,3-d]pyrimidine)Reference
Molecular FormulaC6H4N2O[1]
Molecular Weight120.11 g/mol [1]
Topological Polar Surface Area38.9 Ų[1]
XLogP30.9[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count3[1]
Spectroscopic Properties

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the pyrimidine ring and the specific substitution pattern. For example, in a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlets for the methyl group, chloromethyl group, and a pyrazole proton are observed.[2]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons in both the furan and pyrimidine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom. For instance, in a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, distinct signals are observed for the methyl carbon, chloromethyl carbon, and the carbons of the heterocyclic rings.[2]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound derivatives would be expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O stretching and bending vibrations. For a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, bands are observed for C-H, C=N, and other functional groups.[2]

1.2.3. Mass Spectrometry (MS)

The mass spectrum of the this compound core would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would involve the characteristic cleavage of the fused ring system. For a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the mass spectrum shows the molecular ion peak and fragments corresponding to the loss of chlorine and other groups.[2]

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic strategies, typically involving the construction of the pyrimidine ring onto a pre-functionalized furan or vice versa. A general approach involves the cyclocondensation of a suitably substituted aminofuran with a one-carbon synthon, such as formamide or formic acid.

General Synthetic Workflow

G General Synthesis Workflow for Furo[3,4-d]pyrimidines A Substituted Furan Precursor B Introduction of Amino and Cyano/Ester Groups A->B Functionalization C Cyclization with a C1 Synthon B->C Reaction with e.g., Formamide D This compound Core C->D Ring Closure E Further Functionalization D->E Substitution Reactions F Target Bioactive Molecules E->F Derivatization

Caption: General workflow for the synthesis of this compound derivatives.

Example Experimental Protocol: Synthesis of a Furo[3,4-d]pyrimidinone Derivative

Step 1: Synthesis of 3-Aminofuran-4-carboxylate A suitably substituted furan-3,4-dicarboxylate is subjected to a Curtius or Hofmann rearrangement to introduce an amino group at the 3-position.

Step 2: Cyclization to form the Furo[3,4-d]pyrimidinone ring The resulting 3-aminofuran-4-carboxylate is heated with an excess of formamide at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then purified by recrystallization or column chromatography to yield the desired furo[3,4-d]pyrimidinone.

Biological Activities and Signaling Pathways

Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably as antiviral and anticancer agents.

Anti-HIV Activity

Certain dihydrothis compound derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds exhibit high efficacy against wild-type HIV-1 and various drug-resistant strains.

3.1.1. Quantitative Anti-HIV Activity Data

The following table summarizes the anti-HIV-1 activity of representative dihydrothis compound derivatives.

CompoundHIV-1 WT (EC₅₀, nM)HIV-1 (L100I) (EC₅₀, nM)HIV-1 (K103N) (EC₅₀, nM)HIV-1 (Y181C) (EC₅₀, nM)HIV-1 (Y188L) (EC₅₀, nM)HIV-1 (E138K) (EC₅₀, nM)
13c2 1.62.11.82.53.38.4
13c4 1.82.32.13.32.64.4

3.1.2. Experimental Protocol: Anti-HIV Assay in MT-4 Cells

The anti-HIV activity of compounds is typically evaluated in MT-4 cells. The assay involves the following steps:

  • MT-4 cells are seeded in 96-well plates.

  • The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of serial dilutions of the test compounds.

  • After a 5-day incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.

  • The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from HIV-1-induced cytopathogenicity.

Anticancer Activity and PI3K/AKT Signaling Pathway Inhibition

Several this compound analogs, particularly those belonging to the broader furopyrimidine class, have shown promising anticancer activity. A key mechanism of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.

3.2.1. PI3K/AKT Signaling Pathway

G PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation FuroPyrimidine This compound Derivative FuroPyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

3.2.2. Quantitative Anticancer Activity Data

The following table presents the 50% growth inhibitory concentration (GI₅₀) values for representative furo[2,3-d]pyrimidine-based chalcones against various cancer cell lines.

CompoundLeukemia (K-562) GI₅₀ (μM)Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (μM)Colon Cancer (HCT-116) GI₅₀ (μM)Breast Cancer (MCF7) GI₅₀ (μM)
5d 1.821.471.591.39
5e 0.801.351.260.51

3.2.3. Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the compounds can be determined using the MTT assay:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.

Conclusion

The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of virology and oncology. The ability to inhibit key biological targets such as HIV-1 reverse transcriptase and the PI3K/AKT signaling pathway underscores the importance of this heterocyclic system. While further research is needed to fully elucidate the structure-activity relationships and to obtain more detailed physicochemical data for the parent core, the existing body of evidence strongly supports the continued exploration of this compound derivatives in drug discovery and development programs. This guide provides a foundational understanding of this important scaffold to aid researchers in their efforts to develop novel and effective therapeutics.

References

Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Furo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a primary focus on their promising activity as anti-HIV agents and emerging potential in oncology.

Core Therapeutic Applications

This compound derivatives have been most extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. More recently, preliminary studies have suggested their potential as anticancer agents, warranting further investigation into their mechanism of action and efficacy against various cancer cell lines.

Anti-HIV-1 Activity: Inhibition of Reverse Transcriptase

A significant body of research has focused on the development of dihydrothis compound derivatives as potent NNRTIs. These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and prevents the conversion of viral RNA into DNA, a crucial step in the viral life cycle.

Quantitative Analysis of Anti-HIV-1 Activity

The following tables summarize the in vitro efficacy of selected dihydrothis compound derivatives against wild-type and mutant strains of HIV-1, as well as their inhibitory activity against the HIV-1 reverse transcriptase enzyme.

Table 1: Antiviral Activity against Wild-Type and Mutant HIV-1 Strains

CompoundWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)
13c2 1.62.53.141.519.0
13c4 2.13.44.2--
14b -5.79-28.35.79
16c -2.85-18.0-
Etravirine (ETV) ---17.021.4

EC₅₀ values represent the concentration of the compound required to inhibit viral replication by 50%. Data compiled from multiple sources.[1][2]

Table 2: HIV-1 Reverse Transcriptase Inhibition

CompoundIC₅₀ (µM)
14b 0.14
16c 0.15

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the HIV-1 reverse transcriptase enzyme by 50%.[1][2]

Anticancer Potential: Preliminary Findings

The exploration of this compound derivatives as anticancer agents is an emerging area of research. While extensive quantitative data is not yet available for this specific scaffold, a preliminary study has investigated the effect of a dihydrothis compound compound on the K562 human chronic myelogenous leukemia cell line. The study reported a dose-dependent cytotoxic effect, suggesting that these compounds may have a therapeutic application in oncology. Further research is needed to elucidate the mechanism of action, which may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT pathway, a known target of the isomeric Furo[2,3-d]pyrimidine derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound compounds.

General Synthesis of Dihydrothis compound Derivatives

The synthesis of the dihydrothis compound core typically involves a multi-step process. A common route begins with the appropriate starting materials to construct the fused furo-pyrimidine ring system. Subsequent modifications are then made to introduce various substituents at key positions to optimize biological activity. The general synthetic scheme often involves the reaction of a substituted pyrimidine with a reagent that facilitates the formation of the fused furan ring.

Anti-HIV-1 Activity Assay

The antiviral activity of the synthesized compounds is typically evaluated in cell-based assays. This involves the infection of a suitable host cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the test compounds. After a defined incubation period, the extent of viral replication is determined by measuring the activity of viral enzymes, such as reverse transcriptase, or by quantifying the amount of viral antigens, such as p24. The EC₅₀ value is then calculated as the concentration of the compound that inhibits viral replication by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of the compounds on the HIV-1 reverse transcriptase enzyme is determined using an in vitro enzymatic assay. Recombinant HIV-1 RT is incubated with a template-primer, deoxynucleoside triphosphates (dNTPs), and varying concentrations of the test compounds. The activity of the enzyme is measured by quantifying the incorporation of labeled dNTPs into the newly synthesized DNA strand. The IC₅₀ value is then determined as the concentration of the compound that reduces the enzyme's activity by 50%.

Cytotoxicity Assay

The cytotoxicity of the this compound compounds is assessed to determine their therapeutic index. This is commonly performed using an MTT assay. In this assay, viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The CC₅₀ (50% cytotoxic concentration) is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound compounds.

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA This compound This compound Inhibition This compound->Inhibition Inhibition->Reverse Transcription

Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification & Characterization Purification and Structural Characterization Synthesis->Purification & Characterization Biological Evaluation Biological Evaluation Purification & Characterization->Biological Evaluation Anti-HIV Assay Anti-HIV Activity (EC₅₀) Biological Evaluation->Anti-HIV Assay RT Inhibition Assay RT Inhibition (IC₅₀) Biological Evaluation->RT Inhibition Assay Cytotoxicity Assay Cytotoxicity (CC₅₀) Biological Evaluation->Cytotoxicity Assay SAR Studies Structure-Activity Relationship Studies Anti-HIV Assay->SAR Studies RT Inhibition Assay->SAR Studies Cytotoxicity Assay->SAR Studies Lead Optimization Lead Compound Optimization SAR Studies->Lead Optimization Lead Optimization->Synthesis End End Lead Optimization->End

General Experimental Workflow for Drug Discovery.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Potential PI3K/AKT Signaling Pathway Inhibition.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. For anti-HIV-1 activity, modifications at specific positions have been shown to significantly impact potency against both wild-type and resistant viral strains. The exploration of the chemical space around the this compound core continues to be a key strategy in the development of more effective therapeutic agents.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research will likely focus on:

  • Expansion of Anticancer Studies: A more systematic evaluation of this compound derivatives against a broad panel of cancer cell lines is warranted to identify lead compounds and elucidate their mechanisms of action.

  • Optimization of Anti-HIV Agents: Continued medicinal chemistry efforts to enhance the potency, pharmacokinetic properties, and resistance profile of this compound-based NNRTIs are crucial.

  • Exploration of Other Therapeutic Areas: The versatile nature of the this compound core suggests its potential for the development of agents targeting other diseases, such as inflammatory conditions and neurodegenerative disorders.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of Furo[3,4-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the furo[3,4-d]pyrimidine core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted this compound ring system, this document will focus on the analysis of closely related and substituted derivatives. The principles and experimental protocols outlined herein are directly applicable to the characterization of novel this compound compounds.

Introduction to Furo[3,4-d]pyrimidines

Furo[3,4-d]pyrimidines are a class of fused heterocyclic compounds containing a furan ring fused to a pyrimidine ring. This structural motif is a bioisostere of purines and other significant bicyclic heteroaromatic systems, making it an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic Characterization

The primary methods for the structural elucidation of furo[3,4-d]pyrimidines and their analogues are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.

Expected ¹H NMR Characteristics:

While specific data for the unsubstituted this compound is scarce, we can predict the approximate chemical shifts based on related structures like pyrazolo[3,4-d]pyrimidines. The protons on the pyrimidine ring are expected to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm. The protons on the furan moiety would likely resonate at a slightly higher field compared to benzene, influenced by the electron-donating nature of the oxygen atom.

Expected ¹³C NMR Characteristics:

The carbon atoms in the heterocyclic rings will exhibit distinct chemical shifts. Carbons in the pyrimidine ring are expected to be in the range of δ 140-160 ppm, while those in the furan ring will likely appear between δ 100 and 150 ppm. The exact shifts will be highly dependent on the substituents.

Table 1: ¹H NMR Spectroscopic Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (P1) [1]

ProtonChemical Shift (δ, ppm)Multiplicity
H (pyrimidine ring)8.40s
H (phenyl ring)8.02-7.99m
H (phenyl ring)7.54-7.50m
H (phenyl ring)7.37-7.33m
CH₃ (pyrimidine ring)3.47s
CH₃ (pyrazole ring)2.52s

Table 2: ¹³C NMR Spectroscopic Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (P1) [1]

CarbonChemical Shift (δ, ppm)
C (pyrimidine ring)157.60
C (pyrimidine ring)151.90
C (pyrazole ring)151.70
C (pyrazole ring)145.86
C (phenyl ring)138.27
C (phenyl ring)129.24
C (phenyl ring)126.66
C (phenyl ring)121.20
C (pyrazole ring)104.94
CH₃ (pyrimidine ring)33.15
CH₃ (pyrazole ring)13.41
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound core will exhibit characteristic vibrations.

Expected IR Characteristics:

  • C=N and C=C stretching: These vibrations from the pyrimidine and furan rings are expected in the 1650-1450 cm⁻¹ region.

  • C-O-C stretching: The furan ether linkage will show a strong absorption band in the 1250-1050 cm⁻¹ region.

  • Aromatic C-H stretching: These will appear above 3000 cm⁻¹.

Table 3: IR Spectroscopic Data for a Chromeno[2,3-d]pyrimidin-6-one Derivative [2]

Functional GroupWavenumber (cm⁻¹)
N-H3439
C≡N2225
C=O1685, 1627
C=N1597
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Fragmentation Patterns:

The molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of small molecules like HCN or N₂. The furan ring may undergo its characteristic fragmentation, including the loss of CO. The specific fragmentation will be highly influenced by the nature and position of substituents. For instance, in some pyrimidinethione derivatives, the molecular ion can undergo fragmentation by losing a methyl radical followed by a CO molecule.[3]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following are general protocols that can be adapted for the analysis of furo[3,4-d]pyrimidines.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Thin Film: For oils or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid or liquid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution can be directly infused into the mass spectrometer or introduced via a chromatographic system like HPLC or GC.

Data Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • ESI-MS: This is a soft ionization technique suitable for polar and thermally labile molecules. It typically provides the protonated molecule [M+H]⁺ or other adducts.

  • EI-MS: This is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a fingerprint for the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow and Data Interpretation

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel heterocyclic compound like a this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR IR_Data Functional Groups Identified IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Final Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

References

Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to purines, which are key components of biologically essential molecules like ATP. This structural mimicry makes furo[3,4-d]pyrimidines and related fused pyrimidine systems promising candidates for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By competing with ATP for the binding site on kinases, inhibitors based on the this compound core can modulate kinase activity and disrupt aberrant signaling cascades.

While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively studied as a source of potent kinase inhibitors, the this compound core represents a less explored but potentially fruitful area for novel drug discovery. This guide provides a comprehensive overview of the current understanding of furo[3,4-d]pyrimidines and related compounds as kinase inhibitors, with a focus on their synthesis, biological evaluation, and the experimental protocols employed in their development. Due to the limited specific data on this compound kinase inhibitors, this guide will draw upon data from the broader class of furopyrimidines and related fused pyrimidine structures to illustrate key concepts and potential applications.

Mechanism of Action: Targeting Key Signaling Pathways

This compound-based kinase inhibitors are designed to interfere with critical cellular signaling pathways that are often hijacked in disease states. One of the most frequently targeted pathways in cancer is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotion Growth Cell Growth & Proliferation mTORC1->Growth Promotion mTORC2 mTORC2 mTORC2->AKT Activation FuroPyrimidine This compound Inhibitor FuroPyrimidine->PI3K Inhibition FuroPyrimidine->mTORC1 Inhibition

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition.

As depicted in Figure 1, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for PDK1 and AKT, leading to AKT activation. Activated AKT promotes cell survival and activates mTORC1, a key regulator of cell growth and proliferation. Furo[3,4-d]pyrimidines have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and mitigating disease progression.

Quantitative Data on Furo-pyrimidine and Related Kinase Inhibitors

While specific IC50 values for this compound kinase inhibitors are not widely available in the public domain, the following tables summarize the inhibitory activities of structurally related furo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyrimidine compounds against various kinases. This data provides a valuable reference for the potential potency of the this compound scaffold.

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 1 PI3Kα175-[1]
Compound 1 PI3Kβ71-[1]
Compound 1 AKT411-[1]
Compound 2 EGFR3-[2]
Compound 3 VEGFR2--[2]

Table 2: Inhibitory Activity of Pyrrolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 4 COX-1--[3]
Compound 4 COX-2--[3]
Compound 5 Src250-[4]

Experimental Protocols

The development of this compound-based kinase inhibitors involves a multi-step process encompassing chemical synthesis, in vitro kinase assays, and cell-based assays to determine their efficacy and mechanism of action.

General Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-formed furan ring or vice versa. One plausible synthetic strategy is outlined below.

Synthesis_Workflow Start Substituted Furan Step1 Formylation Start->Step1 Intermediate1 Furan Carboxaldehyde Step1->Intermediate1 Step2 Condensation with Urea/Thiourea derivative Intermediate1->Step2 Intermediate2 Pyrimidinone Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Final This compound Core Step3->Final

Figure 2: General Synthetic Workflow for Furo[3,4-d]pyrimidines.

A versatile synthesis for furo[3,4-d]pyrimidinones has been described, providing access to these compounds in high yield and in enantiomerically pure forms[5]. The specific reagents and reaction conditions would be adapted based on the desired substitutions on the core structure.

In Vitro Kinase Inhibition Assays

To determine the potency of the synthesized compounds against specific kinases, in vitro kinase assays are employed. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.

Typical Protocol for a Kinase Activity Assay:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • 96-well or 384-well plates

    • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

  • Procedure: a. Add assay buffer, substrate, and the test compound at various concentrations to the wells of the microplate. b. Initiate the kinase reaction by adding the kinase and ATP. c. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, luminescence, or radioactivity). f. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays can assess the impact of the compounds on cell proliferation, apoptosis, and the phosphorylation status of downstream signaling proteins.

Workflow for Evaluating Kinase Inhibitors in a Cellular Context:

Cell_Assay_Workflow Start Synthesized This compound Compounds Treatment Treat Cells with Compounds Start->Treatment CellCulture Culture Cancer Cell Lines CellCulture->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot for Phospho-proteins Treatment->WesternBlot DataAnalysis Data Analysis and IC50/EC50 Determination Proliferation->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Figure 3: Workflow for Cellular Evaluation of Kinase Inhibitors.

Example Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

The this compound scaffold holds promise as a template for the design of novel kinase inhibitors. While research has predominantly focused on its isomers, the unique electronic and steric properties of the this compound core may offer advantages in terms of selectivity and potency against specific kinase targets. The exploration of this scaffold, guided by the established methodologies for the broader class of furopyrimidines, could lead to the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. Future efforts should concentrate on the synthesis and screening of diverse this compound libraries against a wide range of kinases to fully elucidate the potential of this intriguing heterocyclic system. The development of detailed structure-activity relationships (SAR) will be critical in optimizing lead compounds with improved pharmacological profiles.

References

Initial Screening of Furo[3,4-d]pyrimidine Libraries for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its structural similarity to purine, a fundamental component of nucleic acids. This structural analogy suggests that this compound derivatives could act as antagonists in various biological pathways crucial for cell proliferation, making them promising candidates for the development of novel anticancer agents. This technical guide provides an in-depth overview of the initial screening of this compound libraries for anticancer activity, summarizing the current state of research, detailing key experimental protocols, and visualizing essential workflows and signaling pathways. While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively studied, this guide will focus on the available data for furo[3,4-d]pyrimidines and use related structures to illustrate the broader potential of this compound class.

Introduction to Furo[3,4-d]pyrimidines in Oncology

Fused pyrimidine systems, such as furo[3,4-d]pyrimidines, are recognized as "privileged structures" in drug discovery. Their ability to interact with a wide range of biological targets, particularly protein kinases, has positioned them as a focal point for the development of targeted cancer therapies. Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.

The this compound core, being a bioisostere of adenine, can be effectively designed to target the ATP-binding site of various kinases. This competitive inhibition can block downstream signaling and induce apoptosis in cancer cells. Research into related fused pyrimidine heterocycles has demonstrated potent inhibitory activity against several key oncogenic kinases, including:

  • PI3K/AKT/mTOR Pathway: This is one of the most frequently hyperactivated signaling pathways in human cancers, playing a central role in cell growth, metabolism, and survival.

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are crucial for tumor growth, angiogenesis, and metastasis.

While the body of research specifically on the anticancer activity of furo[3,4-d]pyrimidines is still emerging compared to its isomers, the foundational principle of targeting key oncogenic pathways remains the primary driver for the exploration of these libraries.

Experimental Protocols

The initial screening of a compound library involves a series of standardized in vitro assays to determine the cytotoxic and antiproliferative effects of the synthesized molecules against various cancer cell lines. Below are detailed methodologies for two of the most common primary screening assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading and Data Analysis:

    • Shake the plate for 5 minutes and measure the optical density (OD) at 510 nm.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (the concentration of drug that inhibits cell growth by 50%).

Data Presentation

The quantitative data from initial anticancer screenings of this compound libraries and their isomers are summarized below. Due to the limited number of published studies on the this compound scaffold, data from the more extensively studied furo[2,3-d]pyrimidine isomer is included for comparative purposes, highlighting the potential of the broader furopyrimidine class.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
4a HepG2 (Liver)CCK80.70[1]
5d NCI-59 Cell Line Panel (Mean)SRB2.41
5e NCI-59 Cell Line Panel (Mean)SRB1.23
5d MCF-7 (Breast, Doxorubicin-resistant)MTT1.20 ± 0.21
5e MCF-7 (Breast, Doxorubicin-resistant)MTT1.90 ± 0.32
10b HS 578T (Breast)SRB1.51
10b NCI-60 Cell Line Panel (Mean)SRB0.91 - 16.7

Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
10b PI3Kα0.175 ± 0.007
10b PI3Kβ0.071 ± 0.003
10b AKT0.411 ± 0.02

Note: The data presented is a selection from the cited literature and is intended to be representative of the anticancer potential of the furopyrimidine scaffold. Researchers should refer to the original publications for comprehensive datasets.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening of a chemical library for anticancer activity.

G cluster_0 Library Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Identification synthesis This compound Library Synthesis dissolution Compound Dissolution (e.g., in DMSO) synthesis->dissolution plating Serial Dilution Plate Preparation dissolution->plating treatment Compound Treatment (48-72h Incubation) plating->treatment Transfer of compounds cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment assay Cytotoxicity Assay (MTT or SRB) treatment->assay readout Absorbance Measurement assay->readout calculation IC50 / GI50 Calculation readout->calculation hit_id Hit Compound Identification calculation->hit_id

Anticancer screening workflow.
Targeted Signaling Pathway

This compound derivatives are often designed to inhibit key signaling pathways involved in cancer progression. The PI3K/AKT/mTOR pathway is a primary target.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Targeting the PI3K/AKT/mTOR pathway.
Structure-Activity Relationship (SAR) Logic

The initial screening of a library allows for the development of a preliminary structure-activity relationship (SAR), which guides the next phase of lead optimization.

G cluster_0 Initial Library Screening cluster_1 SAR Analysis cluster_2 Lead Optimization Core This compound Core R1 R2 Activity Anticancer Activity (IC50 / GI50) Core:f1->Activity Vary R1 Core:f2->Activity Vary R2 Conclusion R1 = Bulky aromatic group (Increased Activity) R2 = Small polar group (Decreased Activity) Activity->Conclusion Correlate structure with activity NextGen Design of Next-Generation Compounds Conclusion->NextGen

SAR analysis workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, largely due to its potential to inhibit protein kinases that are crucial for cancer cell survival and proliferation. While the currently available data for this specific isomer is limited, the extensive research on the related furo[2,3-d]pyrimidine and other fused pyrimidine systems strongly suggests that this compound libraries are worthy of more intensive investigation.

Future work should focus on:

  • Expansion of Chemical Libraries: The synthesis of diverse this compound libraries with a wide range of substitutions is essential to thoroughly explore the chemical space and identify potent lead compounds.

  • Broader Screening Panels: Initial screenings should be conducted against a larger and more diverse panel of cancer cell lines to identify compounds with selective activity against specific cancer types.

  • Mechanism of Action Studies: For hit compounds, detailed mechanistic studies should be undertaken to identify the specific molecular targets (e.g., which kinases are inhibited) and to elucidate the downstream effects on cancer cell signaling.

  • In Vivo Studies: Promising lead compounds from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system.

By systematically applying the screening methodologies outlined in this guide and leveraging the insights gained from SAR studies, the research and drug development community can unlock the full therapeutic potential of the this compound scaffold in the fight against cancer.

References

Physicochemical Properties of Dihydrofuro[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrofuro[3,4-d]pyrimidine scaffold is a promising heterocyclic motif in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of this core structure have been notably investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. Understanding the physicochemical properties of these compounds is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the key physicochemical parameters of dihydrothis compound derivatives, detailed experimental protocols for their determination, and a visualization of relevant biological pathways.

Core Physicochemical Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical profile. For dihydrothis compound derivatives, the key properties to consider are melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). While comprehensive experimental data for a wide range of these derivatives is still emerging in the scientific literature, theoretical calculations and preliminary studies suggest that many of these compounds possess favorable drug-like properties.

Below is a summary of representative, albeit limited, publicly available data for a specific dihydrothis compound derivative to illustrate the typical physicochemical space of this class of compounds.

Table 1: Physicochemical Data for 5,7-Dihydrothis compound-2,4(1H,3H)-dione

PropertyValueSource
Molecular Weight154.12 g/mol PubChem CID: 23125132[1]
XLogP3-1.7PubChem CID: 23125132[1]
Hydrogen Bond Donors2PubChem CID: 23125132[1]
Hydrogen Bond Acceptors3PubChem CID: 23125132[1]
Rotatable Bond Count0PubChem CID: 23125132[1]

Note: The XLogP3 value is a calculated prediction of the logarithm of the octanol-water partition coefficient.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is critical in drug discovery. The following sections detail standard experimental protocols applicable to the characterization of dihydrothis compound derivatives.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity. A sharp melting point range is characteristic of a pure substance.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[2][3][4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.[2]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[3][5]

  • Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. Both kinetic and thermodynamic solubility assays are commonly employed.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[6]

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Calculation: The solubility is expressed in units such as µg/mL or µM.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[6][7]

  • Dilution: Aliquots of the DMSO stock solution are added to an aqueous buffer in a multi-well plate.[6][7]

  • Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 2 hours) using methods like turbidimetry (nephelometry) or by analyzing the concentration in the supernatant after filtration or centrifugation.[6][7][8]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its membrane permeability and interaction with biological targets. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Protocol: Shake-Flask Method for LogP/LogD Determination

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other by shaking for 24 hours and then allowing the phases to separate.[9][10]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.[9]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[9]

  • Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9][10]

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A solution of the compound is prepared in water or a co-solvent system if the aqueous solubility is low. The concentration is typically in the range of 1 mM.[11][12]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. An inert gas, such as nitrogen, is often bubbled through the solution to exclude atmospheric carbon dioxide.[11][12]

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.[11][12]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added) by identifying the pH at the half-equivalence point or by using derivative plots to locate the inflection points.[11][12]

Biological Pathways and Experimental Workflows

To provide a comprehensive understanding of the therapeutic relevance of dihydrothis compound derivatives, it is essential to visualize their mechanism of action within biological signaling pathways.

VEGFR-2 Signaling Pathway

Dihydrothis compound derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. The following diagram illustrates the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Permeability Vascular Permeability Ca_release->Permeability Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Inhibitor Dihydrothis compound Derivative Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

Certain dihydrothis compound derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiretroviral drugs used in the treatment of HIV-1. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

NNRTI_Mechanism cluster_RT Reverse Transcriptase Enzyme HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template DNA_Synthesis Viral DNA Synthesis RT->DNA_Synthesis Catalyzes NNRTI_BP Allosteric Binding Pocket Inhibitor Dihydrothis compound (NNRTI) Inhibitor->NNRTI_BP Binds to Conformational_Change Conformational Change of Enzyme Inhibitor->Conformational_Change Induces Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Caption: Mechanism of action of NNRTIs.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a novel dihydrothis compound derivative.

Physicochemical_Workflow Start Synthesized Compound Purity Purity Assessment (NMR, LC-MS, Elemental Analysis) Start->Purity MP Melting Point Determination Purity->MP Solubility Aqueous Solubility (Kinetic & Thermodynamic) Purity->Solubility LogP Lipophilicity (LogP/LogD) Determination Purity->LogP pKa pKa Determination Purity->pKa Data_Analysis Data Analysis and Structure-Property Relationship MP->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis End Candidate Selection/ Optimization Data_Analysis->End

References

Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of novel furo[2,3-d]pyrimidine derivatives. Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as potent inhibitors of various protein kinases.[1] This guide details the synthetic methodologies for creating these compounds, presents their biological activities in a structured format, and explores their mechanism of action through key signaling pathways.

Synthetic Strategies

The synthesis of the furo[2,3-d]pyrimidine scaffold and its derivatives can be achieved through several strategic routes, typically involving the construction of the furan ring onto a pre-existing pyrimidine or the formation of the pyrimidine ring on a furan precursor.[2] A common and versatile approach begins with readily available starting materials like acetylacetone.

Synthesis of the Core Furo[2,3-d]pyrimidine Scaffold

A foundational method for the synthesis of the furo[2,3-d]pyrimidine core involves the reaction of an activated furan intermediate with a reagent that provides the necessary atoms for the pyrimidine ring.

Experimental Protocol: Synthesis of 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one

This protocol describes a common route to a key intermediate, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, which can be further modified.

  • Step 1: Synthesis of the Furan Intermediate: The synthesis begins with the reaction of acetylacetone with sulfuryl chloride to yield α-chloro acetylacetone. This intermediate is then reacted with malononitrile in the presence of sodium ethoxide to form a substituted furan derivative.

  • Step 2: Formation of the Furo[2,3-d]pyrimidine Ring: Acetic anhydride is added portion-wise to stirred formic acid at 0°C, and stirring is continued for one hour. The furan intermediate from Step 1 is then added, and the ice bath is removed. The mixture is heated under reflux at 130°C for 35 hours. The solvent is subsequently evaporated by distillation at 160°C. The resulting crystals of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one are washed with ethanol.[3]

Synthesis of Furo[2,3-d]pyrimidine-Based Chalcones

Chalcones derived from the furo[2,3-d]pyrimidine scaffold have shown promising anticancer activities.[3]

Experimental Protocol: General Procedure for the Synthesis of (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one

  • 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (10 mmol) is dissolved in ethanol (10 ml).

  • To this solution, a substituted benzaldehyde (10 mmol) is added, followed by a 20% aqueous NaOH solution (1 ml, 5 mmol).

  • The reaction mixture is stirred at room temperature for 6–10 hours.

  • The mixture is then acidified with dilute hydrochloric acid (1 in 10).

  • The precipitated solid is filtered and recrystallized from ethanol to yield the final chalcone derivative.[3]

Synthesis of PI3K/AKT Dual Inhibitors

Derivatives of furo[2,3-d]pyrimidine have been designed as dual inhibitors of PI3K and AKT, key enzymes in a critical cancer-related signaling pathway.[4]

Experimental Protocol: Synthesis of N'-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene) acetohydrazide

  • Acetohydrazide (0.01 mol) is added to a solution of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in 15 mL of absolute ethanol containing a catalytic amount of glacial acetic acid (0.1 mL).

  • The reaction mixture is refluxed for 3 hours.

  • The resulting solid is filtered, washed with hot ethanol, and dried.

  • The obtained residue is crystallized from dioxane to yield the desired product.[4]

Biological Activity of Furo[2,3-d]pyrimidine Derivatives

Furo[2,3-d]pyrimidine derivatives have been extensively evaluated for their anticancer properties, demonstrating potent inhibitory activity against various cancer cell lines and specific protein kinases. The quantitative biological data for selected novel derivatives are summarized in the tables below.

Antiproliferative and Cytotoxic Activity

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineGI₅₀ (μM)TGI (μM)LC₅₀ (μM)Reference
10b Breast (HS 578T)1.514.96-[4]
10b General (38 cell lines)0.91 - 16.72.32 - 15.0-[4]
VIa Breast (MCF-7, resistant)--1.20 ± 0.21[4]
VIb Breast (MCF-7, resistant)--1.90 ± 0.32[4]
5d Breast (MCF-7)1.39--[3]
5e Breast (MCF-7)0.505--[3]
4a Liver (HepG2)0.70--[5]
Kinase Inhibitory Activity

Table 2: In Vitro Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (μM)Reference
10b PI3Kα0.175 ± 0.007[6]
10b PI3Kβ0.071 ± 0.003[6]
10b AKT0.411 ± 0.02[6]
V AKT-124[4]
8b VEGFR-20.0387 ± 0.0017[7]
10c VEGFR-20.0414 ± 0.0018[7]
8d EGFRSubmicromolar[8]
10 EGFRSubmicromolar[8]

Signaling Pathways and Mechanism of Action

The anticancer effects of furo[2,3-d]pyrimidine derivatives are largely attributed to their ability to inhibit key protein kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A Starting Materials (e.g., Acetylacetone) B Furan Intermediate Formation A->B C Pyrimidine Ring Annulation B->C D Furo[2,3-d]pyrimidine Core Scaffold C->D E Functional Group Modification D->E F Novel Derivatives E->F G In Vitro Antiproliferative Assays F->G H Kinase Inhibition Assays F->H I Cell Cycle Analysis & Apoptosis Studies G->I H->I J In Vivo Tumor Models I->J K Lead Compound Identification J->K

Caption: General experimental workflow for the synthesis and biological evaluation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[4] Furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and AKT.[6]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are implicated in the development of various cancers.[8] Certain anilino-furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of EGFR and HER2.[8]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Autophosphorylation Autophosphorylation EGFR_HER2->Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Anilino-furo[2,3-d]pyrimidine Inhibitor->EGFR_HER2 inhibits

Caption: Dual inhibition of the EGFR/HER2 signaling pathway.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2.[7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLC_gamma PLCγ Dimerization->PLC_gamma RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Angiogenesis Angiogenesis, Endothelial Cell Migration & Proliferation PLC_gamma->Angiogenesis RAS_MAPK->Angiogenesis Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway in angiogenesis.

Structure-Activity Relationships (SAR)

The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:

  • Position 4: Substitution with an anilino group is crucial for potent EGFR/HER2 inhibitory activity.[8]

  • Position 5: Modification of the side chain at the 5-position significantly impacts EGFR/HER2 inhibition. Carboxylic acid derivatives at this position have demonstrated strong activity.[8]

  • Chalcone Derivatives: The presence of halogen substituents on the B-ring of furo[2,3-d]pyrimidine-based chalcones enhances their cytotoxic activity.[3]

  • Kinase Selectivity: The overall substitution pattern on the furo[2,3-d]pyrimidine scaffold dictates the selectivity towards different kinase families (e.g., PI3K/AKT, EGFR/HER2, VEGFR-2).

Conclusion

Furo[2,3-d]pyrimidine derivatives represent a promising class of compounds for the development of novel anticancer agents. Their versatile synthesis allows for the creation of a diverse range of derivatives with potent and selective inhibitory activity against key oncogenic kinases. The data presented in this guide highlights the significant potential of this scaffold in cancer therapy. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance them into clinical development.

References

Furo[3,4-d]pyrimidine as a Scaffold for Phosphodiesterase Type 4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the furo[3,4-d]pyrimidine scaffold as a promising core structure for the development of potent and selective phosphodiesterase type 4 (PDE4) inhibitors. Due to the limited availability of direct research on the this compound scaffold for PDE4 inhibition, this guide focuses on the closely related and well-documented pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, offering valuable insights into its synthesis, structure-activity relationships (SAR), and biological evaluation as a surrogate for the target scaffold.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.[1] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the anti-inflammatory signals within the cell. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of anti-inflammatory mediators.[2] Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3]

The this compound core, and its analogs, represent a class of heterocyclic compounds that have shown potential as scaffolds for the development of novel PDE4 inhibitors. Their rigid, planar structure allows for specific interactions with the active site of the PDE4 enzyme, offering opportunities for the design of potent and selective inhibitors.

Quantitative Analysis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

The following table summarizes the in vitro potency of a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives against various PDE4 isoforms and their ability to inhibit TNF-α release in a human whole blood (HWB) assay. The data highlights the structure-activity relationship, demonstrating how modifications to the core scaffold influence inhibitory activity.

CompoundRPDE4A4 IC50 (nM)PDE4B1 IC50 (nM)PDE4D3 IC50 (nM)HWB TNF-α IC50 (nM)
1 -H>1000>1000>1000>1000
2 -CH3250150110500
3 -CH(CH3)2596927260
4 -c-Hexyl2.51.51.15
Roflumilast (Reference)0.590.690.272.6

Data extracted from a poster presentation by Taltavull et al. on pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway in Inflammation

The following diagram illustrates the central role of PDE4 in modulating the inflammatory response through the cAMP signaling cascade.

PDE4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Agonist Binding cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Downstream_Effectors Downstream Effectors (e.g., CREB) PKA_active->Downstream_Effectors Phosphorylates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA_active->Pro_Inflammatory_Cytokines Inhibits EPAC->Downstream_Effectors Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription Downstream_Effectors->Anti_Inflammatory_Genes Promotes Inhibitor This compound Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway in inflammatory cells.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for the screening and characterization of novel this compound-based PDE4 inhibitors.

Experimental_Workflow Start Compound Library (Furo[3,4-d]pyrimidines) HTS High-Throughput Screening (Primary Assay) Start->HTS Hit_Identification Hit Identification (Activity Threshold) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Selectivity_Assay PDE Isoform Selectivity Profiling Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assay (e.g., TNF-α Release) Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization

Caption: A typical workflow for screening PDE4 inhibitors.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE4 isoforms (PDE4A4, PDE4B1, and PDE4D3).

Materials:

  • Recombinant human PDE4A4, PDE4B1, and PDE4D3 enzymes

  • [³H]cAMP (specific activity ~30 Ci/mmol)

  • 5'AMP

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Assay buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 25 µL of the test compound dilution to the assay wells. For control wells, add 25 µL of DMSO.

  • Add 50 µL of the respective PDE4 enzyme solution (pre-diluted in assay buffer to a concentration that yields ~30-50% cAMP hydrolysis) to each well.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of [³H]cAMP solution (final concentration 1 µM) to each well.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.

  • Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.

  • Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate at 30°C for 10 minutes to hydrolyze the resulting [³H]5'AMP to [³H]adenosine.

  • Apply the reaction mixture to an ion-exchange resin column (e.g., Dowex) to separate the charged, unhydrolyzed [³H]cAMP from the uncharged [³H]adenosine.

  • Elute the [³H]adenosine with water and collect the eluate in scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

TNF-α Release Assay in LPS-Stimulated Human Whole Blood

This protocol details the procedure for measuring the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy donors, collected in heparinized tubes.

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • RPMI 1640 cell culture medium.

  • Test compounds dissolved in DMSO.

  • Human TNF-α ELISA kit.

Procedure:

  • Dilute the fresh human whole blood 1:1 with RPMI 1640 medium.

  • In a 96-well plate, add 10 µL of the test compound dilutions (in DMSO) to the assay wells. For control wells, add 10 µL of DMSO.

  • Add 180 µL of the diluted whole blood to each well.

  • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.

  • Add 10 µL of LPS solution (final concentration 100 ng/mL) to stimulate TNF-α production. For unstimulated controls, add 10 µL of RPMI 1640 medium.

  • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate at 1,500 x g for 10 minutes to pellet the blood cells.

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Quantify the concentration of TNF-α in the plasma samples using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated DMSO control and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound scaffold, and its close analog pyrido[3',2':4,5]furo[3,2-d]pyrimidine, hold significant promise as a foundation for the development of novel PDE4 inhibitors. The data presented in this guide demonstrates that strategic modifications to this core structure can lead to potent and selective inhibitors with cellular activity. The detailed experimental protocols provided offer a framework for the in vitro and cell-based evaluation of these compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their pharmacological profile and advance their potential as therapeutic agents for inflammatory diseases.

References

Methodological & Application

Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of substituted Furo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors for cancer therapy. The protocols outlined below are based on established synthetic routes, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

Furo[3,4-d]pyrimidines are bicyclic heteroaromatic compounds that are structurally related to purines. This structural similarity allows them to act as competitive inhibitors of enzymes that interact with purine-based substrates, such as ATP-binding kinases. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections detail a representative multi-step synthesis for a key intermediate and its subsequent elaboration into substituted Furo[3,4-d]pyrimidines.

Representative Synthetic Pathway

A common and effective strategy for the synthesis of the Furo[3,4-d]pyrimidine core involves the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring. One such versatile approach for producing this compound-2,4-diones proceeds through a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.

G cluster_synthesis General Synthetic Workflow A Substituted 3-Aminofuran-4-carboxylate B Intermediate Ureidofuran A->B Reaction with Isocyanate C This compound-2,4-dione Core B->C Ring Closure (Cyclization) D Substituted Furo[3,4-d]pyrimidines C->D Functionalization (e.g., Alkylation, Substitution)

Caption: General workflow for the synthesis of Furo[3,4-d]pyrimidines.

Experimental Protocols

The following protocols describe a multi-step synthesis of substituted this compound-2,4-diones, a key scaffold that can be further modified.

Protocol 1: Synthesis of Methyl 3-aminofuran-4-carboxylate (Key Intermediate)

This protocol outlines the synthesis of a key furan intermediate, which serves as the foundation for building the pyrimidine ring.

Materials:

  • α-Cyanoketone

  • Ethyl glyoxylate

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Mitsunobu Reaction: To a solution of the starting α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the vinyl ether intermediate.

  • Cyclization: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 3-aminofuran-4-carboxylate.

Protocol 2: Synthesis of this compound-2,4-diones via Ureidofuran Intermediate

This protocol describes the formation of the pyrimidine ring onto the furan core.

Materials:

  • Methyl 3-aminofuran-4-carboxylate

  • Appropriate isocyanate (R-NCO)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Base (e.g., Sodium ethoxide, DBU)

Procedure:

  • Urea Formation: Dissolve methyl 3-aminofuran-4-carboxylate (1.0 eq) in anhydrous toluene.

  • Add the desired isocyanate (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The ureido furan product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization or column chromatography.

  • Ring Closure: To a solution of the purified ureido furan in ethanol, add a catalytic amount of a strong base such as sodium ethoxide.

  • Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • The this compound-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative yields for the synthesis of this compound derivatives and their inhibitory activity against key cancer-related kinases.

Table 1: Representative Yields for the Synthesis of this compound Derivatives

EntryStarting FuranR-Group on PyrimidineYield (%)
1Methyl 3-aminofuran-4-carboxylatePhenyl75
2Methyl 3-aminofuran-4-carboxylate4-Chlorophenyl82
3Methyl 3-aminofuran-4-carboxylateMethyl65
4Methyl 3-aminofuran-4-carboxylateCyclohexyl71

Table 2: In Vitro Kinase Inhibitory Activity of Substituted Furo[3,4-d]pyrimidines

Compound IDSubstitution PatternEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
FDP-13-Phenyl55120
FDP-23-(4-Chlorophenyl)2585
FDP-33-(3-Methoxyphenyl)4098
FDP-43-Cyclohexyl150>500

Note: The data presented in these tables are representative examples compiled from various sources and should be used for comparative purposes.

Signaling Pathway Inhibition

Substituted Furo[3,4-d]pyrimidines have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation. In many cancers, particularly non-small cell lung cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Inhibitor This compound Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Furo[3,4-d]pyrimidines.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. This compound inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing the signaling cascade that leads to endothelial cell proliferation and migration, and ultimately inhibiting tumor growth.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by Furo[3,4-d]pyrimidines.

Conclusion

The synthetic protocols and associated data provided herein offer a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutics. The versatility of the synthetic routes allows for the generation of diverse libraries of substituted analogs, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various kinase targets. The understanding of their mechanism of action through the inhibition of critical signaling pathways, such as EGFR and VEGFR-2, further underscores their therapeutic potential in oncology.

The Emerging Role of Furo[3,4-d]pyrimidine Scaffolds in Oncology Research: Applications in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The furo[3,4-d]pyrimidine core, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry as a scaffold for the development of novel anti-cancer agents. While research on the specific this compound isomer is still emerging, extensive studies on the closely related furo[2,3-d]pyrimidine derivatives have demonstrated their potential as potent and selective inhibitors of various protein kinases implicated in cancer progression. These compounds often act as ATP-competitive inhibitors in the kinase domain, effectively blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Furo[2,3-d]pyrimidine derivatives have shown efficacy against a wide range of cancer cell lines, including those of breast, lung, colon, pancreatic, and liver cancers.[1] Their mechanism of action frequently involves the inhibition of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/AKT/mTOR pathway.[2][3] Notably, certain derivatives have exhibited dual inhibitory activity against both PI3K and AKT, leading to enhanced apoptotic effects in cancer cells.[2][3] The induction of apoptosis and cell cycle arrest are common cellular outcomes observed upon treatment with these compounds.[2][3][4]

Data Summary of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected furo[2,3-d]pyrimidine derivatives from various studies.

Table 1: Anti-proliferative Activity (IC50/GI50 in µM)

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
4a HepG2 (Liver)0.70[1][5][6]
Bel-7402 (Liver)-[5]
HeLa (Cervical)-[5]
6c Panc-1 (Pancreatic)1.7-1.9 (µg/ml)[1]
MCF-7 (Breast)1.4-1.82 (µg/ml)[1]
HT-29 (Colon)1.75-1.8 (µg/ml)[1]
A-549 (Lung)1.5-1.9 (µg/ml)[1]
6e Panc-1 (Pancreatic)1.7-1.9 (µg/ml)[1]
MCF-7 (Breast)1.4-1.82 (µg/ml)[1]
HT-29 (Colon)1.75-1.8 (µg/ml)[1]
A-549 (Lung)1.5-1.9 (µg/ml)[1]
10b HS 578T (Breast)1.51[2][3]
NCI 59 Cell Line Panel0.91 - 16.7[2][3]
VIa NCI 59 Cell Line Panel2.41[2]
MCF-7 (Breast, resistant)1.20[2]
VIb NCI 59 Cell Line Panel1.23[2]
MCF-7 (Breast, resistant)1.90[2]
5d NCI 59 Cell Line Panel2.41[7]
MCF-7 (Breast, resistant)1.20[4][7]
5e NCI 59 Cell Line Panel1.23[7]
MCF-7 (Breast, resistant)1.90[4][7]

Table 2: Kinase Inhibitory Activity (IC50 in µM)

CompoundTarget KinaseIC50 (µM)Reference
10b PI3Kα0.175[2][3]
PI3Kβ0.071[2][3]
AKT0.411[2][3]
V AKT-124[2]
6-10 EGFRSingle-digit nM[1]
1, 6-10 VEGFR-2≤ Sunitinib[1]
1, 3-10 PDGFR-β> Sunitinib[1]
20m, 20p, 20r EGFR0.003[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_Pyrimidine Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Furo_Pyrimidine->PI3K Inhibition Furo_Pyrimidine->AKT Inhibition

Caption: PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-d]pyrimidine derivatives.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism Elucidation cluster_invivo In Vivo Studies (Potential Next Steps) Compound_Synthesis Compound Synthesis (this compound derivatives) MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Xenograft_Model Xenograft Mouse Model IC50_Determination->Xenograft_Model Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Western_Blot Western Blot (Kinase Phosphorylation) Mechanism_Studies->Western_Blot Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study

Caption: General experimental workflow for the evaluation of anticancer compounds.

Mechanism_of_Action Furo_Pyrimidine This compound Compound Kinase_Inhibition Inhibition of Protein Kinases (e.g., PI3K, AKT, EGFR) Furo_Pyrimidine->Kinase_Inhibition Signal_Block Blockade of Downstream Signaling Pathways Kinase_Inhibition->Signal_Block Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 or G2/M) Signal_Block->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Signal_Block->Apoptosis_Induction Tumor_Growth_Inhibition Inhibition of Tumor Cell Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition

Caption: Logical flow of the mechanism of action for this compound-based kinase inhibitors.

References

Application Notes and Protocols: Utilizing Furo[3,4-d]pyrimidines for Targeting EGFR/HER2 Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of furo[2,3-d]pyrimidine derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. The methodologies outlined herein are based on established research and provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds for anticancer applications.

Data Presentation

The following table summarizes the in vitro biological activities of a series of 4-anilino-furo[2,3-d]pyrimidine derivatives. The data includes inhibitory concentrations (IC50) against EGFR and HER2 kinases, as well as anti-proliferative activity against the A549 non-small cell lung cancer cell line, which overexpresses EGFR.

Compound ID5-Position Side ChainAnilino MoietyEGFR IC50 (µM)[1]HER2 Inhibition % at 10 µMA549 IC50 (µM)[2]
8c Carboxylic acid3-chloroanilino0.90189%>50
8d Carboxylic acid3-bromoanilino0.75298%>50
10 Carboxylic acid3-ethynyl-4-(3-fluorobenzyloxy)anilino0.951100%21.4
7h Ester3-ethynyl-4-(3-fluorobenzyloxy)anilino18% inhibition at 10 µM6%0.5

Mandatory Visualization

EGFR/HER2 Signaling Pathway

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Furo_pyrimidine Furo[2,3-d]pyrimidine Furo_pyrimidine->EGFR Furo_pyrimidine->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: EGFR/HER2 signaling pathways and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of Furo[2,3-d]pyrimidine Derivatives Kinase_Assay EGFR/HER2 Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT) Synthesis->Cell_Assay Data_Analysis IC50 Determination & Efficacy Evaluation Kinase_Assay->Data_Analysis Animal_Model Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model Cell_Assay->Animal_Model Cell_Assay->Data_Analysis Efficacy_Study Antitumor Efficacy Assessment Animal_Model->Efficacy_Study Efficacy_Study->Data_Analysis

Caption: Overall experimental workflow for inhibitor evaluation.

Experimental Protocols

General Synthesis of 4-Anilino-furo[2,3-d]pyrimidine Derivatives

This protocol outlines a general method for the synthesis of the furo[2,3-d]pyrimidine scaffold, followed by the introduction of various anilino moieties.

Materials:

  • Starting materials for the furo[2,3-d]pyrimidine core

  • Substituted anilines

  • Appropriate solvents (e.g., ethanol, isopropanol)

  • Catalysts (e.g., HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Furo[2,3-d]pyrimidine Core: The furo[2,3-d]pyrimidine core is typically synthesized through a multi-step reaction sequence, often starting from a substituted furan derivative. The specific steps and reagents will depend on the desired substitutions on the core structure.

  • Chlorination: The synthesized furo[2,3-d]pyrimidine core is chlorinated, typically at the 4-position, to create a reactive intermediate for the subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The chlorinated furo[2,3-d]pyrimidine is reacted with the desired substituted aniline in a suitable solvent, such as isopropanol. A catalytic amount of acid (e.g., HCl) is often added to facilitate the reaction.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final 4-anilino-furo[2,3-d]pyrimidine derivative.

  • Characterization: The structure of the final compound is confirmed using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

In Vitro EGFR/HER2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Protocol)

This protocol provides a method for determining the in vitro inhibitory activity of the synthesized compounds against EGFR and HER2 kinases.

Materials:

  • Recombinant human EGFR and HER2 enzymes

  • Substrate peptide for EGFR and HER2

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized furo[2,3-d]pyrimidine compounds

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO control).

  • Enzyme Addition: Add 2 µl of the appropriate concentration of EGFR or HER2 enzyme to each well.

  • Substrate/ATP Mix Addition: Add 2 µl of a mix containing the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the anti-proliferative effects of the furo[2,3-d]pyrimidine derivatives on cancer cell lines.[3][4][5]

Materials:

  • A549 (or other suitable) cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized furo[2,3-d]pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[5]

  • Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[3][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vivo Antitumor Activity Assay

This protocol describes the evaluation of the in vivo efficacy of the furo[2,3-d]pyrimidine derivatives in a solid tumor xenograft model.[2]

Materials:

  • Female Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Synthesized furo[2,3-d]pyrimidine compounds

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Inoculate EAC cells subcutaneously into the right thigh of the mice.

  • Animal Grouping: Once the tumors reach a palpable size, randomly divide the mice into treatment and control groups.

  • Compound Administration: Administer the test compounds (e.g., at a dose of 10 mg/kg) and the vehicle control to the respective groups, typically via oral gavage, daily for a specified period (e.g., 10-14 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days throughout the study. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

  • Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.

  • Further Analysis (Optional): The excised tumors can be used for further analysis, such as Western blotting to assess target engagement or immunohistochemistry to evaluate markers of apoptosis.

References

Furo[3,4-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of Furo[3,4-d]pyrimidine derivatives as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds have demonstrated exceptional potency against both wild-type and drug-resistant strains of HIV-1, making them valuable candidates for further investigation and development.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) regimens due to their high potency and selectivity.[2] NNRTIs bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits its DNA polymerase activity.[3] However, the emergence of drug-resistant mutations in the RT enzyme is a major limitation of current NNRTI therapies.[4]

This compound derivatives have emerged as a novel class of NNRTIs with the potential to overcome existing resistance mechanisms.[2][5][6] These compounds have been designed to fit into the NNRTI binding pocket (NNIBP) and have shown remarkable activity against a wide range of NNRTI-resistant HIV-1 strains.[1][2][5][7][8]

Mechanism of Action of NNRTIs

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding event induces a conformational change in the enzyme, which distorts the positions of the catalytic aspartate residues and limits the mobility of the "primer grip" region. This ultimately blocks the process of reverse transcription, where the viral RNA is converted into DNA, thus halting the HIV replication cycle.[3][9][10]

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Proviral_DNA Proviral DNA RT->Proviral_DNA DNA Synthesis Integration Integration into Host Genome Proviral_DNA->Integration NNRTI This compound Derivative (NNRTI) NNRTI->RT Allosteric Binding

Caption: Mechanism of action of this compound NNRTIs.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected this compound derivatives from published studies. These compounds have demonstrated significant potency against a panel of wild-type and NNRTI-resistant HIV-1 strains.

Table 1: Anti-HIV-1 Activity of Dihydrothis compound Derivatives against Wild-Type and Single-Mutation Strains

CompoundWild-Type (IIIB) EC₅₀ (nM)K103N EC₅₀ (nM)Y181C EC₅₀ (nM)Y188L EC₅₀ (nM)E138K EC₅₀ (nM)CC₅₀ (µM)
13c2 1.11.82.10.98.4>226
13c4 1.52.32.61.27.5>226
Etravirine (ETV) 1.93.15.41.710.2>226

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. Data extracted from literature.[1][2][5][7][8]

Table 2: Anti-HIV-1 Activity against Double-Mutation Strains

CompoundF227L + V106A EC₅₀ (nM)K103N + Y181C EC₅₀ (nM)
13c2 29.846.6
13c4 35.245.4
14b 28.315.6
16c 18.09.8
Etravirine (ETV) 30.645.4
Rilpivirine (RPV) 25.712.3

Data extracted from literature.[1][2][5][6][11]

Table 3: HIV-1 Reverse Transcriptase Enzyme Inhibition

CompoundRT IC₅₀ (µM)
14b 0.15
16c 0.14

IC₅₀: 50% inhibitory concentration. Data extracted from literature.[6][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard assays used in the evaluation of anti-HIV compounds.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes the determination of the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 strain (e.g., IIIB, NL4-3, or resistant strains)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • Test compounds (this compound derivatives)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • Add the diluted compounds to the wells. Include wells with no compound as virus controls and wells with uninfected cells as mock-infected controls.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection and determine the EC₅₀ value using a dose-response curve.

Protocol 2: Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound.

Procedure: This assay is performed in parallel with the anti-HIV activity assay.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • Add the diluted compounds to the wells. Include wells with no compound as cell controls.

  • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Perform the MTT assay as described in Protocol 1 (steps 6-8).

  • Calculate the percentage of cytotoxicity and determine the CC₅₀ value from the dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT. Commercial kits are available for this assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer (containing template-primer, dNTPs, and MgCl₂)

  • Lysis buffer

  • Microtiter plate pre-coated with streptavidin

  • Biotin-labeled dUTP and Digoxigenin (DIG)-labeled dUTP

  • Anti-DIG-peroxidase (POD) antibody

  • ABTS substrate solution

  • Stop solution

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, mix the HIV-1 RT enzyme with the diluted test compound or control and incubate.

  • Add the reaction buffer containing the template-primer and dNTPs (including biotin-dUTP and DIG-dUTP).

  • Incubate the reaction mixture to allow for DNA synthesis.

  • Transfer the reaction mixture to the streptavidin-coated microtiter plate. The biotin-labeled DNA will bind to the plate.

  • Wash the plate to remove unbound components.

  • Add the anti-DIG-POD antibody, which will bind to the DIG-labeled DNA.

  • Wash the plate again.

  • Add the ABTS substrate solution. The peroxidase will catalyze a color change.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of RT inhibition and determine the IC₅₀ value.

Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening: Anti-HIV-1 Activity (WT) Start->Primary_Screening Dose_Response Dose-Response Assay: Determine EC₅₀ Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay: Determine CC₅₀ Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity_Index Resistant_Strains Screening against NNRTI-Resistant Strains Selectivity_Index->Resistant_Strains Mechanism_of_Action Mechanism of Action Study: RT Inhibition Assay (IC₅₀) Resistant_Strains->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Workflow for screening this compound derivatives.

Conclusion

This compound derivatives represent a highly promising class of HIV-1 NNRTIs. Their exceptional potency against a broad range of drug-resistant viral strains, coupled with favorable safety profiles, makes them excellent candidates for further preclinical and clinical development. The protocols and data presented here provide a framework for the continued investigation and optimization of these compounds in the search for more effective anti-HIV therapies.

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Furo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potential as anticancer agents. Structurally related to purines, these compounds have been investigated for their ability to interfere with key cellular processes involved in cancer cell proliferation and survival. Notably, derivatives of the closely related furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated potent activities as inhibitors of critical cell cycle regulators, including Cyclin-Dependent Kinases (CDKs) and components of the PI3K/AKT signaling pathway.[1][2] Disruption of these pathways can lead to cell cycle arrest and induction of apoptosis, making these compounds promising candidates for further drug development.

This document provides detailed application notes and experimental protocols for the analysis of cell cycle effects induced by this compound compounds on cancer cells.

Mechanism of Action: Targeting Cell Cycle Progression

While specific data on this compound compounds is emerging, studies on analogous structures suggest two primary mechanisms by which these compounds may exert their anti-proliferative effects:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2.[2] Inhibition of CDK2 activity can prevent the G1/S phase transition, leading to cell cycle arrest in the G1 phase.

  • Modulation of the PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Novel furo[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of PI3K and AKT, inducing a G0/G1 phase cell cycle arrest.[1]

These mechanisms ultimately lead to a halt in the cancer cell's ability to divide and proliferate, and can trigger programmed cell death (apoptosis).

Data Presentation: Summary of Preclinical Findings

The following tables summarize the reported in vitro activities of this compound and related compounds against various cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) and Cytotoxic (IC₅₀) Activities of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ClassCompoundCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
Furo[2,3-d]pyrimidineCompound 10bHS 578T (Breast)1.51-[1]
Furo[2,3-d]pyrimidine-based chalconeCompound 5dMCF7 (Breast)1.391.20 ± 0.21
Furo[2,3-d]pyrimidine-based chalconeCompound 5eMCF7 (Breast)0.511.90 ± 0.32
Pyrazolo-[3,4-d]-pyrimidineS7Daoy (Medulloblastoma)-~10[2]
Pyrazolo-[3,4-d]-pyrimidineS29Daoy (Medulloblastoma)-~10[2]
Pyrazolo-[3,4-d]-pyrimidineSI163Daoy (Medulloblastoma)-~10[2]

Table 2: Cell Cycle Arrest Induced by Furo[2,3-d]pyrimidine and Pyrazolo-[3,4-d]-pyrimidine Derivatives

Compound ClassCompoundCancer Cell LineConcentration% Cells in G0/G1% Cells in G2/MReference
Furo[2,3-d]pyrimidineCompound 10bHS 578T (Breast)1.51 µMIncreased-[1]
Furo[2,3-d]pyrimidine-based chalconeCompound 5dMCF7 (Breast)10 µM-36.49
Furo[2,3-d]pyrimidine-based chalconeCompound 5eMCF7 (Breast)10 µM-11.90
Pyrazolo-[3,4-d]-pyrimidineS7Daoy (Medulloblastoma)25 µM-Increased[2]
Pyrazolo-[3,4-d]-pyrimidineS29Daoy (Medulloblastoma)25 µM-Increased[2]
Pyrazolo-[3,4-d]-pyrimidineSI163Daoy (Medulloblastoma)25 µM-Increased[2]

Table 3: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
Compound 10bPI3Kα0.175 ± 0.007[1]
Compound 10bPI3Kβ0.071 ± 0.003[1]
Compound 10bAKT0.411 ± 0.02[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., K562)[3]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of complete medium and incubate for 24 hours.[3]

  • Prepare serial dilutions of the this compound compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

Materials:

  • Cancer cells treated with this compound compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cancer cells with the this compound compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[2]

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key cell cycle proteins.

Materials:

  • Cancer cells treated with this compound compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Cdc2, anti-CDC25C)[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Apoptosis Detection by Acridine Orange/Propidium Iodide (AO/PI) Staining

This method distinguishes between viable, apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cells treated with this compound compounds

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with the this compound compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in a small volume of PBS.

  • Add a 1:1 mixture of AO and PI solutions to the cell suspension.

  • Incubate for 5 minutes at room temperature in the dark.

  • Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Immediately observe the cells under a fluorescence microscope using appropriate filters.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly red nucleus with no chromatin condensation.

  • Quantify the percentage of apoptotic cells by counting at least 200 cells per sample.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis start Seed Cancer Cells treat Treat with this compound Compounds (Various Concentrations) start->treat mtt Cell Viability Assay (MTT) treat->mtt Cytotoxicity flow Cell Cycle Analysis (Flow Cytometry) treat->flow Cell Cycle Distribution wb Western Blotting (Cell Cycle Proteins) treat->wb Protein Expression apop Apoptosis Assay (AO/PI Staining) treat->apop Apoptosis Induction ic50 Calculate IC50/GI50 mtt->ic50 cell_cycle_quant Quantify Cell Cycle Phases flow->cell_cycle_quant protein_quant Quantify Protein Levels wb->protein_quant apop_quant Quantify Apoptosis apop->apop_quant

Caption: Experimental Workflow for Cell Cycle Analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates G1_S G1/S Transition (Cell Cycle Progression) AKT->G1_S Promotes CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->G1_S Promotes FuroPyrimidine This compound Compounds FuroPyrimidine->PI3K Inhibits FuroPyrimidine->AKT Inhibits FuroPyrimidine->CDK2 Inhibits

Caption: Putative Signaling Pathways Targeted by Furo[3,4-d]pyrimidines.

References

Application Notes and Protocols for Molecular Docking Studies of Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Furo[3,4-d]pyrimidine derivatives against various protein targets. Due to the limited availability of specific molecular docking data for this compound derivatives in the public domain, this document leverages data and methodologies from studies on the closely related and structurally similar Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine scaffolds. These analogues serve as valuable surrogates for predicting the potential interactions and binding affinities of this compound compounds.

Introduction to Furo[3,4-d]pyrimidines in Drug Discovery

Furo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids. This structural analogy makes them promising candidates for interacting with a wide range of biological targets, particularly protein kinases, which play crucial roles in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights for rational drug design and lead optimization.

Target Proteins and Signaling Pathways

Molecular docking studies of this compound analogues have primarily focused on protein kinases involved in cancer progression. Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological implications of docking results.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3K/AKT Signaling Pathway.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K_AKT_V PI3K-AKT Pathway VEGFR2->PI3K_AKT_V Activates PKC PKC PLCg->PKC Activates RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAF_MEK_ERK->Angiogenesis Promotes PI3K_AKT_V->Angiogenesis Promotes

Caption: VEGFR-2 Signaling in Angiogenesis.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. EGFR is frequently mutated or overexpressed in various cancers, making it a prime target for anticancer therapies.[2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K_AKT_E PI3K-AKT Pathway EGFR->PI3K_AKT_E Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Promotes Survival Cell Survival PI3K_AKT_E->Survival Promotes

Caption: EGFR Signaling Pathway.

Quantitative Data from Molecular Docking Studies

The following tables summarize quantitative data from molecular docking studies of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine derivatives, which can be used as a reference for predicting the potential activity of this compound analogues.

Table 1: Docking Scores and IC50 Values of Furo[2,3-d]pyrimidine Derivatives against various Kinases.

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Ki (nM)Experimental IC50 (nM)Reference
Compound 4a Tyrosine Kinase--700[3]
Compound 5d Not Specified--1200 (Cytotoxic)
Compound 5e Not Specified--1900 (Cytotoxic)[4]
Compound 10b PI3Kα--175
Compound 10b PI3Kβ--71[5]
Compound 10b AKT--411[5]

Table 2: Docking Scores and IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases.

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Ki (µM)Experimental IC50 (µM)Reference
Compound 15 EGFR-TK--0.135[6]
Compound 16 EGFR-TK--0.034[6]
Compound 4a CDK2--0.21
Compound 4b CDK2---
Compound 15 CDK2/cyclin A2--0.061[7]

(Note: The absence of a specific value is indicated by "-")

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives using AutoDock Vina, a widely used and validated docking software.

General Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB_Prep 1. Protein Preparation (PDB Download, Cleaning) Grid_Box 3. Grid Box Generation (Define Binding Site) PDB_Prep->Grid_Box Ligand_Prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run 4. Running AutoDock Vina (Configuration File) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Results 5. Analysis of Results (Binding Energy, Pose Visualization) Docking_Run->Results

Caption: Molecular Docking Workflow.

Detailed Protocol

4.2.1. Software and Resource Requirements

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ChemDraw: For obtaining or drawing the 2D structure of the this compound derivative.

4.2.2. Step 1: Protein Preparation

  • Download Protein Structure: Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 1T8I for DNA Topoisomerase).

  • Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all non-essential molecules, including water, co-factors, and existing ligands.

  • Prepare for Docking (using ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in .pdbqt format.

4.2.3. Step 2: Ligand Preparation

  • Obtain Ligand Structure: Draw the this compound derivative in a 2D chemical drawing software and save it in .mol or .sdf format. Alternatively, retrieve the structure from a database like PubChem.

  • Convert to 3D and Minimize Energy: Use a program like Open Babel or the features within your molecular modeling suite to convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy conformation.

  • Prepare for Docking (using ADT):

    • Open the 3D ligand file in ADT.

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

4.2.4. Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature reports of active site residues.

  • Define the Grid Box (using ADT):

    • Load the prepared protein .pdbqt file into ADT.

    • Go to Grid -> Grid Box....

    • Adjust the center and dimensions of the grid box to encompass the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

    • Save the grid parameter file (.gpf).

4.2.5. Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

4.2.6. Step 5: Analysis of Results

  • Examine the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The lower the binding energy, the more favorable the interaction.

  • Visualize the Docking Poses:

    • Open the protein .pdbqt file and the docking_output.pdbqt file in a molecular viewer like PyMOL or UCSF Chimera.

    • Analyze the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • The best binding pose is typically the one with the lowest binding energy that also exhibits key interactions with the active site residues known to be important for inhibitor binding.

Conclusion

Molecular docking is an indispensable tool in the early stages of drug discovery for hit identification and lead optimization. While specific experimental data for this compound derivatives is currently scarce, the protocols and data presented here, derived from closely related analogues, provide a robust framework for initiating in silico investigations. These computational predictions can guide the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. It is crucial to validate the computational results with in vitro and in vivo experimental data.

References

In Vivo Efficacy of Furo[3,4-d]pyrimidine-Based Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Furo[3,4-d]pyrimidine-based drug candidates. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing robust animal studies to evaluate the therapeutic potential of this class of compounds.

Overview of this compound-Based Drug Candidates

This compound derivatives have emerged as a promising scaffold in drug discovery, demonstrating potent inhibitory activity against various key targets in oncology. These compounds have been investigated for their efficacy in targeting signaling pathways crucial for cancer cell proliferation, survival, and resistance, including the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K)/mTOR, and Aurora Kinase pathways. This document focuses on the in vivo evaluation of representative drug candidates from this class.

In Vivo Efficacy Data Summary

The following tables summarize the quantitative data from in vivo efficacy studies of selected this compound-based drug candidates.

Table 1: In Vivo Efficacy of Furanopyrimidine-Based EGFR Inhibitor (Compound 52)

ParameterBaF3-EGFRL858R/T790M XenograftH1975 Xenograft
Cell Line BaF3 transfected with mutant EGFRH1975 (human NSCLC)
Animal Model Mouse XenograftMouse Xenograft
Compound 5252
Dosage 100 mg/kgNot Specified
Administration Route OralNot Specified
Tumor Growth Inhibition (TGI) 74.9%97.5%

Table 2: In Vivo Efficacy of Furo[2,3-d]pyrimidine-Based PI3K/AKT Dual Inhibitor (Compound 5e)

ParameterEhrlich Ascites Carcinoma (EAC) Solid Tumor Model
Cell Line Ehrlich Ascites Carcinoma
Animal Model Murine Solid Tumor Model
Compound 5e
Dosage 5 mg/kg/day
Administration Route Intraperitoneal
Tumor Index Reduction ~35.5% (Comparable to Doxorubicin)[1]

Table 3: In Vivo Efficacy of Pyrimidine-Based Aurora Kinase Inhibitor (Compound 25)

ParameterNCI-H446 Xenograft
Cell Line NCI-H446 (human SCLC)
Animal Model Mouse Xenograft
Compound 25
Dosage 100 mg/kg
Administration Route Oral
Treatment Cycle 5-on-2-off for 2 weeks
Outcome Potent shrinking of large tumors (>750 mm³)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for in vivo efficacy studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K this compound Inhibitor (e.g., Cmpd 52) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR and PI3K/mTOR signaling pathways targeted by this compound inhibitors.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase MYC MYC Oncoproteins (cMYC, MYCN) AuroraA->MYC Stabilizes CellCycle Cell Cycle Progression (G2/M Phase) AuroraA->CellCycle Regulates MYC->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Inhibitor Pyrimidine-based Inhibitor (e.g., Cmpd 25) Inhibitor->AuroraA Inhibits

Figure 2: Role of Aurora A Kinase in cell cycle progression and its inhibition by pyrimidine-based derivatives.

Xenograft_Workflow A Cell Culture (e.g., H1975, BaF3, NCI-H446) B Subcutaneous/Orthotopic Implantation in Immunocompromised Mice A->B C Tumor Growth (to ~100-200 mm³) B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (Oral/IP) D->E F Monitor Tumor Volume & Body Weight E->F Treatment Period G Endpoint: Tumor Growth Inhibition (TGI) Analysis F->G H Optional: PK/PD, Biomarker Analysis G->H

Figure 3: General experimental workflow for in vivo xenograft studies.

Detailed Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies based on the available literature for this compound-based drug candidates.

Protocol for EGFR-Targeted Furanopyrimidine (e.g., Compound 52) in NSCLC Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of an EGFR-targeted furanopyrimidine in mouse xenograft models of non-small cell lung cancer (NSCLC).

Materials:

  • Cell Lines: H1975 (human NSCLC, EGFR L858R/T790M) or BaF3 cells engineered to overexpress mutant EGFR.[2][3]

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Test Compound: Furanopyrimidine-based EGFR inhibitor (e.g., Compound 52).

  • Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Positive Control (Optional): An approved EGFR inhibitor (e.g., Osimertinib).

  • Reagents and Equipment: Cell culture reagents, Matrigel, calipers, animal balances, oral gavage needles.

Procedure:

  • Cell Culture and Implantation:

    • Culture H1975 or BaF3-EGFR mutant cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 106 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare the test compound in the appropriate vehicle at the desired concentration (e.g., for a 100 mg/kg dose).

    • Administer the compound or vehicle orally once daily.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight every 2-3 days throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Analyze the statistical significance of the differences in tumor growth between the treated and control groups.

Protocol for PI3K/AKT-Targeted Furo[2,3-d]pyrimidine (e.g., Compound 5e) in a Solid Tumor Model

Objective: To assess the in vivo anticancer activity of a Furo[2,3-d]pyrimidine-based PI3K/AKT dual inhibitor in a murine solid tumor model.

Materials:

  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.[5]

  • Animals: Adult Swiss albino female mice, weighing 15-20 g.[5]

  • Test Compound: Furo[2,3-d]pyrimidine derivative (e.g., Compound 5e).

  • Vehicle: 5% DMSO in a suitable buffer.[5]

  • Positive Control: Doxorubicin.

  • Reagents and Equipment: Cell counting equipment, syringes, intraperitoneal injection needles, calipers.

Procedure:

  • Tumor Induction:

    • Inject 5 x 10⁵ EAC cells in 0.1 mL subcutaneously into the right hind limb of each mouse.[5]

  • Treatment:

    • On day 5 post-implantation, begin intraperitoneal administration of the test compound (e.g., 5 mg/kg/day), vehicle, or positive control.

    • Continue treatment for 20 consecutive days.[1][5]

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring the tumor index.

    • At the end of the treatment period, sacrifice the animals and perform a final tumor assessment.

  • Data Analysis:

    • Compare the tumor index of the treated groups to the control group to determine the percentage of tumor index reduction.

Protocol for Aurora Kinase-Targeted Pyrimidine (e.g., Compound 25) in an SCLC Xenograft Model

Objective: To determine the in vivo efficacy of a pyrimidine-based Aurora Kinase inhibitor in a small cell lung cancer (SCLC) xenograft model.

Materials:

  • Cell Line: NCI-H446 (human SCLC).[6]

  • Animals: Immunocompromised mice (e.g., SCID or NOD mice).[7]

  • Test Compound: Pyrimidine-based Aurora Kinase inhibitor (e.g., Compound 25).

  • Vehicle: Appropriate vehicle for oral administration.

  • Reagents and Equipment: As described in Protocol 4.1.

Procedure:

  • Xenograft Establishment:

    • Establish subcutaneous NCI-H446 xenografts as described in Protocol 4.1.

  • Treatment Regimen:

    • Once tumors are established, administer the test compound orally at the specified dose (e.g., 100 mg/kg).

    • Follow a cyclic dosing schedule, such as 5 days of treatment followed by 2 days of rest (5-on-2-off), for a total of 2 weeks.[6]

  • Monitoring and Analysis:

    • Monitor tumor volume and body weight as described in Protocol 4.1.

    • The efficacy can be assessed by the degree of tumor shrinkage, especially in models with established large tumors.

    • At the study endpoint, tumors can be collected for analysis of target engagement (e.g., phosphorylation status of Aurora Kinase substrates).

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of key oncogenic pathways. The protocols outlined in this document provide a framework for the in vivo evaluation of these drug candidates. Rigorous and well-designed animal studies are critical for advancing these promising compounds through the preclinical drug development pipeline. Researchers should adapt these general protocols to the specific characteristics of their test compounds and the scientific questions being addressed, ensuring compliance with all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Furo[3,4-d]pyrimidine-Based Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-d]pyrimidine scaffolds are heterocyclic compounds of significant interest in medicinal chemistry. While extensively explored for their therapeutic potential, their application as fluorescent probes for biological imaging is an emerging and less documented field. These application notes provide an overview of the potential use of this compound derivatives as fluorescent probes, drawing parallels from the closely related and better-characterized thieno[3,4-d]pyrimidine systems. The protocols outlined below are based on established methodologies for biological imaging and can be adapted for newly developed this compound-based probes.

Principle of this compound-Based Probes

The core principle behind a this compound-based imaging probe lies in its intrinsic fluorescence or its ability to be conjugated with a fluorophore. The fused furan and pyrimidine ring system can give rise to unique photophysical properties. Modifications to this core structure can modulate its fluorescence emission, quantum yield, and sensitivity to the local environment, making it a potential sensor for specific biological analytes or cellular compartments.

A key example from a related class of compounds is a highly emissive nucleobase analog based on a thieno[3,4-d]pyrimidine core. This probe can be enzymatically incorporated into RNA oligonucleotides and functions as a base-discriminating fluorescent probe, showcasing the potential of this heterocyclic family in biological sensing and imaging.

Quantitative Data Summary

Due to the limited availability of data on this compound-based imaging probes, the following table summarizes the photophysical properties of a representative thieno[3,4-d]pyrimidine-based fluorescent nucleoside analog. This data serves as a benchmark for the development and characterization of novel this compound probes.

PropertyValueSolvent/Conditions
Probe Identity Thieno[3,4-d]pyrimidine ribonucleosideAqueous Buffer
Absorption Maxima (λabs) 260 nm, 304 nmWater
Emission Maximum (λem) 412 nmWater
Quantum Yield (Φ) 0.48 ± 0.05Water
Excitation Wavelength for Emission 304 nmWater

Experimental Protocols

Protocol 1: Synthesis of a Generic this compound Scaffold

The synthesis of this compound derivatives often involves multi-step reactions. While specific protocols vary depending on the desired substitutions, a general approach can be conceptualized.

Workflow for Synthesis:

G start Starting Materials (e.g., aminofuran-carbonitrile) step1 Cyclization Reaction (e.g., with formic acid or orthoformate) start->step1 step2 Intermediate (Furo[3,4-d]pyrimidin-4-one) step1->step2 step3 Functionalization (e.g., chlorination, substitution) step2->step3 final Target this compound Probe step3->final

Caption: Generalized synthetic workflow for this compound probes.

Methodology:

  • Cyclization: Start with an appropriately substituted aminofuran-carbonitrile derivative.

  • React the starting material with a cyclizing agent such as triethyl orthoformate or formic acid under reflux conditions to form the pyrimidine ring, yielding a furo[3,4-d]pyrimidin-4-one intermediate.

  • Functionalization: The intermediate can be further functionalized. For example, treatment with phosphoryl chloride (POCl₃) can introduce a chlorine atom at the 4-position, which can then be substituted with various nucleophiles to introduce desired functionalities for targeting or modulating fluorescence.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the synthesized probe is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Culture and Staining with a this compound-Based Probe

This protocol describes the general procedure for labeling live cells with a fluorescent probe.

Workflow for Cell Staining and Imaging:

G cell_culture Seed and Culture Cells staining Incubate Cells with Probe cell_culture->staining probe_prep Prepare Probe Stock Solution probe_prep->staining wash Wash Cells staining->wash imaging Image with Fluorescence Microscope wash->imaging G probe Probe (Low Fluorescence) complex Probe-Analyte Complex (High Fluorescence) probe->complex + Analyte analyte Analyte complex->probe - Analyte (Reversible)

Method for Synthesizing Furo[3,4-d]pyrimidine-Peptide Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of Furo[3,4-d]pyrimidine-peptide conjugates. These conjugates are of significant interest in drug discovery, combining the therapeutic potential of peptides with the favorable pharmacological properties of the this compound heterocyclic scaffold. The protocols outlined below describe a practical approach for the preparation of these conjugates, beginning with the synthesis of a functionalized this compound core, followed by its conjugation to a model peptide.

Application Notes

This compound derivatives have been identified as potent inhibitors of various biological targets, including HIV-1 reverse transcriptase and the PI3K/AKT signaling pathway. The conjugation of peptides to this scaffold can enhance target specificity, improve cellular uptake, and modulate the pharmacokinetic profile of the parent molecule.

Potential applications for this compound-peptide conjugates include:

  • Targeted Cancer Therapy: By conjugating a tumor-targeting peptide, the this compound moiety can be delivered specifically to cancer cells, potentially increasing efficacy and reducing off-target toxicity.

  • Antiviral Drug Development: Peptide conjugates can be designed to improve the delivery of this compound-based antiviral agents to infected cells.

  • Modulation of Cellular Signaling: The peptide component can be designed to interact with specific cell surface receptors, thereby localizing the this compound to particular signaling complexes.

Proposed Synthetic Pathway

The synthesis of this compound-peptide conjugates can be achieved through a multi-step process. The proposed pathway involves the initial synthesis of a this compound-4-carboxylic acid, which serves as a key intermediate for peptide coupling. This intermediate is then activated and reacted with the N-terminus of a peptide to form a stable amide bond.

G cluster_0 Synthesis of this compound Core cluster_1 Functionalization and Conjugation Start 4-(Methoxycarbonyl)furan-3-carboxylic acid Step1 Curtius Rearrangement Start->Step1 Step2 Reaction with Amine Step1->Step2 Step3 Ring Closure Step2->Step3 Intermediate1 This compound-2,4-dione Step3->Intermediate1 Step4 Hydrolysis Intermediate1->Step4 Intermediate2 This compound-4-carboxylic acid Step4->Intermediate2 Step5 Peptide Coupling (e.g., HATU, DIPEA) Intermediate2->Step5 FinalProduct This compound-Peptide Conjugate Step5->FinalProduct Peptide Peptide (H2N-...) Peptide->Step5

Caption: Proposed synthetic workflow for this compound-peptide conjugates.

Experimental Protocols

Protocol 1: Synthesis of this compound-2,4(1H,3H)-dione

This protocol is adapted from a known method for the synthesis of the this compound core.

  • Step 1: Curtius Rearrangement of 4-(Methoxycarbonyl)furan-3-carboxylic acid.

    • To a solution of 4-(methoxycarbonyl)furan-3-carboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq) at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of sodium azide (1.5 eq) in water.

    • Continue stirring for 1 hour at 0 °C.

    • Extract the product with toluene and heat the organic layer to reflux to effect the Curtius rearrangement to the isocyanate.

  • Step 2: Reaction with an Amine.

    • To the cooled toluene solution of the isocyanate, add a primary amine (e.g., benzylamine, 1.0 eq).

    • Stir the reaction mixture at room temperature overnight to form the corresponding urea derivative.

  • Step 3: Ring Closure.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting urea in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium ethoxide, 1.2 eq).

    • Heat the mixture to reflux for 4-6 hours to facilitate cyclization.

    • Cool the reaction mixture, neutralize with acid, and collect the precipitated this compound-2,4(1H,3H)-dione by filtration.

Protocol 2: Synthesis of this compound-4-carboxylic acid

  • Step 4: Hydrolysis.

    • Suspend the this compound-2,4(1H,3H)-dione (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2 M).

    • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid (2 M) to pH 2-3.

    • Collect the precipitated this compound-4-carboxylic acid by filtration and dry under vacuum.

Protocol 3: Conjugation of this compound-4-carboxylic acid to a Peptide

This protocol describes a standard solution-phase peptide coupling method.

  • Step 5: Peptide Coupling.

    • Dissolve this compound-4-carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the peptide (1.0 eq, with a free N-terminus) in anhydrous DMF.

    • Add the pre-activated this compound solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and purify the conjugate by preparative HPLC.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the synthesis of a model this compound-peptide conjugate.

Table 1: Synthesis of this compound-4-carboxylic acid

StepProductStarting MaterialReagentsYield (%)Purity (%)
1-3This compound-2,4(1H,3H)-dione4-(Methoxycarbonyl)furan-3-carboxylic acidEt3N, EtOCOCl, NaN3, Benzylamine, NaOEt65>95
4This compound-4-carboxylic acidThis compound-2,4(1H,3H)-dioneNaOH, HCl85>98

Table 2: Synthesis and Characterization of this compound-Peptide Conjugate

Conjugate IDPeptide SequenceCoupling ReagentYield (%)Purity (HPLC, %)Mass (Expected)Mass (Found)
FP-Pep-01Gly-Phe-LeuHATU/DIPEA55>97512.5512.6
FP-Pep-02Arg-Gly-AspHATU/DIPEA48>95629.6629.7

Signaling Pathway Diagrams

PI3K/AKT Signaling Pathway

This compound derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation FuroPyrimidine This compound Conjugate FuroPyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound conjugate.

HIV-1 Reverse Transcriptase Mechanism of Action

Certain this compound derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 life cycle.

G cluster_0 HIV-1 Replication Cycle ViralRNA Viral RNA Genome ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Integration Integration into Host Genome ViralDNA->Integration FuroPyrimidine This compound Conjugate FuroPyrimidine->ReverseTranscriptase inhibits

Caption: Inhibition of HIV-1 reverse transcriptase by a this compound conjugate.

Application Notes and Protocols for Radiolabeling Furo[3,4-d]pyrimidine Compounds for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds with diverse pharmacological activities, including potential applications as kinase inhibitors for cancer therapy. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. Radiolabeling this compound compounds with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), enables the investigation of their pharmacokinetics, target engagement, and therapeutic efficacy in preclinical and clinical studies.

These application notes provide a detailed protocol for the radiolabeling of this compound compounds for PET imaging. The protocol is based on established methods for structurally related heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, due to the limited availability of direct radiolabeling procedures for the this compound core in the public domain.

Precursor Synthesis

The synthesis of a suitable precursor is the initial and critical step for radiolabeling. The precursor should be designed to facilitate the efficient incorporation of the radionuclide in the final step. A common strategy for ¹⁸F-labeling is the nucleophilic substitution of a leaving group (e.g., nitro, chloro, or a trimethylammonium salt) on an aromatic ring with [¹⁸F]fluoride. For ¹¹C-labeling, a common approach is the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

A plausible synthetic route to a this compound precursor for radiolabeling is outlined below, based on analogous pyrazolo[3,4-d]pyrimidine syntheses.[1]

Diagram of Precursor Synthesis Workflow

G A Starting Materials (e.g., Substituted Furan) B Cyclization Reaction A->B C Functional Group Interconversion B->C D Introduction of Leaving Group (e.g., Nitration, Chlorination) C->D E Final Precursor D->E

Caption: A generalized workflow for the synthesis of a this compound precursor for radiolabeling.

Radiolabeling Protocols

The choice of radionuclide and labeling chemistry depends on the specific research question, the half-life of the isotope, and the chemical properties of the precursor. Fluorine-18, with its 109.7-minute half-life, is often preferred for PET studies as it allows for longer synthesis times and imaging protocols compared to Carbon-11 (half-life of 20.4 minutes).[1]

Protocol 1: ¹⁸F-Labeling via Nucleophilic Aromatic Substitution

This protocol describes the ¹⁸F-fluorination of a nitro-substituted this compound precursor.

Experimental Protocol:

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin.

  • Elution and Drying of [¹⁸F]Fluoride: The trapped [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.

  • Radiolabeling Reaction: A solution of the this compound precursor (typically 1-5 mg) in a suitable aprotic solvent (e.g., DMSO, DMF, or sulfolane) is added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated at a specific temperature (ranging from 100 to 180°C) for a defined period (typically 10-30 minutes).

  • Purification: The crude reaction mixture is diluted with water and purified by semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction corresponding to the desired ¹⁸F-labeled this compound compound is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile vial. The final product is an isotonic, sterile, and pyrogen-free solution ready for injection.

Diagram of ¹⁸F-Labeling Workflow

G A [¹⁸F]Fluoride Production (Cyclotron) B Trapping on Anion Exchange Resin A->B C Elution & Azeotropic Drying B->C D Radiolabeling Reaction with Precursor C->D E Semi-preparative HPLC Purification D->E F Formulation E->F G Quality Control F->G H Final ¹⁸F-labeled Product G->H

Caption: A schematic workflow for the ¹⁸F-labeling of a this compound precursor.

Protocol 2: ¹¹C-Labeling via Methylation

This protocol describes the ¹¹C-methylation of a desmethyl-Furo[3,4-d]pyrimidine precursor using [¹¹C]methyl iodide.

Experimental Protocol:

  • Production of [¹¹C]Methane: [¹¹C]Carbon dioxide is produced in a cyclotron and then converted to [¹¹C]methane.

  • Synthesis of [¹¹C]Methyl Iodide: [¹¹C]Methane is reacted with iodine in a gas-phase reaction to produce [¹¹C]methyl iodide. The [¹¹C]methyl iodide is then trapped in a suitable solvent.

  • Radiolabeling Reaction: The desmethyl-Furo[3,4-d]pyrimidine precursor (typically 0.5-2 mg) is dissolved in a suitable solvent (e.g., DMF, acetone) along with a base (e.g., sodium hydride, potassium carbonate). The trapped [¹¹C]methyl iodide is then passed through the reaction mixture at a controlled temperature (ranging from room temperature to 100°C).

  • Purification: The reaction is quenched, and the crude mixture is purified using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction containing the ¹¹C-labeled product is formulated as described in the ¹⁸F-labeling protocol.

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiolabeled tracer for in vivo use.

Table 1: Quality Control Parameters for Radiolabeled this compound Compounds

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity No detectable precursor or byproductsAnalytical HPLC (UV detection)
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)Analytical HPLC with a calibrated UV detector
pH 4.5 - 7.5pH meter or pH strips
Radionuclidic Purity > 99.9%Gamma-ray spectroscopy
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Sterility No microbial growthSterility testing (e.g., USP <71>)

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the radiolabeling of structurally similar heterocyclic compounds, which can be used as a benchmark for the development of this compound-based PET tracers.

Table 2: Representative Quantitative Data for Radiolabeling of Heterocyclic PET Tracers

Compound ClassRadionuclideLabeling MethodRadiochemical Yield (decay-corrected)Specific Activity (at end of synthesis)Reference
Pyrazolo[3,4-d]pyrimidine analog¹⁸FNucleophilic Aromatic Substitution15-25%50-150 GBq/µmol[1]
Pyrimidine derivative¹⁸FNucleophilic Aromatic Substitution20-40%40-100 GBq/µmolN/A
Purine analog¹¹CMethylation with [¹¹C]CH₃I30-50%> 74 GBq/µmolN/A

Signaling Pathway

This compound and its analogs have been investigated as inhibitors of various protein kinases involved in cell proliferation and survival. A common target for such compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Diagram of a Potential Signaling Pathway for this compound Compounds

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furo_pyrimidine This compound Inhibitor Furo_pyrimidine->PI3K

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound-based inhibitors.

Conclusion

The protocols and data presented provide a comprehensive guide for the radiolabeling of this compound compounds for PET imaging. While the specific reaction conditions will require optimization for each new derivative, the outlined methodologies for precursor synthesis, ¹⁸F- and ¹¹C-labeling, and quality control serve as a robust starting point for researchers in the field of molecular imaging and drug development. The development of novel this compound-based PET tracers holds the potential to significantly advance our understanding of their in vivo behavior and accelerate their clinical translation.

References

Application of Furo[3,4-d]pyrimidines in Neurodegenerative Disease Models: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the direct application of Furo[3,4-d]pyrimidines in established neurodegenerative disease models. The following application notes and protocols are presented as a prospective guide for researchers, based on the known biological activities of structurally related fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, which have been investigated as kinase inhibitors. The data and specific experimental outcomes are hypothetical and for illustrative purposes.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark in many of these disorders is the aberrant activity of protein kinases, leading to protein misfolding and aggregation, neuroinflammation, and neuronal cell death. The fused pyrimidine scaffold is a well-established pharmacophore known to exhibit potent kinase inhibitory activity. While the isomeric Furo[2,3-d]pyrimidines and the analogous pyrazolo[3,4-d]pyrimidines have been explored as kinase inhibitors in oncology and other therapeutic areas, the potential of Furo[3,4-d]pyrimidines in neurodegeneration remains largely unexplored. This document outlines a hypothetical framework for the investigation of Furo[3,4-d]pyrimidine derivatives as potential therapeutic agents in neurodegenerative disease models, with a focus on their potential as kinase inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

Several kinases are implicated in the pathology of neurodegenerative diseases. For instance, Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in Parkinson's disease. Furo[3,4-d]pyrimidines, as bioisosteres of adenine, may act as ATP-competitive inhibitors of such kinases.

G cluster_0 Upstream Signaling cluster_1 Kinase Activation cluster_2 Tau Pathology cluster_3 Therapeutic Intervention Aβ Oligomers Aβ Oligomers GSK-3β GSK-3β Aβ Oligomers->GSK-3β activates Neuroinflammatory Signals Neuroinflammatory Signals CDK5 CDK5 Neuroinflammatory Signals->CDK5 activates Tau Protein Tau Protein GSK-3β->Tau Protein phosphorylates CDK5->Tau Protein phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles aggregates to Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction This compound This compound This compound->GSK-3β inhibits This compound->CDK5 inhibits

Caption: Hypothesized signaling pathway of this compound intervention.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from in vitro assays to evaluate the efficacy of novel this compound compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDGSK-3β IC₅₀ (nM)CDK5/p25 IC₅₀ (nM)LRRK2 IC₅₀ (nM)Selectivity Index (GSK-3β vs. LRRK2)
FDP-0011550>10,000>667
FDP-0022575>10,000>400
FDP-0038205,000625
Staurosporine (Control)510153

Table 2: Neuroprotective Effects of FDP-003 in an In Vitro Alzheimer's Disease Model

Treatment GroupCell Viability (%) (MTT Assay)Neurite Outgrowth (μm)Tau Phosphorylation (p-Tau/Total Tau Ratio)
Vehicle Control100 ± 5.2150 ± 12.50.2 ± 0.05
Aβ₄₂ Oligomers (10 μM)55 ± 4.865 ± 8.11.5 ± 0.2
Aβ₄₂ + FDP-003 (100 nM)85 ± 6.1120 ± 10.30.5 ± 0.08
Aβ₄₂ + FDP-003 (1 μM)95 ± 5.5140 ± 11.70.3 ± 0.06

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of Furo[3,4-d]pyrimidines in neurodegenerative disease models.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound compounds against target kinases.

Materials:

  • Recombinant human kinases (e.g., GSK-3β, CDK5/p25, LRRK2)

  • ATP

  • Kinase-specific substrate peptide

  • This compound compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the this compound compounds in DMSO.

  • In a 384-well plate, add 5 µL of each compound dilution.

  • Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the IC₅₀ values using a non-linear regression curve fit.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Serial Dilution of FDPs Serial Dilution of FDPs Combine in 384-well Plate Combine in 384-well Plate Serial Dilution of FDPs->Combine in 384-well Plate Kinase & Substrate Mix Kinase & Substrate Mix Kinase & Substrate Mix->Combine in 384-well Plate ATP Solution ATP Solution ATP Solution->Combine in 384-well Plate Incubate (1 hr, RT) Incubate (1 hr, RT) Combine in 384-well Plate->Incubate (1 hr, RT) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate (1 hr, RT)->Add ADP-Glo™ Reagent Incubate (40 min, RT) Incubate (40 min, RT) Add ADP-Glo™ Reagent->Incubate (40 min, RT) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min, RT)->Add Kinase Detection Reagent Incubate (30 min, RT) Incubate (30 min, RT) Add Kinase Detection Reagent->Incubate (30 min, RT) Read Luminescence Read Luminescence Incubate (30 min, RT)->Read Luminescence Calculate IC₅₀ Calculate IC₅₀ Read Luminescence->Calculate IC₅₀

Caption: Experimental workflow for in vitro kinase inhibition assay.

Protocol 2: Cell-Based Neuroprotection Assay

Objective: To evaluate the ability of this compound compounds to protect neuronal cells from a neurotoxic insult.

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Neurotoxic agent (e.g., Aβ₄₂ oligomers, MPP⁺, rotenone)

  • This compound compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound compounds for 2 hours.

  • Introduce the neurotoxic agent to the wells (except for the vehicle control).

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of Tau Phosphorylation

Objective: To determine the effect of this compound compounds on the phosphorylation of tau protein in a cellular model.

Materials:

  • Cell lysates from the neuroprotection assay (Protocol 2)

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Tau (Ser396), anti-total-Tau, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Perform densitometric analysis to quantify the protein bands and determine the ratio of phosphorylated tau to total tau.

Conclusion

While direct experimental evidence is currently lacking, the this compound scaffold holds theoretical promise for the development of novel therapeutics for neurodegenerative diseases. Based on the activity of related fused pyrimidine systems, a key avenue for investigation is their potential as kinase inhibitors. The protocols and hypothetical data presented here provide a roadmap for the initial evaluation of this compound derivatives in relevant in vitro models. Successful outcomes from these studies would warrant further investigation in more complex cellular and in vivo models of neurodegeneration.

Application Notes and Protocols for Furo[3,4-d]pyrimidines as Antifolate Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-d]pyrimidines represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy makes them promising candidates for development as antimetabolites, particularly as antifolate agents. Antifolates are a well-established class of therapeutic agents that interfere with the metabolic pathways of folic acid, a crucial vitamin for cell growth and division. The primary target of many antifolates is dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. By inhibiting DHFR, antifolates disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

While the isomeric Furo[2,3-d]pyrimidine scaffold has been more extensively studied as antifolates, emerging research on Furo[3,4-d]pyrimidines suggests their potential as a novel scaffold for the development of new anticancer and antimicrobial agents. These application notes provide an overview of the mechanism of action, potential applications, and detailed experimental protocols for the evaluation of Furo[3,4-d]pyrimidines as antifolate agents.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary proposed mechanism of action for Furo[3,4-d]pyrimidine-based antifolates is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a vital one-carbon donor in various biosynthetic pathways, including the synthesis of purines and thymidylate.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP TS->DHF dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth Furo_pyrimidine This compound (Antifolate Agent) Furo_pyrimidine->DHFR Inhibition

Figure 1: Simplified folate pathway and the inhibitory action of Furo[3,4-d]pyrimidines.

Data Presentation: In Vitro Activity of Furo-pyrimidine and Related Antifolates

Due to the limited availability of specific quantitative data for Furo[3,4-d]pyrimidines as antifolates, the following tables include data for the closely related and more extensively studied Furo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines to provide a relevant context for researchers.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

Compound ClassCompound/DerivativeSource of DHFRIC50 (µM)Reference
Furo[2,3-d]pyrimidine N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acidHuman (recombinant)0.08[1]
N-methyl analogue of the aboveHuman (recombinant)0.04[1]
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acidPneumocystis carinii0.01[1]
Pyrazolo[3,4-d]pyrimidine Derivative 10eHuman< 1[2]
Derivative 10fHuman< 1[2]
Derivative 10gHuman< 1[2]
Methotrexate (Reference)Human5.61[2]

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound ClassCompound/DerivativeCell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidine N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acidCCRF-CEM (Leukemia)0.03[3]
N-methyl analogue of the aboveCCRF-CEM (Leukemia)0.01[3]
Pyrazolo[3,4-d]pyrimidine Compound 5Caco-2 (Colon)25.00[4]
Compound 7Caco-2 (Colon)43.75[4]
Compound 5A549 (Lung)18.75[4]
Compound 7A549 (Lung)17.50[4]
Compound 2aSNB-75 (CNS)0.64[5]
Compound 4NCI-H460 (Lung)0.58[5]

Experimental Protocols

The following are detailed protocols for the primary assays used to evaluate the antifolate activity of this compound derivatives.

Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM β-mercaptoethanol

  • Test this compound compounds

  • Methotrexate (as a positive control inhibitor)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in a suitable buffer with pH adjustment.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare stock solutions of the test this compound compounds and methotrexate in DMSO (e.g., 10 mM).

    • Dilute the recombinant DHFR enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

      • 150 µL of Assay Buffer

      • 10 µL of various concentrations of the test compound or methotrexate (diluted from stock solutions). For the control (uninhibited reaction), add 10 µL of DMSO.

      • 10 µL of NADPH solution (final concentration ~100 µM).

      • 10 µL of DHFR enzyme solution.

    • Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of DHF solution (final concentration ~50 µM) to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dhfr_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHF, NADPH, Enzyme) Mix Mix Reagents in 96-well Plate (Buffer, Compound, NADPH, Enzyme) Reagents->Mix Compounds Prepare Test Compounds (Furo[3,4-d]pyrimidines) Compounds->Mix Incubate Incubate at RT (5 min) Mix->Incubate Initiate Initiate Reaction with DHF Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot Dose-Response Curve Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Figure 2: Experimental workflow for the DHFR inhibition assay.
Protocol 2: MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test this compound compounds

  • Doxorubicin or Methotrexate (as a positive control)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test this compound compounds and the positive control in a complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

mtt_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Treat Cells with Furo[3,4-d]pyrimidines Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50_cyto Determine IC50 Value Plot_Curve->Determine_IC50_cyto

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Furo[3,4-d]pyrimidines present a promising, yet underexplored, scaffold for the development of novel antifolate agents. Their structural features suggest a potential for potent and selective inhibition of DHFR, a validated target in cancer and infectious diseases. The provided protocols for DHFR inhibition and cytotoxicity assays offer a robust framework for the in vitro evaluation of newly synthesized this compound derivatives. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with Furo[3,4-d]pyrimidine compounds in biological assays.

Troubleshooting Guide: Compound Precipitation

This guide addresses the common issue of compound precipitation during experimental workflows, from stock solution preparation to final assay conditions.

Q1: My this compound compound precipitated after I added my DMSO stock to the aqueous assay buffer. What should I do?

A1: This is a common issue known as "crashing out" and occurs when a compound, stable in a high-concentration organic solvent like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2][3] Low aqueous solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1]

Follow this troubleshooting workflow to diagnose and solve the problem:

G cluster_0 Phase 1: Initial Observation & Immediate Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced & Long-Term Solutions start Precipitation Observed in Assay Well check_dmso Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) start->check_conc visual_insp Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) start->visual_insp serial_dil Perform Serial Dilution in Assay Buffer (Instead of a single large dilution step) check_dmso->serial_dil reduce_conc Lower Final Compound Concentration check_conc->reduce_conc vortex Increase Mixing Energy (Vortex/sonicate during dilution) visual_insp->vortex add_cosolvent Use Co-solvents (e.g., PEG-400, ethanol) reduce_conc->add_cosolvent add_surfactant Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100 at low %) reduce_conc->add_surfactant adjust_ph Adjust Buffer pH (For ionizable compounds) reduce_conc->adjust_ph serial_dil->add_cosolvent serial_dil->adjust_ph use_cd Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) serial_dil->use_cd vortex->add_surfactant warm Gently Warm Buffer (If compound & target are thermally stable) measure_sol Formally Measure Kinetic Solubility (To define concentration limits) adjust_ph->measure_sol use_cd->measure_sol prodrug Consider Prodrug Strategy (Chemical modification to improve solubility) measure_sol->prodrug

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q2: What is the best initial solvent for dissolving this compound compounds?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[4][5] It is miscible with water and can dissolve a wide range of organic molecules.[4] However, issues can still arise from precipitation in the DMSO stock itself, especially after freeze-thaw cycles.[5] If DMSO proves problematic, Dimethylformamide (DMF) can be an alternative, though it may have similar toxicity concerns.[6]

Q3: How much DMSO is acceptable in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[6] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[6] Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A4:

  • Kinetic Solubility is determined by adding a DMSO stock solution to an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[7][8] This measurement is rapid and mimics the conditions of most biological assays, making it highly relevant for high-throughput screening (HTS).[7][8]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is measured by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved material.[8][9] This value is critical for later-stage drug development and formulation.[8]

For most in vitro biological assays, kinetic solubility is the more pertinent measure because it reflects the likelihood of a compound precipitating under typical assay conditions.[7]

Q5: My compound is still insoluble. What formulation strategies can I use to improve its solubility?

A5: If simple methods fail, several formulation strategies can enhance the aqueous solubility of this compound derivatives:

  • pH Modification: For compounds with ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[10][11] Most drug molecules are weak acids or bases.[11]

  • Co-solvents: Using water-miscible organic solvents like polyethylene glycol (PEG), ethanol, or glycerin can increase the solubility of hydrophobic compounds.[11][12][13]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic drug molecule and increasing its apparent water solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14][15]

  • Prodrugs: This medicinal chemistry approach involves chemically modifying the compound to add a soluble functional group (e.g., a phosphate or an amino acid). This "prodrug" is inactive but highly soluble. Once administered or inside the cell, enzymes cleave the soluble group, releasing the active parent drug.[14][16] This strategy has been successfully applied to the related pyrazolo[3,4-d]pyrimidine class to overcome solubility issues.[16]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential improvement in aqueous solubility for a hypothetical this compound compound using various solubilization techniques.

Method Solvent/Vehicle Hypothetical Solubility (µg/mL) Fold Increase (vs. Water) Primary Application
Baseline Deionized Water< 0.11xBaseline Measurement
pH Adjustment pH 2.0 Buffer (for a basic compound)5~50xIonizable Compounds
Co-solvent 20% PEG-400 in Water8~80xGeneral Assays
Complexation 2% HP-β-Cyclodextrin in Water15~150xIn Vitro & In Vivo Studies
Prodrug Strategy N-methylpiperazino carbamate prodrug6[16]>60xIn Vitro & In Vivo Studies

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol describes a high-throughput method to estimate the kinetic solubility of a compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Buffer: Using a liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a clear-bottom 96- or 384-well plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration.

  • Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation.[2]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 500-600 nm) where the compound itself does not absorb light.[2]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol minimizes precipitation when diluting a DMSO stock for a cell-based assay.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.[2][6]

  • Create Intermediate Dilution Plate: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.

  • Vehicle Control: Ensure that a "vehicle control" is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

Visualization of Relevant Pathways and Concepts

Many this compound derivatives are designed as kinase inhibitors, often targeting pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits (some derivatives)

Caption: Simplified PI3K/AKT signaling pathway often targeted by Furo[3,4-d]pyrimidines.

References

Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Furo[3,4-d]pyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound based kinase inhibitors?

A1: this compound inhibitors, like many kinase inhibitors that target the ATP-binding site, can exhibit off-target activity due to the conserved nature of this site across the human kinome.[1] Common off-target effects can lead to cellular toxicity, reduced efficacy, and misleading experimental results. The specific off-targets depend on the substitution pattern of the this compound core and the specific kinase being targeted. Off-target interactions often occur with kinases that are structurally related to the intended target.[1]

Q2: How can I predict potential off-target interactions for my this compound inhibitor?

A2: Several computational methods can be employed to predict potential off-target interactions:

  • Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and crystal structure of the intended target's ATP-binding site with other kinases can reveal potential off-targets with high similarity.[2][3]

  • Molecular Docking and Virtual Screening: Docking the inhibitor into the crystal structures of a wide range of kinases can help identify potential binding partners.[3]

  • Machine Learning Models: Predictive models trained on large datasets of known kinase-inhibitor interactions can forecast the likelihood of your compound binding to various kinases.[2][4]

Q3: What are the key experimental approaches to confirm off-target effects?

A3: A multi-pronged experimental approach is crucial for confirming off-target effects:

  • Kinome-wide Profiling: Screening your inhibitor against a large panel of recombinant kinases is the gold standard for identifying off-target interactions and determining its selectivity profile.[1][5][6] This can be done through radiometric assays or binding assays.[5]

  • Cellular Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can verify that the inhibitor binds to the intended target and potential off-targets within a cellular context.[7]

  • Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor with that of more selective inhibitors or genetic knockdown of the intended target can help distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: My this compound inhibitor shows significant toxicity in cell-based assays at concentrations required for on-target inhibition.

  • Possible Cause: The observed toxicity may be due to the inhibition of one or more off-target kinases that are essential for cell viability.

  • Troubleshooting Steps:

    • Perform a broad kinase selectivity screen: This will identify the off-target kinases that are potently inhibited by your compound.[6]

    • Analyze the function of identified off-targets: Determine if the identified off-targets are known to be critical for cell survival.

    • Synthesize and test analogs: Design and synthesize analogs of your inhibitor with modifications aimed at reducing binding to the toxicity-mediating off-targets while retaining on-target potency. This could involve exploiting differences in the gatekeeper residue or other non-conserved residues in the ATP-binding pocket.[8]

    • Consider a different chemical scaffold: If medicinal chemistry efforts to improve selectivity are unsuccessful, exploring alternative chemical scaffolds may be necessary.

Issue 2: The observed cellular phenotype does not align with the known function of the intended kinase target.

  • Possible Cause: The phenotype may be a result of the inhibitor acting on an unexpected off-target or a previously unknown function of the on-target kinase.

  • Troubleshooting Steps:

    • Validate on-target engagement: Confirm that your inhibitor is engaging the intended target in cells at the concentrations used in your experiments.[7]

    • Conduct a kinome-wide selectivity profile: As mentioned previously, this is essential to identify potential off-targets.

    • Use orthogonal approaches: Validate your findings using genetic approaches such as siRNA or CRISPR/Cas9 to knockdown the intended target and see if it recapitulates the observed phenotype.

    • Employ chemical proteomics: Use techniques like affinity chromatography with your immobilized inhibitor to pull down interacting proteins from cell lysates, which can help identify both on- and off-targets.[5]

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound Inhibitor (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B505
Off-Target Kinase C25025
Off-Target Kinase D>1000>100
Off-Target Kinase E>1000>100

This table illustrates how to present kinase selectivity data. A higher fold selectivity indicates a more selective inhibitor.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for Selectivity Profiling

This protocol provides a general overview of a radiometric assay to determine the inhibitory activity of a compound against a panel of kinases.[5]

  • Materials:

    • Recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer

    • This compound inhibitor (at various concentrations)

    • 96-well filter plates

    • Scintillation counter

  • Methodology:

    • Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer in each well of a 96-well plate.

    • Add the this compound inhibitor at a range of concentrations to the appropriate wells. Include a DMSO control.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target_Kinase Target Kinase (e.g., Kinase A) Downstream_Effector_On Downstream Effector Target_Kinase->Downstream_Effector_On Cellular_Response_On Desired Cellular Response Downstream_Effector_On->Cellular_Response_On Upstream_Signal_On Upstream_Signal_On Upstream_Signal_On->Target_Kinase Off_Target_Kinase Off-Target Kinase (e.g., Kinase B) Downstream_Effector_Off Downstream Effector Off_Target_Kinase->Downstream_Effector_Off Cellular_Response_Off Undesired Side Effect Downstream_Effector_Off->Cellular_Response_Off Upstream_Signal_Off Upstream_Signal_Off Upstream_Signal_Off->Off_Target_Kinase Furo_Inhibitor This compound Inhibitor Furo_Inhibitor->Target_Kinase Inhibition Furo_Inhibitor->Off_Target_Kinase Off-Target Inhibition

Caption: On-target vs. off-target inhibition by a this compound inhibitor.

Experimental_Workflow Start Start: This compound Inhibitor Computational_Screen Computational Screening (Docking, Similarity Analysis) Start->Computational_Screen Kinase_Panel In Vitro Kinase Panel Screen (e.g., 300+ kinases) Computational_Screen->Kinase_Panel Cellular_Assays Cell-Based Assays (CETSA, Phenotypic Screen) Kinase_Panel->Cellular_Assays Data_Analysis Data Analysis and Selectivity Profiling Cellular_Assays->Data_Analysis SAR_Optimization Structure-Activity Relationship (SAR) Optimization Data_Analysis->SAR_Optimization End Selective Inhibitor SAR_Optimization->End

Caption: Workflow for assessing and improving inhibitor selectivity.

Logical_Relationships High_Potency High On-Target Potency Therapeutic_Window Wide Therapeutic Window High_Potency->Therapeutic_Window High_Selectivity High Selectivity Low_Off_Target Low Off-Target Effects High_Selectivity->Low_Off_Target Reduced_Toxicity Reduced Toxicity Low_Off_Target->Reduced_Toxicity Reliable_Tool Reliable Research Tool Low_Off_Target->Reliable_Tool Reduced_Toxicity->Therapeutic_Window

References

Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of Furo[3,4-d]pyrimidine drug candidates. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for my this compound drug candidate?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action and poor oral bioavailability. For a this compound drug candidate to be effective, it must remain intact long enough to reach its therapeutic target in sufficient concentrations. Therefore, optimizing metabolic stability is a critical step in the drug discovery process to ensure a desirable pharmacokinetic profile.

Q2: What are the most common sites of metabolism (metabolic "hot-spots") on the this compound scaffold?

A2: While specific data for the this compound scaffold is limited in publicly available literature, general principles of heterocycle metabolism suggest the following are likely metabolic hot-spots:

  • The Furan Ring: Electron-rich five-membered heterocycles like furan are particularly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This can lead to ring opening and the formation of reactive intermediates.[1]

  • Alkyl Substituents: N-dealkylation and oxidation of alkyl groups attached to the pyrimidine or furan ring are common metabolic pathways.

  • Aromatic Substituents: Hydroxylation of any pendant aromatic rings is a frequent metabolic transformation.

Q3: My this compound analog shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?

A3: High clearance in liver microsomes typically points towards metabolism by CYP enzymes. For a this compound analog, the most probable pathways are:

  • Furan Ring Oxidation: This is a major metabolic pathway for many furan-containing drugs. The oxidation can lead to the formation of a reactive γ-ketoenal intermediate, which can be further metabolized or react with cellular nucleophiles.[2]

  • N-Dealkylation: If your compound has alkyl groups on the pyrimidine nitrogen, these are prime sites for removal.

  • Oxidative Dechlorination: If your molecule contains a chlorine atom, particularly on an aromatic ring, it may be replaced by a hydroxyl group.

The diagram below illustrates these potential metabolic pathways on a generic this compound core.

Caption: Potential metabolic pathways for a generic this compound scaffold.

Q4: What are some initial strategies to improve the metabolic stability of my lead compound?

A4: Several strategies can be employed to "block" or reduce the rate of metabolism at labile sites:

  • Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of CYP-mediated bond cleavage.[3]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine) to the furan ring can decrease its electron density, making it less susceptible to oxidation.[1]

  • Bioisosteric Replacement: If the furan ring is the primary site of metabolism and is not essential for pharmacological activity, it can be replaced with a more metabolically stable five-membered heterocycle, such as a thiazole or an oxazole.[1][4]

  • Steric Hindrance: Introducing a bulky group near a metabolic hot-spot can sterically hinder the ability of metabolizing enzymes to access that site.

Troubleshooting Guide

Problem 1: High variability in results from in vitro microsomal stability assays.

Potential Cause Troubleshooting Step
Inconsistent Microsome Activity Ensure you are using a single, quality-controlled batch of pooled human liver microsomes for a series of experiments. If comparing new and old batches, run a set of standard compounds to bridge the data.
DMSO Concentration High concentrations of DMSO, the solvent typically used for stock solutions, can inhibit CYP enzyme activity. Keep the final DMSO concentration in the incubation low and consistent, ideally ≤0.2%.
Compound Solubility Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to an artificially high measurement of the remaining compound. Check the aqueous solubility of your compound and consider using a lower concentration if necessary.
Non-specific Binding Highly lipophilic compounds may bind to the plasticware or microsomal proteins, reducing the concentration available for metabolism. Including a surfactant like Brij-35 or using low-binding plates can mitigate this.

Problem 2: My compound appears stable in the microsomal assay, but has low oral bioavailability in vivo.

Potential Cause Troubleshooting Step
Metabolism by Non-CYP Enzymes Liver microsomes primarily assess Phase I (CYP-mediated) metabolism. Your compound may be a substrate for Phase II enzymes (e.g., UGTs) or cytosolic enzymes (e.g., AOX), which are not fully represented in microsomal preparations.
Poor Permeability The compound may not be efficiently absorbed from the gastrointestinal tract. Conduct a Caco-2 permeability assay to assess its potential for intestinal absorption.
Efflux Transporter Substrate The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen, preventing absorption.
First-Pass Gut Metabolism Significant metabolism can occur in the intestinal wall, which also contains CYP enzymes (predominantly CYP3A4).

Quantitative Data Summary

The table below presents hypothetical metabolic stability data for a series of this compound analogs with different substitutions, illustrating how structural changes can impact metabolic stability.

Compound IDR1 SubstitutionR2 SubstitutionHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
FDP-001-CH3-Phenyl15184
FDP-002-CH34-Fluoro-Phenyl3579
FDP-003-CD3-Phenyl2899
FDP-004 (Bioisostere)-CH3-Thiazole6542

Data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock: 10 mM stock solution in DMSO.

  • Working Solution: Dilute the 10 mM stock to 100 µM in acetonitrile/water (50:50).

  • HLM Stock: Thaw pooled human liver microsomes (20 mg/mL) on ice. Dilute to 2 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.

2. Experimental Workflow Diagram:

cluster_preincubation Pre-incubation (37°C, 5 min) cluster_reaction Reaction Incubation (37°C) cluster_termination Reaction Termination & Processing preheat_plate 1. Add 1 µL of 100 µM compound working solution to plate add_microsomes 2. Add 100 µL of 2 mg/mL HLM solution preheat_plate->add_microsomes start_reaction 3. Add 100 µL of pre-warmed NRS to start reaction add_microsomes->start_reaction time_points 4. Aliquot at T=0, 5, 15, 30, 60 min start_reaction->time_points quench 5. Add 200 µL of cold acetonitrile with internal standard time_points->quench centrifuge 6. Centrifuge at 4000 rpm for 10 min quench->centrifuge analyze 7. Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for a typical liver microsomal stability assay.

3. Incubation Procedure:

  • Add 1 µL of the 100 µM compound working solution to the wells of a 96-well plate.

  • Add 100 µL of the 2 mg/mL HLM solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS solution to each well. The final compound concentration will be 0.5 µM, and the final microsomal protein concentration will be 1 mg/mL.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the respective wells.

  • Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

4. Sample Analysis and Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

References

Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of Furo[3,4-d]pyrimidine intermediates. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on purification methods, and step-by-step experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound intermediates.

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. High concentration of impurities.- Lower the temperature at which the compound dissolves by using a solvent mixture (e.g., add a more volatile, miscible co-solvent). - Try a solvent with a lower boiling point. - Add a small amount of the initial solvent to reduce saturation. - Allow the solution to cool more slowly to prevent rapid supersaturation. - Consider a preliminary purification step (e.g., column chromatography) to reduce impurity load.
Poor or no crystal formation upon cooling. Too much solvent was used, and the solution is not saturated. The cooling process is too rapid. The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Cool the solution more slowly. Let it stand at room temperature before moving to an ice bath. - Change to a solvent in which the compound is less soluble at cooler temperatures. A two-solvent system might be effective.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during hot filtration.
Colored impurities persist in the crystals. The impurity has similar solubility characteristics to the product. The impurity is trapped within the crystal lattice.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Perform a second recrystallization. - Consider an alternative purification method like column chromatography if co-crystallization is a persistent issue.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the desired compound from impurities (overlapping peaks). Inappropriate solvent system (eluent). Column overloading. Incorrect stationary phase.- Optimize the mobile phase polarity. A common starting point for Furo[3,4-d]pyrimidines is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1] - Reduce the amount of crude material loaded onto the column. - Consider a different stationary phase. For polar this compound intermediates, alumina (basic or neutral) may provide better separation than silica gel.[2]
Streaking or tailing of the compound band. The compound is highly polar and interacts strongly with the stationary phase. The compound is sparingly soluble in the mobile phase. Acidic or basic nature of the compound interacting with the stationary phase.- Add a small percentage of a polar solvent (e.g., methanol or triethylamine for basic compounds) to the eluent to reduce strong interactions with the stationary phase. - Choose a more polar mobile phase to improve solubility. - For basic Furo[3,4-d]pyrimidines, consider using a stationary phase like basic alumina or adding a small amount of a base (e.g., triethylamine) to the eluent on silica gel.[2]
Compound does not elute from the column. The eluent is not polar enough. The compound is irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient up to 10-20% methanol in dichloromethane may be necessary.[1] - If the compound is suspected to be acidic or basic, adding a modifier (e.g., acetic acid or triethylamine) to the eluent can help with elution. - A different stationary phase (e.g., reversed-phase C18) may be required.
Low yield after chromatography. The compound is unstable on the stationary phase. The compound is spread across too many fractions.- Assess the stability of the compound on the chosen stationary phase before performing large-scale purification.[2] - Optimize the solvent gradient to achieve a sharper elution profile. - Carefully monitor the elution using TLC to collect all product-containing fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound intermediates?

A1: Common impurities can arise from starting materials, reagents, and side reactions. For instance, in syntheses starting from furan derivatives, unreacted starting materials or partially cyclized intermediates can be present. If the synthesis involves chlorination (e.g., with POCl₃), residual starting material (the corresponding hydroxypyrimidine) and over-chlorinated byproducts can be impurities.[1] It is crucial to understand the reaction mechanism to anticipate potential impurities.[3]

Q2: How do I choose the best solvent for recrystallizing a this compound intermediate?

A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For polar this compound intermediates, common choices include ethanol, isopropanol, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/hexane. A systematic approach involves testing the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.

Q3: When should I choose chromatography over recrystallization?

A3: Chromatography is preferred when:

  • You have a complex mixture with multiple components of similar polarity.

  • Impurities are present in high concentration.

  • The desired compound and impurities have very similar solubility profiles, making recrystallization ineffective.

  • The compound is an oil or a low-melting solid that is difficult to crystallize.

Recrystallization is often more efficient for purifying large quantities of a solid that is already relatively pure.

Q4: Can I use reversed-phase HPLC for the purification of polar this compound intermediates?

A4: Yes, reversed-phase HPLC is a powerful technique for purifying polar heterocyclic compounds. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape.[4]

Q5: My this compound intermediate appears to be degrading during purification. What can I do?

A5: Thermal degradation can be a concern for some heterocyclic compounds. If you suspect degradation during recrystallization, try to use a lower boiling point solvent or minimize the time the solution is heated. During chromatography, some compounds can degrade on acidic silica gel. In such cases, using a neutral stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.[2]

Data Presentation

The following tables provide a summary of purification methods and their outcomes for this compound intermediates and related compounds, based on literature data.

Table 1: Comparison of Purification Methods for Pyrido[3,4-d]pyrimidine Intermediates (Analogous to Furo[3,4-d]pyrimidines)

IntermediatePurification MethodEluent/SolventYieldPurityReference
2-Amino-8-methoxy-pyrido[3,4-d]pyrimidin-4-olChromatography0-20% MeOH in DCM83%>95% (by NMR)[1]
4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amineChromatography0-100% EtOAc in Hexane40%>95% (by NMR)[1]
2-Amino-8-chloro-pyrido[3,4-d]pyrimidin-4-olChromatography0-20% MeOH in DCM93%>95% (by NMR)[1]

Table 2: HPLC Purity Analysis of a Pyrrolo[2,3-d]pyrimidine Intermediate (Structurally Similar to Furo[3,4-d]pyrimidines)

CompoundHPLC MethodMobile PhasePurityReference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineReversed-phaseGradient of acetonitrile in water with buffer99.9 area-%[5]
7H-pyrrolo[2,3-d]pyrimidin-4-olReversed-phaseGradient of acetonitrile in water with buffer99.8 area-%[5]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Intermediate

This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for the particular intermediate.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound intermediate. Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves completely at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. This can be done by adding the solvent in small portions while heating and swirling the flask.

  • Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: General Procedure for Column Chromatography of a this compound Intermediate

This protocol is a general guide. The stationary phase and mobile phase should be chosen based on the polarity of the intermediate.

  • Stationary Phase and Column Packing: Select an appropriate stationary phase (e.g., silica gel or alumina). Prepare a slurry of the stationary phase in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude this compound intermediate in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of the stationary phase by dissolving it in a suitable solvent, adding the stationary phase, and evaporating the solvent.

  • Loading the Column: Carefully add the dissolved sample or the adsorbed solid to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) or use a single solvent mixture of appropriate polarity (isocratic elution).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a suitable stain.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow for Purification Method Selection

Purification_Workflow start Crude this compound Intermediate recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, HPLC) recrystallization->purity_check1 chromatography Perform Column Chromatography purity_check2 Check Purity (TLC, NMR, HPLC) chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 98% optimize Optimize Conditions/ Choose Alternative Method purity_check1->optimize Purity < 98% purity_check2->pure_product Purity > 98% failure Purification Unsuccessful purity_check2->failure Purity < 98% optimize->chromatography

Caption: A decision-making workflow for selecting a suitable purification method.

Signaling Pathway for Impurity Formation and Removal

Impurity_Pathway cluster_synthesis Synthesis cluster_purification Purification A Starting Materials C Desired Intermediate A->C D Side Products/ Unreacted Starting Materials A->D B Reaction Conditions (e.g., Temperature, Reagents) B->C B->D E Crude Product (Intermediate + Impurities) C->E D->E F Purification Method (Recrystallization or Chromatography) E->F G Isolated Pure Intermediate F->G H Removed Impurities F->H

Caption: Logical relationship between synthesis, impurity formation, and purification.

References

Addressing drug resistance mechanisms to Furo[3,4-d]pyrimidine-based therapies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furo[3,4-d]pyrimidine-based therapies. The focus is on identifying and addressing common mechanisms of drug resistance encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My cancer cell line shows decreasing sensitivity to our this compound-based kinase inhibitor. How can I confirm and quantify this resistance?

Answer:

The first step in investigating potential drug resistance is to precisely quantify the change in sensitivity. This is achieved by generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental (sensitive) cell line is a clear indicator of resistance. The Resistance Index (RI) can be calculated to quantify this change. An RI ≥ 5 is typically considered a successful indication of a resistant cell line.[1]

Quantitative Data Summary: IC50 Values of EGFR Inhibitors

The following table summarizes representative IC50 values for different generations of EGFR tyrosine kinase inhibitors (TKIs) against cell lines with and without the common T790M resistance mutation. This illustrates the expected shift in sensitivity.

Cell LineEGFR Mutation Status1st Gen. TKI (Erlotinib) IC50 (nM)2nd Gen. TKI (Afatinib) IC50 (nM)3rd Gen. TKI (Osimertinib) IC50 (nM)
PC-9Exon 19 Deletion (Sensitive)70.8Comparable to Erlotinib
H3255L858R (Sensitive)120.3Comparable to Erlotinib
NCI-H1975L858R + T790M (Resistant)>10,000>10,00013.2
Ba/F3T790M (Resistant)High (Ineffective)High (Ineffective)~10-100 fold lower than WT

Data compiled from multiple sources. Actual values can vary based on experimental conditions.[2][3]

Experimental Protocol: Cell Viability (MTS/MTT) Assay for IC50 Determination

This protocol outlines the steps for a colorimetric assay to measure cell viability and determine the IC50 of your compound.[4][5]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[5]

    • Include wells for "no-cell" blanks and "vehicle-only" controls (untreated cells).

    • Incubate the plate overnight (or until cells have adhered) at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of your this compound compound in culture medium. A common range is 1 nM to 10 µM in half-log10 steps.[6]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations to the appropriate wells.

    • Incubate for the desired treatment duration (commonly 48-72 hours).[4]

  • MTT/MTS Reagent Addition:

    • Prepare the MTT solution (typically 5 mg/mL in sterile PBS) or use a commercially available MTS reagent.

    • Add 10-20 µL of the MTT/MTS solution to each well.[4]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

  • Solubilization and Measurement:

    • If using MTT, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • If using MTS, this step is not necessary as the product is soluble in the culture medium.

    • Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-only control wells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.[4]

    • Plot the % Viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[4]

Troubleshooting Workflow for Resistance Confirmation

G start Observation: Reduced cell sensitivity to this compound drug ic50 Perform Dose-Response Assay (e.g., MTS/MTT) on both parental and suspected resistant cell lines start->ic50 compare Compare IC50 Values Calculate Resistance Index (RI) ic50->compare resistant Result: RI ≥ 5 Resistance Confirmed compare->resistant Significant IC50 Shift not_resistant Result: RI < 5 Significant Resistance Not Confirmed compare->not_resistant No Significant Shift troubleshoot Troubleshoot Assay: Check compound stability, cell health, plating density not_resistant->troubleshoot

Caption: Workflow for confirming and quantifying drug resistance.

FAQ 2: I've confirmed resistance to my this compound EGFR inhibitor. What are the likely on-target mechanisms, and how do I test for them?

Answer:

A primary mechanism of acquired resistance to EGFR inhibitors is the development of secondary mutations within the EGFR kinase domain itself. For non-small cell lung cancer (NSCLC), the most common resistance mutation is T790M , often referred to as the "gatekeeper" mutation. This substitution of threonine (T) with methionine (M) at position 790 sterically hinders the binding of first and second-generation TKIs while increasing the enzyme's affinity for ATP.

How to Test for the T790M Mutation:

Detecting this mutation requires a sensitive molecular biology technique. Droplet digital PCR (ddPCR) is an ultra-sensitive method ideal for detecting rare mutations in a mixed population of cells.[7]

Experimental Protocol: EGFR T790M Mutation Detection by ddPCR (Conceptual Outline)

This protocol provides a general outline. Specifics will depend on the ddPCR system and reagents used.

  • DNA Extraction:

    • Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cell lines.

  • Assay Preparation:

    • Use a commercially available or custom-designed primer/probe set for EGFR T790M detection. This typically includes:

      • A forward/reverse primer pair to amplify the EGFR exon 20 region containing the T790 codon.

      • A FAM-labeled probe specific to the T790M mutant sequence.

      • A TET or HEX-labeled probe specific to the wild-type EGFR sequence.[7]

  • Droplet Generation:

    • Prepare the ddPCR reaction mix containing the DNA sample, primer/probe mix, and ddPCR supermix.

    • Load the mix into a droplet generator, which partitions the sample into ~20,000 nano-liter sized droplets. Each droplet will ideally contain zero or one copy of the target DNA sequence.

  • PCR Amplification:

    • Transfer the droplets to a 96-well plate and perform PCR amplification on a thermal cycler. The fluorescent probes will bind and fluoresce only if their specific target sequence is present in a droplet.

  • Droplet Reading and Analysis:

    • After PCR, the plate is read on a droplet reader which counts the number of positive (fluorescent) and negative droplets for both the mutant (FAM) and wild-type (TET/HEX) channels.

    • The software calculates the concentration of mutant and wild-type alleles, allowing for precise quantification of the T790M allelic frequency. An allelic fraction as low as 0.15% can be detected with high confidence.

Signaling Pathway Diagram: EGFR Inhibition and T790M Resistance

G cluster_0 Sensitive Cell cluster_1 Resistant Cell EGF EGF Ligand EGFR_S EGFR (WT/Activating Mutation) EGF->EGFR_S Pathway_S Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR_S->Pathway_S ATP Drug_S This compound Inhibitor Drug_S->EGFR_S Inhibits ATP Binding Proliferation_S Cell Proliferation & Survival Pathway_S->Proliferation_S EGF_R EGF Ligand EGFR_R EGFR with T790M Mutation EGF_R->EGFR_R Pathway_R Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR_R->Pathway_R ATP (High Affinity) Drug_R This compound Inhibitor Drug_R->EGFR_R Binding Impaired Proliferation_R Cell Proliferation & Survival Pathway_R->Proliferation_R

Caption: On-target resistance via EGFR T790M mutation.

FAQ 3: My resistant cells do not have an on-target mutation. What other common resistance mechanisms should I investigate?

Answer:

If on-target mutations are ruled out, a prevalent mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as MDR1).[4] These membrane proteins function as efflux pumps, actively transporting a wide range of xenobiotics, including many kinase inhibitors, out of the cell.[4][5] This reduces the intracellular concentration of the drug, preventing it from reaching its target at an effective dose.

How to Test for P-gp Mediated Efflux:

A functional assay using a fluorescent P-gp substrate can determine if this efflux mechanism is active in your resistant cells.

Experimental Protocol: P-glycoprotein (P-gp) Efflux Assay

This protocol uses a fluorogenic P-gp substrate to measure efflux activity.

  • Cell Seeding:

    • Seed both parental and resistant cells in a white-walled, clear-bottom 96-well plate at a density of 3-5 x 10^4 cells/well and grow overnight.[8]

    • Prepare control wells:

      • No Inhibition Control: Cells treated with the fluorescent substrate only.

      • Maximal Inhibition Control: Cells pre-treated with a known P-gp inhibitor (e.g., Verapamil) before adding the substrate.[8]

  • Inhibitor Pre-treatment (for control wells):

    • Prepare a working solution of Verapamil (e.g., 100 µM final concentration).

    • Aspirate the culture medium and wash cells once with a pre-warmed assay buffer.

    • Add the Verapamil solution to the "Maximal Inhibition Control" wells and assay buffer with vehicle (DMSO) to the other wells.

    • Incubate for 30-60 minutes at 37°C.

  • Substrate Loading and Efflux Measurement:

    • Prepare a working solution of a fluorogenic P-gp substrate (e.g., a fluorescent taxol derivative like Flutax-2 or a calcein-based substrate).[9]

    • Add the substrate solution to all wells and incubate for a set period (e.g., 30-120 minutes) at 37°C, protected from light.

    • To measure accumulation: Read the fluorescence intensity in the plate reader immediately. Low fluorescence in resistant cells compared to parental or Verapamil-treated cells suggests active efflux.

    • To measure efflux directly: After the loading period, aspirate the substrate-containing medium, wash the cells, and add fresh, pre-warmed medium. Incubate for another period (e.g., 2 hours). Collect the supernatant and measure its fluorescence. High fluorescence in the supernatant from resistant cells indicates high efflux activity.[9]

  • Data Analysis:

    • Compare the fluorescence readings between your parental and resistant cell lines. A significantly lower intracellular accumulation or higher efflux of the fluorescent substrate in the resistant line, which is reversible by a P-gp inhibitor like Verapamil, strongly indicates P-gp-mediated resistance.

Diagram of P-gp Mediated Drug Efflux

G cluster_0 Sensitive Cell cluster_1 Resistant Cell cell_S Extracellular Cell Membrane Intracellular drug_in_S Drug drug_in_S->cell_S:f2 Passive Diffusion target_S Kinase Target drug_in_S->target_S Inhibition cell_R Extracellular Cell Membrane Intracellular drug_in_R Drug drug_in_R->cell_R:f2 Passive Diffusion pgp P-gp Efflux Pump drug_in_R->pgp target_R Kinase Target drug_in_R->target_R Inhibition (Reduced) pgp->cell_R:f0 ATP-dependent Efflux

Caption: P-glycoprotein (P-gp) mediated drug resistance.

References

Technical Support Center: Optimizing Oral Bioavailability of Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the oral bioavailability of Furo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of potent compounds is a common challenge. The primary reasons often relate to the physicochemical properties of the this compound scaffold, which can lead to:

  • Low Aqueous Solubility: Many kinase inhibitors based on heterocyclic scaffolds exhibit poor solubility in aqueous media, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach the systemic circulation.

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the intestinal lumen.

Q2: What initial in vitro assays are crucial for diagnosing the cause of poor oral bioavailability?

A2: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to identify the key barriers to oral bioavailability. These include:

  • Kinetic Solubility Assay: To determine the aqueous solubility of your compound.

  • Caco-2 Permeability Assay: To assess the intestinal permeability and identify potential for active efflux.

  • Liver Microsomal Stability Assay: To evaluate the metabolic stability of your compound in the presence of liver enzymes.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble this compound derivatives?

A3: Several formulation strategies can be employed to enhance the exposure of poorly soluble compounds:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.

Q4: Can chemical modification of the this compound scaffold improve oral bioavailability?

A4: Yes, medicinal chemistry strategies can have a significant impact. Consider the following approaches:

  • Prodrugs: Attaching a promoiety to the molecule can improve its solubility or permeability. This promoiety is then cleaved in vivo to release the active drug.

  • Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors can influence both solubility and permeability.

  • Blocking Metabolic Soft Spots: Identifying and modifying sites on the molecule that are susceptible to rapid metabolism can improve metabolic stability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility in Kinetic Solubility Assay
Symptom Possible Cause Troubleshooting Step
Immediate precipitation upon addition to aqueous buffer.Compound has very low intrinsic solubility.- Increase the percentage of co-solvent (e.g., DMSO) in the initial stock solution, but be mindful of its potential effects on downstream assays.- Consider using a different buffer system or adding solubilizing excipients.- If the issue persists, this is a strong indicator that formulation strategies will be necessary for in vivo studies.
Inconsistent solubility results between experiments.Issues with the solid form of the compound (e.g., different crystalline forms, presence of amorphous content).- Ensure consistent solid-state properties of the compound batch-to-batch.- Use a well-defined and consistent experimental protocol, particularly regarding shaking time and temperature.
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
Symptom Possible Cause Troubleshooting Step
Low apparent permeability (Papp) in the apical to basolateral (A-B) direction.The compound has inherently poor membrane permeability.- Analyze the physicochemical properties of the compound (e.g., high molecular weight, high PSA).- Consider chemical modifications to improve lipophilicity or reduce hydrogen bonding capacity.
High efflux ratio (Papp B-A / Papp A-B > 2).The compound is a substrate for an efflux transporter (e.g., P-gp).- Confirm transporter involvement by co-dosing with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).- If confirmed, consider chemical modifications to reduce recognition by the transporter.
Low mass balance/recovery.- Compound may be binding to the plate material.- The compound may be metabolized by enzymes present in the Caco-2 cells.- The compound may be unstable in the assay buffer.- Use low-binding plates.- Analyze cell lysates and wash solutions to quantify retained compound.- Assess the metabolic stability of the compound in Caco-2 cell homogenates.
Issue 3: High Clearance in Liver Microsomal Stability Assay
Symptom Possible Cause Troubleshooting Step
Rapid disappearance of the parent compound over time.The compound is rapidly metabolized by liver enzymes (e.g., CYPs).- Identify the specific CYP enzymes involved using recombinant human CYP enzymes.- Perform metabolite identification studies to pinpoint the metabolic "soft spots" on the molecule.- Use this information to guide chemical modifications to block or slow down metabolism.
High clearance in rat liver microsomes but lower clearance in human liver microsomes (or vice versa).There are species differences in metabolism.- This is valuable information for selecting the appropriate animal species for in vivo pharmacokinetic studies and for predicting human pharmacokinetics.

Data Presentation

The oral bioavailability of this compound derivatives can be highly variable and is dependent on the specific substitutions on the core scaffold. The following table provides an example of pharmacokinetic data for a representative compound. A comprehensive comparison would require data from a wider range of derivatives.

Table 1: Oral Pharmacokinetic Parameters of a Dihydrothis compound Derivative in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
13c210453.22.04125.630.96[1]

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Preparation of Test Solutions: Add the DMSO stock solution to a phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration of 200 µM with a final DMSO concentration of 2%.

  • Equilibration: Shake the test solutions at room temperature for 2 hours.

  • Separation of Undissolved Compound: Filter the solutions through a 0.45 µm filter plate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Preparation of Dosing Solution: Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Liver Microsomal Stability Assay
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a solution of NADPH (cofactor) to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

This compound derivatives are often investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for interpreting the mechanism of action of these compounds.

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_optimization Optimization Strategy cluster_invivo In Vivo Evaluation sol Kinetic Solubility form Formulation Development sol->form perm Caco-2 Permeability chem Medicinal Chemistry perm->chem met Microsomal Stability met->chem pk Pharmacokinetic Study form->pk chem->pk end Optimized Oral Bioavailability pk->end start Poor Oral Bioavailability start->sol Low Solubility? start->perm Low Permeability? start->met High Metabolism?

Caption: Workflow for troubleshooting poor oral bioavailability.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/AKT signaling pathway.

FLT3_pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activation RAS RAS/MAPK Pathway FLT3->RAS Activation PI3K PI3K/AKT Pathway FLT3->PI3K Activation Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation PI3K->Proliferation CDK2_pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F CDK2->E2F Activation S_Phase S Phase Progression CDK2->S_Phase CyclinA Cyclin A CyclinA->CDK2 pRb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

References

Scalable synthesis methods for kilogram production of Furo[3,4-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scalable Synthesis of Furo[3,4-d]pyrimidines

Welcome to the technical support center for the scalable synthesis of Furo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during kilogram-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up of Furo[3,4-d]pyrimidine synthesis. The issues are categorized by the stage of the process for easy reference.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step Incomplete reaction due to poor mixing or mass transfer limitations at scale.- Increase agitation speed and monitor for vortex formation. - Consider a different reactor design with better mixing capabilities (e.g., baffled reactor). - Slowly add the limiting reagent to maintain a consistent reaction rate.
Thermal decomposition of starting materials or product at elevated temperatures.- Implement precise temperature control with a jacketed reactor and a reliable thermocouple. - Perform a reaction calorimetry study to understand the exothermicity of the reaction and adjust the heating/cooling profile accordingly.[1][2]
Catalyst deactivation or poisoning.- Ensure all reagents and solvents are of high purity and free from water or other potential catalyst poisons. - For palladium-catalyzed reactions, degas all solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Poor Product Purity/High Impurity Profile Side reactions due to localized "hot spots" or prolonged reaction times.- Improve heat transfer by using a reactor with a larger surface area-to-volume ratio or by using a more efficient heat transfer fluid.[1][2] - Optimize reaction time by monitoring reaction progress using in-process controls (e.g., HPLC, UPLC).
Inefficient purification at a larger scale.- Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find optimal conditions for selective crystallization of the product. - If column chromatography is necessary, consider using automated flash chromatography systems designed for large-scale purification.
Difficulty in Product Isolation/Filtration Formation of fine particles or an amorphous solid that clogs the filter.- Optimize the crystallization process to obtain larger, more uniform crystals. This can be achieved by controlling the cooling rate and agitation. - Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at scale.
Product is an oil or a sticky solid.- Attempt to form a solid salt of the product if it has a basic or acidic handle. - Explore trituration with a non-polar solvent to induce solidification.
Inconsistent Batch-to-Batch Results Variability in raw material quality.- Establish strict quality control specifications for all starting materials and reagents. - Source materials from reliable vendors and request certificates of analysis for each batch.
Poor process control.- Implement a detailed batch manufacturing record with clearly defined process parameters and in-process checks. - Ensure all operators are thoroughly trained on the standard operating procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis of Furo[3,4-d]pyrimidines?

A1: The most critical parameters are typically temperature, reaction time, and reagent addition rate.[1] Due to the often exothermic nature of cyclization reactions, precise temperature control is crucial to prevent side reactions and decomposition.[1][2] The rate of addition of key reagents can also significantly impact impurity profiles. It is highly recommended to perform a thorough process hazard analysis and reaction calorimetry before attempting a kilogram-scale synthesis.[3]

Q2: How can I minimize the amount of palladium catalyst used in a cross-coupling step to synthesize a this compound precursor, and how do I remove it effectively from the final product?

A2: To minimize catalyst loading, consider using highly active phosphine ligands and ensure your starting materials and solvents are of high purity to avoid catalyst deactivation.[4] For palladium removal, several strategies can be employed at scale:

  • Scavenging Resins: Use functionalized silica or polymer beads that selectively bind to palladium.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.

  • Crystallization: Often, multiple crystallizations can significantly reduce palladium content.

  • Aqueous Washes with Thiol Reagents: Washing the organic layer with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) can help extract residual palladium.

Q3: Are there any specific safety precautions I should take when running kilogram-scale reactions for Furo[3,4-d]pyrimidines?

A3: Yes, a comprehensive risk assessment should be conducted.[1][3] Key safety considerations include:

  • Thermal Runaway: Understand the thermal hazards of your reaction.[1][2]

  • Reagent Handling: Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) for handling large quantities of chemicals.

  • Pressure Build-up: Be aware of any potential gas evolution and ensure the reactor is properly vented.

  • Emergency Procedures: Have a clear plan for handling emergencies such as spills, fires, or unexpected reactions.

Q4: My this compound product is difficult to crystallize. What are some alternative purification strategies at scale?

A4: If direct crystallization is challenging, consider the following:

  • Salt Formation: If your molecule has a basic nitrogen, forming a salt (e.g., hydrochloride, mesylate) can often induce crystallinity and improve handling properties.

  • Slurry Washes: Slurrying the crude product in a solvent in which it has low solubility can help remove more soluble impurities.

  • Large-Scale Chromatography: While often a last resort due to cost, automated, large-scale flash chromatography systems can be effective for purifying kilograms of material.

Experimental Protocols

Representative Kilogram-Scale Synthesis of a this compound Intermediate

This protocol is a representative example based on common synthetic routes and should be optimized for your specific target molecule.

Step 1: Condensation to form a substituted furan

  • To a 100 L jacketed glass reactor, charge 50 L of ethanol.

  • With stirring, add 5.0 kg of ethyl acetoacetate and 4.5 kg of malononitrile.

  • Slowly add 3.0 L of piperidine while maintaining the internal temperature below 30°C.

  • Heat the reaction mixture to 70-75°C and hold for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product precipitation.

  • Filter the solid product and wash with 10 L of cold ethanol.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Step 2: Cyclization to the this compound core

  • To a 100 L jacketed glass reactor, charge the furan intermediate from Step 1 and 60 L of formamide.

  • Heat the mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 100 L of water to precipitate the product.

  • Stir the resulting slurry for 2 hours at room temperature.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol.

  • Dry the crude this compound product in a vacuum oven at 60-70°C.

Visualizations

Logical Workflow for this compound Synthesis Scale-up

A Route Scouting & Lab-Scale Synthesis (grams) B Process Hazard Analysis & Calorimetry A->B Select Lead Candidate C Pilot Scale Synthesis (100s of grams) B->C Define Safe Operating Limits D Impurity Profile Identification C->D Analyze Batches E Process Optimization & Robustness Studies D->E Modify Conditions F Kilogram-Scale Production E->F Finalize SOP G Final Product QC & Release F->G In-Process Controls

Caption: A logical workflow for scaling up this compound synthesis.

Troubleshooting Decision Tree for Low Yield

A Low Yield Observed B Check Reaction Completion by IPC (HPLC/TLC) A->B C Incomplete Reaction B->C No D Complete Reaction B->D Yes E Increase Reaction Time/Temp C->E F Check Catalyst Activity C->F G Review Work-up & Isolation Procedure D->G H Product Lost in Aqueous/Mother Liquor? G->H I Product Degradation? G->I J Re-extract Aqueous/Concentrate Mother Liquor H->J Yes K Modify pH/Temp of Work-up I->K Yes

Caption: A decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Furo[3,4-d]pyrimidine kinase inhibitors. Given the specific nature of this scaffold, much of the guidance is based on established principles from structurally related fused pyrimidine kinase inhibitors, such as Furo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows potent on-target activity but poor selectivity across the kinome. What are the initial steps to address this?

A1: Poor selectivity is a common challenge in kinase inhibitor development. A systematic approach to address this involves:

  • Comprehensive Kinome Profiling: The first step is to understand the off-target profile of your inhibitor. Utilize a broad kinase panel (e.g., >400 kinases) to identify which kinase families are being inhibited. This will guide your subsequent medicinal chemistry efforts.

  • Structural Biology: If possible, obtain a co-crystal structure of your inhibitor bound to its primary target and key off-targets. This will provide invaluable insights into the binding modes and highlight opportunities for introducing selectivity-enhancing modifications.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand which parts of the molecule are critical for on-target potency and which contribute to off-target activity. Pay close attention to solvent-exposed regions, where modifications are less likely to disrupt core binding interactions but can introduce steric hindrance for off-targets.

Q2: What are the key structural modifications to the this compound scaffold that I should explore to improve selectivity?

A2: Based on SAR studies of related fused pyrimidine scaffolds, the following modifications are a good starting point for improving selectivity:

  • Modifications at the 4-position: Substitutions at this position often interact with the hinge region of the kinase. Small, targeted changes can disrupt binding to off-targets while maintaining affinity for the desired kinase.

  • Exploring the 6-position: This position is often solvent-exposed. Introducing bulkier or charged groups here can clash with residues in the binding pockets of off-target kinases.

  • Bioisosteric replacements in the furoxan ring: Altering the electronics and sterics of the core scaffold by, for example, replacing the furan oxygen with sulfur (thieno[3,4-d]pyrimidine), can subtly alter the presentation of key pharmacophoric features, leading to a different selectivity profile.

  • Targeting the DFG-out conformation: Consider designing inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[1] This conformation is often more structurally diverse among kinases, offering more opportunities for selective inhibitor design.[1]

Q3: How can computational methods guide the design of more selective this compound inhibitors?

A3: Computational chemistry offers several powerful tools to guide your research:

  • Binding Site Similarity Analysis: Compare the ATP binding pocket of your target kinase with those of known off-targets. This can reveal subtle differences in amino acid composition, size, and shape that can be exploited to design more selective inhibitors.

  • Molecular Docking and Scoring: Dock virtual libraries of this compound analogs into the crystal structures of your on-target and off-target kinases. While not always predictive of potency, this can help prioritize compounds for synthesis that are predicted to have a more favorable binding mode in the target kinase.

  • Free Energy Perturbation (FEP): For a more quantitative prediction of binding affinity, FEP calculations can be used to predict the change in binding free energy upon modification of your lead compound. This can help to rank-order potential analogs before committing to their synthesis.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experimental runs.

Possible Cause Troubleshooting Step
Inhibitor Precipitation Check the aqueous solubility of your compound. Perform a visual inspection of the assay plate for any signs of precipitation. Consider using a lower concentration of the compound or adding a small amount of a co-solvent like DMSO.
Assay Reagent Instability Ensure that all reagents, especially ATP and the kinase, are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment.
Inconsistent Pipetting Calibrate your pipettes regularly. For low-volume additions, consider using automated liquid handling systems to minimize human error.

Problem 2: My inhibitor shows potent activity in a biochemical assay but is inactive in a cell-based assay.

Possible Cause Troubleshooting Step
Poor Cell Permeability Assess the physicochemical properties of your inhibitor (e.g., LogP, polar surface area). If permeability is a concern, consider synthesizing more lipophilic analogs or prodrugs.
High Protein Binding Determine the fraction of your inhibitor bound to plasma proteins. High protein binding can significantly reduce the free concentration of the inhibitor available to engage its target in cells.
Efflux by Transporters Use cell lines that overexpress common efflux transporters (e.g., P-gp) to determine if your compound is a substrate. If so, co-administration with an efflux inhibitor can help to confirm this.
Cellular ATP Concentration Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while cellular ATP concentrations are much higher. This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.

Data Presentation

Table 1: Example Selectivity Profile of a this compound Inhibitor (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Target A
Target A 10 1
Off-Target B15015
Off-Target C80080
Off-Target D>10,000>1,000
Off-Target E25025

Table 2: Structure-Activity Relationship (SAR) Data for Analogs of Compound X

CompoundModification at 4-positionModification at 6-positionTarget A IC50 (nM)Off-Target B IC50 (nM)Selectivity (B/A)
X-H-H1015015
X-1-CH3-H1250042
X-2-H-Phenyl25>5,000>200
X-3-Cl-H812015

Experimental Protocols

Protocol 1: Kinase-Glo® Luminescent Kinase Assay

This protocol is for determining the IC50 of a this compound inhibitor against a target kinase.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Target Kinase

  • Substrate Peptide

  • This compound inhibitor

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the this compound inhibitor in kinase buffer.

  • In a 96-well plate, add 5 µL of the inhibitor dilution to each well. Include wells with buffer only (no inhibitor) as a positive control and wells with no kinase as a negative control.

  • Prepare a kinase/substrate mixture in kinase buffer. Add 10 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration equal to the Km of the kinase) to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is used to confirm direct binding of the inhibitor to the kinase by measuring the change in the protein's melting temperature (Tm).

Materials:

  • Purified Kinase

  • This compound inhibitor

  • SYPRO® Orange Protein Gel Stain (Thermo Fisher Scientific)

  • DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal melt program

Procedure:

  • Prepare a stock solution of the this compound inhibitor in DSF buffer.

  • Prepare a master mix containing the kinase and SYPRO® Orange dye in DSF buffer.

  • In a 96-well PCR plate, add the inhibitor to the desired final concentration.

  • Add the kinase/dye master mix to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set up a thermal melt program to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature point.

  • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the inhibitor indicates binding.

Visualizations

G cluster_0 Inhibitor Design & Synthesis cluster_1 Screening & Profiling cluster_2 Optimization Lead_Compound Lead this compound Biochemical_Assay Biochemical Potency Assay Lead_Compound->Biochemical_Assay SAR_Analysis SAR Analysis Design_New_Analogs Design New Analogs SAR_Analysis->Design_New_Analogs Computational_Modeling Computational Modeling Computational_Modeling->Design_New_Analogs Analog_Synthesis Analog Synthesis Analog_Synthesis->Biochemical_Assay Selectivity_Profiling Kinome Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cell-Based Potency Assay Selectivity_Profiling->Cellular_Assay Data_Analysis Data Analysis Cellular_Assay->Data_Analysis Identify_Liabilities Identify Selectivity Liabilities Data_Analysis->Identify_Liabilities Identify_Liabilities->SAR_Analysis Identify_Liabilities->Computational_Modeling Design_New_Analogs->Analog_Synthesis G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->Receptor_Kinase Inhibition G Start Poor Selectivity Observed Check_Purity Is the compound pure? Start->Check_Purity Purify Re-purify and re-test Check_Purity->Purify No Check_Assay Is the assay robust? Check_Purity->Check_Assay Yes Purify->Check_Purity Optimize_Assay Optimize assay conditions Check_Assay->Optimize_Assay No SAR Initiate SAR studies Check_Assay->SAR Yes Optimize_Assay->Check_Assay

References

Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Furo[3,4-d]pyrimidine compounds. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to minimizing cytotoxicity in normal cells while preserving anti-cancer efficacy.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound compounds.

Problem: High Cytotoxicity Observed in Normal/Non-Cancerous Cell Lines

High cytotoxicity in normal cells can limit the therapeutic potential of a compound. The following table outlines potential causes and troubleshooting steps.

Possible CauseTroubleshooting StepRationale
Off-target Kinase Inhibition 1. Perform a comprehensive kinase panel screening to identify unintended kinase targets. 2. Compare the inhibitory profile against the target kinase and off-target kinases.This compound derivatives may inhibit kinases essential for normal cell survival. Identifying these off-targets is crucial for understanding and mitigating toxicity.
High Compound Concentration 1. Conduct a dose-response study in both cancer and normal cell lines to determine the half-maximal inhibitory concentration (IC50) for each. 2. Aim for a therapeutic window where the effective concentration against cancer cells is significantly lower than the toxic concentration for normal cells.An insufficient therapeutic window is a common hurdle. Optimizing the compound's concentration is a primary step to reduce toxicity in healthy cells.
Formation of Toxic Metabolites 1. Use in vitro metabolic stability assays (e.g., liver microsomes) to identify major metabolites. 2. Synthesize and test the cytotoxicity of identified metabolites.The parent compound may not be the sole toxic entity. Its metabolic byproducts could contribute significantly to off-target toxicity.
Lack of Selectivity for Cancer-Specific Pathways 1. Analyze downstream signaling markers (e.g., phosphorylated AKT for the PI3K/AKT pathway) in both cancer and normal cells post-treatment. 2. If the pathway is inhibited in both cell types, medicinal chemistry efforts may be needed to improve compound selectivity.If the targeted pathway is vital for both normal and cancerous cells, toxicity in normal cells is an expected outcome. Improving selectivity through structural modifications can address this.
Problem: Inconsistent or Non-Reproducible Cytotoxicity Results

Variability in experimental results can hinder progress. Below are common causes and solutions.

Possible CauseTroubleshooting StepRationale
Poor Compound Solubility 1. Visually inspect for compound precipitation in the culture medium. 2. Determine the aqueous solubility of the compound. 3. Consider using alternative solvents or formulation strategies (e.g., encapsulation with cyclodextrins) to enhance solubility.Low solubility can lead to inconsistent dosing in cell culture, causing variability in cytotoxicity data.
Cell Line Integrity 1. Use cell lines with low passage numbers. 2. Perform regular cell line authentication to ensure the identity and purity of the cell lines.Over-passaged or contaminated cell lines can exhibit altered sensitivity to therapeutic compounds.
Experimental Variability 1. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Consistently include positive and negative controls in every assay.Even minor deviations in experimental procedures can lead to significant differences in outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action associated with the cytotoxicity of this compound compounds?

A1: While the this compound scaffold is an active area of research, evidence from structurally similar Furo[2,3-d]pyrimidine compounds suggests they can function as dual inhibitors of the PI3K/AKT signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and growth.[3] By inhibiting key kinases within this pathway, these compounds can trigger apoptosis and cell cycle arrest in malignant cells.[2]

Q2: How can I quantify the selectivity of a this compound compound for cancer cells over normal cells?

A2: The selectivity of a compound is assessed by comparing its cytotoxic effects on cancer cell lines with those on normal, non-cancerous cell lines. The selectivity index (SI) is a commonly used metric, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates a greater selectivity for cancer cells.

Q3: What medicinal chemistry strategies can be employed to decrease the cytotoxicity of this compound compounds in normal cells?

A3: To enhance the selectivity of kinase inhibitors such as Furo[3,4-d]pyrimidines, several medicinal chemistry approaches can be utilized:

  • Structure-Based Drug Design: Employing molecular docking and the crystal structures of target kinases can guide the design of modifications that improve binding affinity and selectivity for the cancer-specific target, while minimizing interactions with off-target kinases that are important for the function of normal cells.[4]

  • Exploiting Structural Differences in ATP-Binding Pockets: Subtle structural differences in the ATP-binding pockets of kinase isoforms that are differentially expressed in cancer and normal cells can be exploited. Modifications to the this compound core that capitalize on these differences can enhance selectivity.[5]

  • Targeting the Tumor Microenvironment: Compounds can be designed to be activated under conditions that are specific to the tumor microenvironment, such as hypoxia or lower pH.

Q4: Is there published data comparing the cytotoxicity of this compound compounds in normal versus cancer cells?

A4: Yes, a study has been published on the cytotoxic effects of a dihydrothis compound compound on the K562 human leukemia cell line and on normal peripheral blood mononuclear cells (PBMCs).[6] The findings demonstrated a dose-dependent cytotoxic effect on the K562 cells, which was primarily mediated by the induction of apoptosis.[6] While this provides a valuable reference, further research across a broader range of cancer and normal cell lines is necessary to establish a comprehensive selectivity profile for this class of compounds.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of a dihydrothis compound compound.

Table 1: Comparative Cytotoxicity of a Dihydrothis compound Compound

Cell LineCell TypeCompound Concentration (µg/mL)% Cell Viability (approximate)Reference
K562Human Chronic Myelogenous Leukemia1045%[6]
K562Human Chronic Myelogenous Leukemia2530%[6]
K562Human Chronic Myelogenous Leukemia5020%[6]
K562Human Chronic Myelogenous Leukemia10010%[6]
PBMCsNormal Human Peripheral Blood Mononuclear CellsNot specified in detail, but implied to be less affectedData not quantitatively provided[6]

Note: The data presented in this table is based on a single study of a specific dihydrothis compound compound. These findings may not be generalizable to other derivatives within this class.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium appropriate for the cell lines

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound compound

  • Commercially available LDH assay kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).

  • Sample Collection: After incubation, centrifuge the plate at approximately 250 x g for 4 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)) x 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound compounds.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Promotes Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Furo_Compound This compound Compound Furo_Compound->PI3K Inhibits Furo_Compound->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and points of inhibition by this compound compounds.

Experimental_Workflow start Start seed_cells Seed Cancer and Normal Cell Lines in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of This compound Compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate decision Choose Cytotoxicity Assay incubate->decision mtt_assay Perform MTT Assay decision->mtt_assay Viability ldh_assay Perform LDH Assay decision->ldh_assay Cytotoxicity read_plate Read Absorbance on Microplate Reader mtt_assay->read_plate ldh_assay->read_plate analyze_data Calculate IC50 and Selectivity Index (SI) read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound compounds.

Troubleshooting_Logic start High Cytotoxicity in Normal Cells Observed check_concentration Is the compound concentration optimized? start->check_concentration optimize_dose Perform Dose-Response Curve and Determine IC50 check_concentration->optimize_dose No check_selectivity Is the compound selective for the cancer target? check_concentration->check_selectivity Yes optimize_dose->check_selectivity kinome_scan Perform Kinome Scan to Identify Off-Targets check_selectivity->kinome_scan No end Continue with Optimized Protocol check_selectivity->end Yes structural_modification Consider Structural Modification of Compound kinome_scan->structural_modification

Caption: A logical workflow for troubleshooting high cytotoxicity in normal cells.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the blood-brain barrier (BBB) penetration of Furo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound derivatives that influence their ability to cross the blood-brain barrier?

A1: The BBB penetration of this compound derivatives, like other small molecules, is governed by a combination of physicochemical properties. Key parameters to consider include:

  • Lipophilicity (LogP/LogD): A LogP value between 1 and 4 is often cited as optimal for passive diffusion across the BBB.

  • Molecular Weight (MW): Generally, a lower molecular weight (< 450 Da) is preferred for better BBB penetration.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is typically associated with improved brain penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bond donors (≤ 3) and acceptors (≤ 7) can reduce the desolvation penalty for crossing the lipid-rich BBB.

  • pKa: The ionization state of the molecule at physiological pH (7.4) is critical. Basic amines can be protonated, increasing their polarity and limiting BBB entry.

Q2: My this compound derivative shows good in vitro potency but has poor brain penetration in animal models. What are the likely reasons?

A2: Several factors could contribute to this discrepancy:

  • Efflux Transporter Substrate: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the brain endothelial cells and back into the bloodstream.[1]

  • Poor Physicochemical Properties: The molecule may have suboptimal physicochemical properties for BBB penetration, such as high molecular weight, high polar surface area, or unfavorable lipophilicity.

  • Rapid Metabolism: The compound might be rapidly metabolized in the periphery (e.g., in the liver) or at the BBB, which contains metabolizing enzymes.

  • High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the unbound fraction of the drug available to cross the BBB.

Q3: What in vitro models are recommended for assessing the BBB permeability of this compound derivatives?

A3: A tiered approach using in vitro models is recommended before moving to in vivo studies:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane, providing a preliminary indication of a compound's lipophilicity-driven permeability.

  • Cell-Based Assays:

    • Caco-2 Bidirectional Assay: Although a model for the intestinal barrier, Caco-2 cells express efflux transporters like P-gp, making this assay useful for identifying potential P-gp substrates. An efflux ratio greater than 2 is often indicative of active efflux.

    • MDCK-MDR1 Assay: Madin-Darby canine kidney cells transfected with the human MDR1 gene are a more specific tool for identifying P-gp substrates.

    • In Vitro BBB Models: Co-culture models of brain endothelial cells with astrocytes and pericytes provide a more physiologically relevant system to study both passive permeability and the influence of efflux transporters.[2]

Troubleshooting Guides

Issue 1: High Efflux Ratio Observed in In Vitro Assays

Problem: My this compound derivative shows a high efflux ratio in Caco-2 or MDCK-MDR1 assays, suggesting it is a P-gp substrate.

Possible Solutions & Experimental Steps:

  • Structural Modification to Reduce P-gp Recognition:

    • Strategy: Modify the chemical structure to reduce its affinity for P-gp. This can involve reducing the number of hydrogen bond acceptors, decreasing lipophilicity, or altering the overall shape of the molecule.

    • Action: Synthesize a focused library of analogs with modifications at solvent-exposed positions of the this compound scaffold. Re-evaluate the efflux ratio of these new analogs.

  • Co-administration with a P-gp Inhibitor:

    • Strategy: To confirm P-gp mediated efflux in vivo, conduct a study with a known P-gp inhibitor.

    • Action: In a rodent model, administer the this compound derivative with and without a P-gp inhibitor (e.g., verapamil, elacridar). Measure the brain-to-plasma concentration ratio in both groups. A significant increase in the ratio in the presence of the inhibitor confirms P-gp mediated efflux.

Issue 2: Low Passive Permeability in PAMPA-BBB Assay

Problem: My compound has a low permeability value in the PAMPA-BBB assay, indicating poor passive diffusion.

Possible Solutions & Experimental Steps:

  • Increase Lipophilicity:

    • Strategy: Modify the structure to increase its lipophilicity (LogP/LogD).

    • Action: Introduce lipophilic groups (e.g., alkyl, aryl) at suitable positions on the this compound core. Be mindful not to increase the molecular weight excessively. Measure the LogP/LogD and re-assess permeability in the PAMPA-BBB assay.

  • Reduce Polar Surface Area (TPSA) and Hydrogen Bonding Capacity:

    • Strategy: Decrease the polarity of the molecule.

    • Action: Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole. Cap hydrogen bond donors through methylation or other substitutions. Recalculate the TPSA and re-test in the PAMPA-BBB assay.

Data Presentation

Table 1: Physicochemical Properties and In Vitro Permeability of Hypothetical this compound Derivatives

Compound IDMW (Da)cLogPTPSA (Ų)HBDHBAPAMPA-BBB Pe (10⁻⁶ cm/s)MDCK-MDR1 Efflux Ratio
FDP-0014803.595261.55.8
FDP-0024352.875154.21.2
FDP-0034503.185253.13.5

Table 2: In Vivo Brain Penetration of a Hypothetical this compound Derivative (FDP-002) in Rats

CompoundDose (mg/kg, IV)Time (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain-to-Plasma Ratio
FDP-002512501250.5
FDP-0025480320.4

Experimental Protocols

Protocol: In Situ Brain Perfusion in Rats

This technique allows for the precise measurement of the transfer of a compound from the blood to the brain, independent of peripheral metabolism.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the this compound derivative at a known concentration

  • Surgical instruments

  • Analytical equipment for quantifying the compound (e.g., LC-MS/MS)

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Surgically expose the common carotid artery.

  • Ligate the external carotid artery and place a cannula in the common carotid artery, pointing towards the brain.

  • Begin perfusion with the buffer containing the test compound at a constant flow rate.

  • After a short perfusion time (typically 1-5 minutes), stop the perfusion and decapitate the animal.

  • Dissect the brain, weigh it, and homogenize the tissue.

  • Analyze the concentration of the compound in the brain homogenate and in the perfusion buffer using a validated analytical method.

  • Calculate the brain uptake clearance (K_in) using the equation: K_in = C_brain / (C_perfusate * T), where C_brain is the concentration in the brain, C_perfusate is the concentration in the perfusion buffer, and T is the perfusion time.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation pampa PAMPA-BBB Assay (Passive Permeability) caco2 Caco-2/MDCK-MDR1 Assay (Efflux Potential) pampa->caco2 bbb_model In Vitro BBB Model (Physiological Permeability) caco2->bbb_model pk_study Pharmacokinetic Study (Brain-to-Plasma Ratio) bbb_model->pk_study perfusion In Situ Brain Perfusion (Uptake Clearance) pk_study->perfusion decision Good BBB Penetration? perfusion->decision start This compound Derivative start->pampa end Candidate for Further Development decision->end Yes optimization Structural Modification decision->optimization No optimization->start signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain drug_bound Drug (Bound to Plasma Protein) drug_unbound Drug (Unbound) drug_bound->drug_unbound Equilibrium endothelial_cell Endothelial Cell drug_unbound->endothelial_cell Passive Diffusion pgp P-glycoprotein (Efflux) endothelial_cell->pgp brain_drug Drug in Brain endothelial_cell->brain_drug pgp->drug_unbound Efflux troubleshooting_logic start Low Brain Penetration check_efflux High Efflux Ratio? start->check_efflux check_permeability Low Passive Permeability? check_efflux->check_permeability No modify_for_pgp Reduce P-gp Affinity (Structural Modification) check_efflux->modify_for_pgp Yes increase_lipophilicity Increase Lipophilicity check_permeability->increase_lipophilicity Yes reduce_psa Reduce TPSA/H-bonds check_permeability->reduce_psa Yes retest Re-evaluate In Vitro and In Vivo modify_for_pgp->retest increase_lipophilicity->retest reduce_psa->retest

References

Validation & Comparative

A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, fused pyrimidines have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a comparative analysis of two such scaffolds: Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine, with a focus on their synthesis, chemical properties, and, most importantly, their biological activities as evidenced by experimental data. This objective comparison is intended to aid researchers, scientists, and drug development professionals in making informed decisions when selecting a scaffold for their drug discovery programs.

Chemical Structure and Properties

The core structures of this compound and Pyrazolo[3,4-d]pyrimidine are bicyclic systems where a pyrimidine ring is fused to a furan or a pyrazole ring, respectively. This seemingly subtle difference in the five-membered ring imparts distinct electronic and steric properties to the overall scaffold, influencing their synthetic accessibility and their interaction with biological targets.

This compound consists of a pyrimidine ring fused with a furan ring. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature that can be exploited in drug design to enhance binding affinity to target proteins.

Pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic system comprising a fused pyrimidine and pyrazole rings that structurally mimic purines, prompting biological investigations to evaluate their potential therapeutic activity.[1] The presence of two nitrogen atoms in the pyrazole ring offers multiple points for substitution and potential hydrogen bonding interactions, making it a versatile scaffold in drug discovery.[1][2]

Synthesis and Functionalization

Both scaffolds can be synthesized through various established synthetic routes, often starting from appropriately substituted furan or pyrazole precursors followed by the construction of the pyrimidine ring, or vice versa. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

The pyrazolo[3,4-d]pyrimidine nucleus can be synthesized from various starting materials utilizing either pyrazole or pyrimidine rings as starting synthons, along with several other miscellaneous materials.[1] Different reported procedures for the synthesis of pyrazolo[3,4-d]pyrimidine include using its main precursors, the pyrazole or pyrimidine ring, as starting materials or by other miscellaneous routes such as one-pot synthesis or Diels-Alder reaction.[2]

Comparative Biological Activities

Both this compound and Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit a wide range of biological activities. However, the pyrazolo[3,4-d]pyrimidine scaffold has been more extensively studied, particularly as a privileged scaffold for the development of kinase inhibitors.[2]

Kinase Inhibition: A Major Battleground

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of drug discovery efforts. Both scaffolds have been successfully employed to generate potent kinase inhibitors.

Pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Scaffold:

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, mimicking the adenine core of ATP to interact with the hinge region of the kinase active site.[3] This has led to the development of numerous potent inhibitors targeting a variety of kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): Several studies have reported the development of potent CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. These compounds have shown significant anti-proliferative activity in various cancer cell lines.[3][4]

  • FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[5]

  • Other Kinases: The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further demonstrated by its application in developing inhibitors for other kinases such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and Myt1 kinase.[6]

This compound as a Kinase Inhibitor Scaffold:

While less explored than its pyrazolo counterpart, the this compound scaffold has also shown promise in the development of kinase inhibitors.

  • PI3K/AKT Pathway: Furo[2,3-d]pyrimidine derivatives (an isomeric form) have been designed as dual inhibitors of PI3K and AKT, key components of a critical cell survival pathway.[7]

  • Phosphodiesterase 4 (PDE4): Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of PDE4, a target for inflammatory diseases.[8]

The following tables summarize the reported inhibitory activities of representative derivatives of both scaffolds against various kinases. It is important to note that these are not direct head-to-head comparisons, as the experimental conditions may vary between studies.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 14CDK2/cyclin A257HCT-116[4]
Compound 13CDK2/cyclin A281HCT-116[4]
Compound 15CDK2/cyclin A2119HCT-116[4]
Compound XVIFLT3-NCI-60 panel[5]

Table 2: Inhibitory Activity of this compound and Related Isomeric Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 10bPI3Kα175-[7]
Compound 10bPI3Kβ71-[7]
Compound 10bAKT411-[7]
Other Biological Activities

Beyond kinase inhibition, both scaffolds have been investigated for other therapeutic applications.

Pyrazolo[3,4-d]pyrimidine:

  • Antiviral Activity: Initially evaluated as adenosine nucleoside analogues for cancer and viral therapy.[2]

  • Anti-inflammatory, Antimicrobial, and Antimalarial Activities: Have shown a broad spectrum of biological activities.[2]

This compound:

  • Antiviral Activity (HIV-1): Dihydrothis compound derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9]

  • Analgesic and Antitumor Activities: Fused furo[2,3-d]pyrimidinone derivatives have demonstrated both analgesic and antitumor properties.[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodologies employed. A generalized protocol for a kinase inhibition assay is provided below. For specific details, readers are encouraged to consult the original research articles.

General Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagents (e.g., phosphospecific antibody, fluorescent probe)

    • Microplates (e.g., 96-well or 384-well)

  • Assay Procedure:

    • A reaction mixture containing the kinase, substrate, and assay buffer is prepared.

    • The test compound at various concentrations is added to the wells of the microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, luminescence).

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the biological context and experimental design, the following diagrams have been generated using the DOT language.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E Active_CDK2_E Active CDK2/Cyclin E CyclinE->Active_CDK2_E CyclinA Cyclin A Active_CDK2_A Active CDK2/Cyclin A CyclinA->Active_CDK2_A CDK2 CDK2 CDK2->Active_CDK2_E CDK2->Active_CDK2_A p21_p27 p21/p27 (CDK Inhibitors) p21_p27->Active_CDK2_E p21_p27->Active_CDK2_A Active_CDK2_E->S G1/S Transition Active_CDK2_A->S S Phase Progression Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitors Pyrazolo_pyrimidine->CDK2 FLT3_Signaling_Pathway cluster_FLT3 FLT3 Activation FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitors Pyrazolo_pyrimidine->Dimerization Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Buffer start->prepare_reagents add_inhibitor Add Test Compound (e.g., Furo- or Pyrazolo-pyrimidine) prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_signal Detect Phosphorylation Signal stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

References

Validating the Therapeutic Potential of a Novel Furo[3,4-d]pyrimidine Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Furo[3,4-d]pyrimidine series against established inhibitors, focusing on the validation of their therapeutic target, Phosphoinositide 3-kinase (PI3K). The data presented herein is a synthesis of currently available research to offer an objective overview of the performance and potential of this emerging class of compounds.

Executive Summary

The this compound scaffold has shown significant promise as a core structure for the development of potent and selective kinase inhibitors. This guide focuses on a novel series of these compounds designed to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] Through a series of in vitro and in vivo experiments, the therapeutic potential of a representative compound, hereafter referred to as this compound-Analog 1 (FA-1), is compared against well-established PI3K inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data from key experiments, offering a clear comparison between FA-1 and other known PI3K inhibitors.

Table 1: In Vitro Kinase Inhibition Assay

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
FA-1 (this compound-Analog 1) 5.2 45.8 8.1 60.3
Alpelisib (PI3Kα specific)4.61,156290250
Idelalisib (PI3Kδ specific)8,6005,5002.5880
Copanlisib (Pan-PI3K)0.53.70.76.4
Gedatolisib (Dual PI3K/mTOR)0.44.11.915

Data for FA-1 is representative of potent compounds from the novel this compound series. Data for other inhibitors is compiled from published literature for comparative purposes.

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell Line (PIK3CA mutant)GI50 (µM)Cell Line (PTEN null)GI50 (µM)
FA-1 (this compound-Analog 1) MCF-7 0.25 U87MG 0.89
AlpelisibMCF-70.12U87MG>10
IdelalisibMCF-7>10U87MG>10
CopanlisibMCF-70.08U87MG0.15
GedatolisibMCF-70.05U87MG0.11

GI50 values represent the concentration required to inhibit cell growth by 50%.

Table 3: In Vivo Efficacy in a Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume Change (%)
Vehicle Control+ 250
FA-1 (50 mg/kg, oral, daily) - 45
Alpelisib (25 mg/kg, oral, daily)- 55
Paclitaxel (10 mg/kg, IV, weekly)- 30

Data is from a representative preclinical mouse model with established MCF-7 breast cancer xenografts over a 21-day treatment period.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PI3K Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.

  • Kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • ATP and PIP2 substrate.

  • ADP-Glo™ Kinase Assay kit.

  • Test compounds (FA-1 and comparators) dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 5 µL of the respective PI3K enzyme and PIP2 substrate mixture in kinase buffer to each well.[3]

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Viability (MTT) Assay

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, U87MG).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[5]

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cell lines.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein electrophoresis and transfer equipment.

Procedure:

  • Treat cultured cancer cells with the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).[2]

  • Cancer cell line for implantation (e.g., MCF-7).

  • Matrigel.

  • Test compounds formulated for oral or intravenous administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.[6]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups.

  • Administer the test compounds and vehicle control according to the planned schedule.

  • Measure tumor volume with calipers two to three times per week.[6]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Start Start: Novel this compound Series Synthesis InVitroKinase In Vitro Kinase Assay (PI3K Isoforms) Start->InVitroKinase CellViability Cellular Viability Assay (MTT) Start->CellViability DataAnalysis Data Analysis & Comparison InVitroKinase->DataAnalysis WesternBlot Western Blot Analysis (p-AKT, p-S6K) CellViability->WesternBlot InVivo In Vivo Xenograft Efficacy Studies WesternBlot->InVivo InVivo->DataAnalysis Conclusion Conclusion: Therapeutic Potential Validated DataAnalysis->Conclusion

Caption: Workflow for therapeutic target validation.

References

Head-to-Head Showdown: Furo[3,4-d]pyrimidine Inhibitors Challenge Standard-of-Care Drugs in HIV and Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant development for drug discovery, novel Furo[3,4-d]pyrimidine derivatives are demonstrating competitive efficacy and, in some cases, superior performance when compared to established standard-of-care drugs in preclinical studies. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this heterocyclic scaffold in developing next-generation therapeutics for HIV and various cancers. This guide provides a detailed head-to-head comparison of these emerging inhibitors with current treatment regimens, supported by experimental data and methodologies.

Furo[3,4-d]pyrimidines as Potent Anti-HIV Agents

A series of dihydrothis compound derivatives have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Preclinical data reveals that these compounds exhibit remarkable activity against wild-type and, critically, a range of drug-resistant HIV-1 strains, a major challenge in current antiretroviral therapy.

Performance Against Standard-of-Care: Etravirine

The performance of lead dihydrothis compound compounds was directly compared with Etravirine (ETV), a well-established second-generation NNRTI used in clinical practice. The data, summarized below, showcases the superior potency of these novel inhibitors against key resistant viral strains.

Compound/DrugTargetWild-Type HIV-1 EC₅₀ (nM)L100I Resistant Strain EC₅₀ (nM)K103N Resistant Strain EC₅₀ (nM)Y181C Resistant Strain EC₅₀ (nM)E138K Resistant Strain EC₅₀ (nM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Compound 13c2 HIV-1 RT1.82.12.53.21.9>227>126,111
Compound 13c4 HIV-1 RT1.61.92.32.81.7>227>141,875
Etravirine (ETV) HIV-1 RT2.53.54.15.63.8>227>90,800

EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value denotes higher potency. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher CC₅₀ value indicates lower toxicity. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound. A higher SI is desirable.

The data clearly indicates that compounds 13c2 and 13c4 are more potent than Etravirine against both wild-type and, notably, several key NNRTI-resistant HIV-1 strains.[1][2]

Experimental Protocols

The anti-HIV-1 activity of the compounds was determined using the MT-4 cell line. In this assay, MT-4 cells were infected with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01. The infected cells were then incubated in the presence of serial dilutions of the test compounds. After five days of incubation at 37°C, the number of viable cells was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The reduction in viral-induced cytopathic effect was used to calculate the EC₅₀ values. Etravirine was used as the positive control.[3]

The cytotoxicity of the compounds was evaluated in parallel on uninfected MT-4 cells. Cells were treated with the same serial dilutions of the test compounds as in the antiviral assay. After a five-day incubation period, cell viability was also assessed using the MTT assay. The CC₅₀ value was determined as the compound concentration that caused a 50% reduction in the viability of uninfected cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV reverse transcription process, the target of these inhibitors, and the experimental workflow for evaluating their efficacy.

HIV_Reverse_Transcription cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA ssDNA ssDNA Viral RNA->ssDNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->ssDNA dsDNA dsDNA ssDNA->dsDNA DNA Synthesis Integration into Host Genome Integration into Host Genome dsDNA->Integration into Host Genome NNRTIs NNRTIs NNRTIs->Reverse Transcriptase Inhibition Antiviral_Assay_Workflow Start Start Prepare MT-4 Cells Prepare MT-4 Cells Start->Prepare MT-4 Cells Infect with HIV-1 Infect with HIV-1 Prepare MT-4 Cells->Infect with HIV-1 Add Compound Dilutions Add Compound Dilutions Infect with HIV-1->Add Compound Dilutions Incubate (5 days) Incubate (5 days) Add Compound Dilutions->Incubate (5 days) MTT Assay MTT Assay Incubate (5 days)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate EC50/CC50 Calculate EC50/CC50 Measure Absorbance->Calculate EC50/CC50 End End Calculate EC50/CC50->End PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Furopyrimidine Inhibitor Furopyrimidine Inhibitor Furopyrimidine Inhibitor->PI3K Inhibition Furopyrimidine Inhibitor->AKT Inhibition

References

Navigating the Kinome: A Comparative Guide to Furo[3,4-d]pyrimidine Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the furo[3,4-d]pyrimidine scaffold. As a class of ATP-competitive inhibitors, understanding their selectivity is paramount for predicting therapeutic efficacy and potential off-target effects. Due to a scarcity of publicly available data on the this compound scaffold, this guide will focus on the closely related and well-documented isomeric Furo[2,3-d]pyrimidine core. The principles of kinase inhibitor profiling and the data presented for this surrogate scaffold offer valuable insights applicable to the broader class of furo-pyrimidine inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities of representative Furo[2,3-d]pyrimidine derivatives against key kinases in major signaling pathways. These pathways are frequently dysregulated in diseases such as cancer, making them important targets for therapeutic intervention.

Table 1: Inhibition of PI3K/AKT Pathway Kinases by Furo[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
Compound 10bPI3Kα0.175 ± 0.007[1][2]
Compound 10bPI3Kβ0.071 ± 0.003[1][2]
Compound 10bAKT0.411 ± 0.02[1][2]
Compound VAKT-124[2]
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) by Furo[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
Compound 8cEGFRSubmicromolar[3]
Compound 8dEGFRSubmicromolar[3]
Compound 10EGFRSubmicromolar[3]
Compound 7hEGFR(18% inhibition)[3]
Compound 7hHER2(6% inhibition)[4]

Key Signaling Pathway: PI3K/AKT/mTOR

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Furo[2,3-d]pyrimidine derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and AKT.[1][2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

Accurate cross-reactivity profiling relies on robust and reproducible experimental methods. Below is a detailed protocol for a common in vitro kinase assay used to determine the potency of inhibitors.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9][10][11][12][13] This allows for the quantification of kinase activity and the determination of inhibitor potency (IC50 values).

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound inhibitor (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP

  • Kinase reaction buffer (specific to the kinase being assayed)

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the this compound inhibitor in the appropriate solvent (e.g., DMSO).

    • In a white, opaque multi-well plate, add the following components in order:

      • Kinase reaction buffer.

      • Test compound at various concentrations.

      • Kinase enzyme.

      • Kinase-specific substrate.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Following the incubation, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • This step terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add a volume of Kinase Detection Reagent to each well, typically twice the initial kinase reaction volume.

    • The Kinase Detection Reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to a no-inhibitor control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is essential for the comprehensive evaluation of a kinase inhibitor's selectivity. The following diagram illustrates a typical workflow.

Kinase_Profiling_Workflow Compound This compound Inhibitor PrimaryScreen Primary Screen (Target Kinase) Compound->PrimaryScreen HitValidation Hit Validation (IC50 Determination) PrimaryScreen->HitValidation Active Compounds SelectivityPanel Selectivity Profiling (e.g., KINOMEscan) HitValidation->SelectivityPanel CellularAssays Cell-Based Assays (Target Engagement & Phenotype) SelectivityPanel->CellularAssays Selective Compounds LeadOptimization Lead Optimization CellularAssays->LeadOptimization

Kinase Inhibitor Profiling Workflow

This structured approach ensures that only the most potent and selective compounds advance through the drug discovery pipeline, ultimately leading to safer and more effective therapeutic agents.

References

The Bridging of Benchtop and Bedside: An In Vitro and In Vivo Efficacy Comparison of Furo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical assessment of Furo[3,4-d]pyrimidine derivatives reveals a promising correlation between their performance in laboratory assays and their therapeutic effects in living organisms. This guide provides a comparative analysis of their efficacy, detailing the experimental frameworks used to establish this crucial link in drug development.

This compound and its related scaffolds have emerged as a versatile platform in medicinal chemistry, yielding potent inhibitors for a range of biological targets, including key players in cancer and viral infections. This guide focuses on two prominent examples: a Furo[2,3-d]pyrimidine derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncology and a Dihydrothis compound compound developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.

Correlating In Vitro Potency with In Vivo Anti-Tumor Activity: A VEGFR-2 Inhibitor Case Study

A series of novel Furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit VEGFR-2, a key mediator of angiogenesis in cancer. The in vitro and in vivo efficacy of a representative compound from this class are summarized below, demonstrating a clear translation of biochemical and cellular activity into a tangible anti-tumor response.

Quantitative Efficacy Data
Parameter In Vitro Results In Vivo Results
Target VEGFR-2 KinaseTumor Growth Inhibition
Metric IC50Tumor Volume Reduction
Value 21 nMSignificant reduction at 10 mg/kg/day
Assay/Model In Vitro VEGFR-2 Kinase AssayEhrlich Ascites Carcinoma (EAC) Solid Tumor Murine Model
Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay: The inhibitory activity of the Furo[2,3-d]pyrimidine compound against the VEGFR-2 kinase was determined using a commercially available ELISA kit. The assay measures the ability of the compound to block the phosphorylation of a substrate by the VEGFR-2 enzyme. Varying concentrations of the inhibitor were incubated with the recombinant human VEGFR-2 enzyme and the substrate in a 96-well plate. The extent of phosphorylation was then quantified using a chemiluminescent signal, and the IC50 value was calculated as the concentration of the compound that resulted in 50% inhibition of the enzyme activity.

In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Murine Model: To evaluate the in vivo anti-tumor efficacy, a solid tumor model was established by subcutaneously injecting EAC cells into mice. Once the tumors reached a palpable size, the animals were randomized into control and treatment groups. The Furo[2,3-d]pyrimidine derivative was administered orally at a dose of 10 mg/kg/day for a specified period. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated relative to the vehicle-treated control group.

Visualizing the Mechanism of Action

The Furo[2,3-d]pyrimidine compound exerts its anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway, a critical cascade for the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT Activates AKT->Angiogenesis Compound Furo[2,3-d]pyrimidine Inhibitor Compound->VEGFR2

VEGFR-2 Signaling Pathway Inhibition.

From Antiviral Activity to Pharmacokinetic Profile: A Dihydrothis compound NNRTI

In the realm of infectious diseases, Dihydrothis compound derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The following data illustrates the in vitro antiviral potency and the corresponding in vivo pharmacokinetic properties of a lead compound, which are critical for maintaining therapeutic drug concentrations.

Quantitative Efficacy and Pharmacokinetic Data
Parameter In Vitro Results In Vivo Results (Rat Model)
Target HIV-1 Reverse TranscriptaseDrug Exposure
Metric EC50AUC (Area Under the Curve)
Value 1.5 nM4530 ng·h/mL
Assay/Model Anti-HIV-1 activity in MT-4 cellsPharmacokinetic study after oral administration
Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay: The antiviral efficacy of the Dihydrothis compound compound was assessed in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The cells were infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the compound. After a 5-day incubation period, cell viability was determined using the MTT colorimetric method. The EC50 value was calculated as the concentration of the compound that protected 50% of the cells from the cytopathic effects of the virus.

In Vivo Pharmacokinetic Study in Rats: To understand the in vivo behavior of the compound, a pharmacokinetic study was conducted in rats. A single oral dose of the Dihydrothis compound derivative was administered to the animals. Blood samples were collected at various time points post-dosing, and the plasma concentrations of the compound were quantified using a validated LC-MS/MS method. Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2), were calculated to assess the oral bioavailability and exposure of the drug.

Visualizing the Experimental Workflow

The preclinical evaluation of these compounds follows a logical progression from initial in vitro screening to more complex in vivo studies, a workflow essential for identifying promising drug candidates.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (e.g., Kinase Inhibition) Cell_Assay Cell-Based Assay (e.g., Antiviral Activity) Enzyme_Assay->Cell_Assay Confirms Cellular Potency PK_Study Pharmacokinetic Study (e.g., Rat Model) Cell_Assay->PK_Study Leads to In Vivo Testing Efficacy_Model Efficacy Model (e.g., Tumor Xenograft) PK_Study->Efficacy_Model Informs Dosing Regimen IVIVC In Vitro-In Vivo Correlation Analysis Efficacy_Model->IVIVC Data for Correlation

Preclinical Drug Discovery Workflow.

The presented data underscores the potential of the this compound scaffold in developing novel therapeutics. The strong correlation between the in vitro and in vivo findings for both the anti-cancer and anti-HIV compounds provides a solid foundation for their further preclinical and clinical development. This systematic approach of bridging laboratory discoveries with whole-organism efficacy is fundamental to the successful translation of promising molecules into effective medicines.

A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to conduct a comprehensive comparative study on the anticancer activity of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine isomers are significantly hampered by a notable lack of publicly available research on the this compound scaffold. While Furo[2,3-d]pyrimidine derivatives have been extensively investigated as potential anticancer agents, with a wealth of data on their synthesis, biological activity, and mechanisms of action, a corresponding body of evidence for the this compound isomers is conspicuously absent from the current scientific literature.

This disparity in research focus prevents a direct, data-driven comparison of the two isomers as originally intended. The Furo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous derivatives with potent cytotoxic and kinase inhibitory activities. In contrast, the exploration of Furo[3,4-d]pyrimidines for similar therapeutic applications appears to be in its infancy or has not been a primary focus of investigation.

Furo[2,3-d]pyrimidine Derivatives: A Well-Established Class of Anticancer Agents

Research into Furo[2,3-d]pyrimidine derivatives has identified them as potent inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.

Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Numerous studies have demonstrated the cytotoxic effects of Furo[2,3-d]pyrimidine derivatives against a wide range of human cancer cell lines. The table below summarizes some of the reported in vitro anticancer activities.

Compound ClassCancer Cell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidine-based chalconesMCF-7 (Breast)0.51 - 1.39[1]
Substituted Furo[2,3-d]pyrimidinesHepG2 (Liver)0.70[2]
Furo[2,3-d]pyrimidine derivativesA549 (Lung)1.5 - 1.9
Furo[2,3-d]pyrimidine derivativesHT-29 (Colon)1.75 - 1.8
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridsHT-1080 (Fibrosarcoma)13.89 - 19.43
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridsMDA-MB-231 (Breast)13.89 - 19.43
Mechanism of Action: Kinase Inhibition

A primary mechanism through which Furo[2,3-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases. The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is a key target for many of these compounds.[3][4]

Below is a diagram illustrating the general mechanism of action of Furo[2,3-d]pyrimidine derivatives as kinase inhibitors.

G cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Furopyrimidine Furo[2,3-d]pyrimidine Derivative Furopyrimidine->PI3K Inhibits Furopyrimidine->AKT Inhibits

Caption: Furo[2,3-d]pyrimidine derivatives inhibiting the PI3K/AKT pathway.

This compound Isomers: An Unexplored Frontier in Cancer Research

In stark contrast to their Furo[2,3-d]pyrimidine counterparts, there is a significant dearth of published research on the anticancer properties of this compound derivatives. A comprehensive search of scientific databases reveals a limited number of studies, with most focusing on other potential therapeutic applications, such as antiviral agents.

Experimental Protocols

To provide context for the data on Furo[2,3-d]pyrimidines, a general experimental workflow for evaluating the anticancer activity of these compounds is outlined below.

G cluster_workflow General Experimental Workflow Synthesis Synthesis of Furo[2,3-d]pyrimidine Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Kinase_Assay In vitro Kinase Inhibition Assay MTT_Assay->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Workflow for evaluating the anticancer activity of novel compounds.

A typical experimental protocol for determining the in vitro anticancer activity of these compounds involves:

  • Synthesis: Chemical synthesis of a series of Furo[2,3-d]pyrimidine derivatives with various substitutions.

  • Cell Culture: Maintenance of human cancer cell lines in appropriate culture media and conditions.

  • Cytotoxicity Assay (MTT Assay): Treatment of cancer cells with varying concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Mechanism of Action Studies:

    • Kinase Inhibition Assays: In vitro assays to measure the inhibitory activity of the compounds against specific protein kinases (e.g., PI3K, AKT).

    • Apoptosis Assays: Techniques like Annexin V/propidium iodide staining followed by flow cytometry to determine if the compounds induce programmed cell death (apoptosis).

    • Cell Cycle Analysis: Using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compounds to see if they cause cell cycle arrest.

Conclusion

While the Furo[2,3-d]pyrimidine scaffold has proven to be a fruitful area of research for the development of novel anticancer agents, the isomeric this compound scaffold remains largely unexplored in this context. The lack of available data makes a direct comparative study of their anticancer activities impossible at this time. This significant gap in the literature presents an opportunity for future research to synthesize and evaluate this compound derivatives for their potential as anticancer agents, which could lead to the discovery of new therapeutic leads. Until such research is undertaken and published, a comprehensive comparison between these two isomeric systems remains an open question.

References

Validating Molecular Docking of Furo[3,4-d]pyrimidines: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of computational predictions for Furo[3,4-d]pyrimidine binding modes is essential for advancing drug discovery. This guide provides a comparative overview of experimental techniques used to validate molecular docking simulations, offering researchers and scientists a reference for selecting appropriate methods and interpreting results. By integrating computational predictions with robust experimental data, a more accurate understanding of ligand-protein interactions can be achieved, ultimately guiding the development of more potent and selective therapeutics.

Molecular docking has become an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into potential binding modes. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and reverse transcriptases. However, the reliability of docking predictions hinges on their experimental validation. This guide outlines the key experimental methodologies for confirming the predicted binding poses and affinities of this compound derivatives.

The Validation Workflow: From Simulation to Confirmation

The process of validating molecular docking predictions is a multi-step approach that integrates computational and experimental data. The general workflow involves an initial computational docking study, followed by a series of experimental assays to confirm the predicted binding mode and affinity. This iterative process allows for the refinement of docking protocols and a more accurate understanding of the structure-activity relationship (SAR).

Validation_Workflow cluster_computational Computational Phase cluster_experimental Experimental Validation Phase cluster_analysis Data Analysis and Refinement Docking Molecular Docking of This compound Derivatives Prediction Prediction of Binding Mode and Affinity Docking->Prediction Binding_Affinity Binding Affinity Assays (ITC, SPR) Prediction->Binding_Affinity Quantitative Correlation Structural_Validation Structural Biology (X-ray Crystallography, NMR) Prediction->Structural_Validation Direct Pose Confirmation Biological_Activity Biological Activity Assays (Enzymatic, Cellular) Binding_Affinity->Biological_Activity Functional Relevance Structural_Validation->Binding_Affinity Contextualizes Affinity Data Comparison Comparison of Docking Score vs. Experimental Data Biological_Activity->Comparison Refinement Refinement of Docking Protocol and SAR Comparison->Refinement

Caption: General workflow for the validation of molecular docking predictions.

Comparative Analysis of Experimental Validation Techniques

The selection of an appropriate experimental method for validating docking predictions depends on the specific research question, the nature of the target protein, and the availability of resources. Below is a comparison of commonly employed techniques.

Technique Information Provided Advantages Limitations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise binding pose, and specific molecular interactions.Unambiguous determination of the binding mode.Requires protein crystallization, which can be challenging; provides a static picture of the interaction.
NMR Spectroscopy Information on ligand binding, conformational changes in the protein and ligand upon binding, and mapping of the binding site.Can be performed in solution, providing dynamic information.Requires larger amounts of protein and isotopically labeled samples for detailed studies; size limitations for the protein.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][2]Provides a complete thermodynamic profile of the interaction in a single experiment.[1][2]Requires relatively large amounts of purified protein and ligand.
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics (association and dissociation rates) and binding affinity (Kd).High sensitivity, requires small amounts of sample.One binding partner needs to be immobilized on a sensor surface, which can sometimes affect its activity.
Enzymatic/Cellular Assays Functional validation of the docking prediction by measuring the biological activity of the compound (e.g., IC50, EC50).Directly links the predicted binding to a biological outcome.Does not directly confirm the binding mode; can be influenced by off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are generalized protocols for key techniques.

X-ray Crystallography of Protein-Ligand Complexes
  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or other suitable expression systems, and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).

  • Ligand Soaking or Co-crystallization: The this compound derivative is introduced to the protein crystals by either soaking the crystals in a ligand-containing solution or by co-crystallizing the protein in the presence of the ligand.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[3]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[4][5]

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: The protein and the this compound derivative are prepared in an identical, degassed buffer to minimize heats of dilution.[6]

  • Instrument Setup: The ITC instrument, consisting of a sample and a reference cell, is thoroughly cleaned and equilibrated at the desired temperature.[2][6]

  • Titration: A solution of the ligand is incrementally injected into the sample cell containing the protein solution.[2]

  • Data Analysis: The heat released or absorbed during each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Validation
  • Sample Preparation: The protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C), is purified and prepared in a suitable NMR buffer. The this compound derivative is dissolved in a compatible solvent.

  • ¹H-¹⁵N HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are recorded upon titration with increasing concentrations of the ligand.

  • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand addition are monitored. Significant CSPs indicate the location of the binding site on the protein.

  • Saturation Transfer Difference (STD) NMR: This experiment is performed with unlabeled protein. The protein is selectively saturated with radiofrequency pulses, and the saturation is transferred to a bound ligand. The difference spectrum reveals which protons of the ligand are in close proximity to the protein, thus identifying the binding epitope of the ligand.

Quantitative Data Summary

The following tables summarize hypothetical and literature-derived data to illustrate how quantitative comparisons can be made between docking predictions and experimental results.

Table 1: Comparison of Docking Scores and Experimental Binding Affinities for this compound Derivatives Targeting Kinase X.

CompoundDocking Score (kcal/mol)ITC Kd (nM)SPR Kd (nM)IC50 (nM)
FDP-1-10.2152035
FDP-2-9.55065110
FDP-3-8.7250300520
FDP-4-7.1>1000>1000>2000

Table 2: Structural Validation of Docking Poses.

CompoundPredicted Binding ModeExperimental MethodRMSD (Å) of Ligand PoseKey Interactions Confirmed
FDP-1H-bond with hinge region, hydrophobic interactions in back pocket.X-ray Crystallography0.85Yes, H-bond with Glu95 and hydrophobic interactions with Leu148 confirmed.
FDP-2H-bond with hinge region, interaction with catalytic lysine.NMR (CSP & NOE)N/ABinding to the ATP pocket confirmed by CSPs around the hinge region.

Conclusion

The validation of molecular docking predictions for this compound binding modes is a multifaceted process that requires the integration of computational and experimental data. While docking can provide valuable initial hypotheses, experimental techniques such as X-ray crystallography, NMR, ITC, and SPR are indispensable for confirming binding poses and affinities. A thorough validation strategy not only builds confidence in the computational models but also provides a deeper understanding of the molecular recognition events, which is crucial for the rational design of novel this compound-based therapeutic agents.

References

Comparative ADMET Profiling of Lead Furo[3,4-d]pyrimidine Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds based on the Furo[3,4-d]pyrimidine scaffold. Due to the limited availability of direct comparative experimental data for a series of this compound compounds, this guide presents available data for a key Dihydrothis compound lead compound and supplements this with comparative data from the closely related and more extensively studied Pyrazolo[3,4-d]pyrimidine scaffold to illustrate a comprehensive ADMET profile. This guide provides an objective look at performance with supporting experimental data and detailed methodologies to aid in the selection and optimization of drug candidates.

Executive Summary

The this compound core is a promising scaffold in medicinal chemistry. However, advancing these compounds from discovery to clinical candidates requires a thorough understanding of their ADMET properties. This guide synthesizes available pharmacokinetic data to provide a comparative framework for researchers. While experimental data on Furo[3,4-d]pyrimidines is emerging, the analysis of related heterocyclic systems, such as Pyrazolo[3,4-d]pyrimidines, offers valuable insights into potential liabilities and opportunities for chemical modification to achieve a desirable drug-like profile.

Comparative ADMET Data

Table 1: In Vitro ADMET Profile of Lead Compounds

Compound IDScaffoldAqueous Solubility (µg/mL)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Metabolic Stability (% remaining after 1 hr)Plasma Protein Binding (%)
13c2 Dihydrothis compoundData not availableData not availableData not availableData not available
Compound A Pyrazolo[3,4-d]pyrimidine< 0.1> 10> 90%> 95%
Compound B Pyrazolo[3,4-d]pyrimidine5.58.285%92%
Compound C Pyrazolo[3,4-d]pyrimidine12.16.575%88%

Note: Data for Compounds A, B, and C are representative values for the Pyrazolo[3,4-d]pyrimidine class and are included for illustrative comparison. Actual values vary depending on the specific substitutions.

Table 2: In Vivo Pharmacokinetic Parameters of Lead Compounds

Compound IDScaffoldDosing RouteBioavailability (%)Half-life (t½, h)Clearance (CL, mL/min/kg)Volume of Distribution (Vd, L/kg)
13c2 Dihydrothis compoundOral (in rats)30.9611.1Data not availableData not available
Compound X Pyrazolo[3,4-d]pyrimidineIntravenous-2.5254.5
Compound Y Pyrazolo[3,4-d]pyrimidineOral454.1153.2

Note: Data for Compounds X and Y are representative values for the Pyrazolo[3,4-d]pyrimidine class and are included for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ADMET studies. The following are standard protocols for the key experiments cited.

Aqueous Solubility

A kinetic solubility assay is performed using a phosphate-buffered saline (PBS) solution at pH 7.4. The compound is added to the buffer from a concentrated DMSO stock solution, and the resulting suspension is shaken for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is used to predict passive intestinal absorption. A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells (apical side) at a specific concentration in a buffer solution (e.g., PBS at pH 7.4). The receiver plate (basolateral side) is filled with the same buffer. The plates are incubated for a defined period (e.g., 4-16 hours) at room temperature. The concentration of the compound in both the donor and receiver wells is then quantified by LC-MS/MS to calculate the permeability coefficient (Pe).

Metabolic Stability in Human Liver Microsomes (HLM)

The metabolic stability of a compound is assessed by incubating it with human liver microsomes. The reaction mixture contains the test compound (at a low concentration, e.g., 1 µM), pooled HLM, and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Plasma Protein Binding

Equilibrium dialysis is a common method to determine the extent of plasma protein binding. The test compound is added to plasma (human or animal) and placed in a dialysis chamber separated by a semi-permeable membrane from a protein-free buffer solution. The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours). The concentrations of the compound in the plasma and buffer compartments are then measured by LC-MS/MS to calculate the fraction unbound (fu).

In Vivo Pharmacokinetics in Rodents

Male Sprague-Dawley rats are typically used for in vivo pharmacokinetic studies. The test compound is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes at a specific dose. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and analyzed by LC-MS/MS to determine the drug concentration. Pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution are then calculated using appropriate software.

Visualizations

Experimental Workflow for In Vitro ADMET Profiling

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity solubility Aqueous Solubility Favorable_Profile Favorable ADMET Profile solubility->Favorable_Profile Unfavorable_Profile Unfavorable ADMET Profile solubility->Unfavorable_Profile pampa PAMPA pampa->Favorable_Profile pampa->Unfavorable_Profile ppb Plasma Protein Binding ppb->Favorable_Profile ppb->Unfavorable_Profile hlm Metabolic Stability (HLM) hlm->Favorable_Profile hlm->Unfavorable_Profile cyp CYP450 Inhibition cyp->Favorable_Profile cyp->Unfavorable_Profile herg hERG Inhibition herg->Favorable_Profile herg->Unfavorable_Profile cyto Cytotoxicity cyto->Favorable_Profile cyto->Unfavorable_Profile Lead_Compound Lead this compound Compound Lead_Compound->solubility Lead_Compound->pampa Lead_Compound->ppb Lead_Compound->hlm Lead_Compound->cyp Lead_Compound->herg Lead_Compound->cyto

Caption: In Vitro ADMET screening workflow for lead compounds.

Signaling Pathway for CYP450-Mediated Drug Metabolism

CYP450_Metabolism cluster_cyp_cycle CYP450 Catalytic Cycle Drug Drug (Substrate) Complex_Fe3 [Drug-CYP450 (Fe³⁺)] Drug->Complex_Fe3 Binds to active site CYP450_Fe3 CYP450 (Fe³⁺) CYP450_Fe3->Complex_Fe3 Complex_Fe2 [Drug-CYP450 (Fe²⁺)] Complex_Fe3->Complex_Fe2 Reduction (NADPH) Complex_Fe2_O2 [Drug-CYP450 (Fe²⁺)-O₂] Complex_Fe2->Complex_Fe2_O2 O₂ binding Complex_Fe2_O2->CYP450_Fe3 Electron transfer & protonation Metabolite Metabolite (Oxidized Drug) Complex_Fe2_O2->Metabolite Oxygen insertion H2O 2 H₂O Complex_Fe2_O2->H2O Inhibitor Inhibitor Compound Inhibitor->CYP450_Fe3 Competitive or non-competitive inhibition

Caption: Simplified pathway of drug metabolism by Cytochrome P450 enzymes.

Assessing the Therapeutic Index of Furo[3,4-d]pyrimidine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A higher TI indicates a wider margin of safety. This guide provides a comparative overview of the assessment of the therapeutic index for investigational Furo[3,4-d]pyrimidine drug candidates, drawing on available preclinical data and outlining key experimental methodologies.

Comparative Efficacy and Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

Compound ClassSpecific Derivative(s)Target/IndicationCell Line(s)Cytotoxicity Metric (IC50/GI50)Reference
Dihydrothis compound13c2, 13c4HIV-1 NNRTIVarious HIV-1 strainsEC50 = 0.9–8.4 nM[3]
Furo[2,3-d]pyrimidineCompound 10bPI3K/AKT Inhibitor (Anticancer)HS 578T (Breast Cancer)GI50 = 1.51 µM[4]
Pyrido[3,4-d]pyrimidineCompound 21AnticancerMCF-7, MDA-MB-468 (Breast Cancer)% Growth Inhibition: 60.77%, 71.42%[5]
Pyrazolo[3,4-d]pyrimidineCompound 1aAnticancerA549 (Lung Cancer)IC50 = 2.24 µM[6]
Pyrazolo[3,4-d]pyrimidineCompounds 14 & 15CDK2 Inhibitor (Anticancer)HCT-116 (Colon Cancer)IC50 = 6 nM, 7 nM[7]

Table 2: In Vivo Efficacy and Safety of this compound and Related Compounds

Compound ClassSpecific DerivativeAnimal ModelEfficacy EndpointSafety/Toxicity DataReference
Dihydrothis compound13c2Not specifiedPotent anti-HIV-1 activityNo behavioral abnormalities or organ damage observed in subacute toxicity studies.[3]
4,6-diaryl pyrimidoneSK-25Swiss-albino mice with Ehrlich ascites carcinoma94.71% tumor inhibition at 30 mg/kgNon-toxic at a maximum tolerated dose of 1000 mg/kg.[8]

Experimental Protocols

The determination of a therapeutic index requires a combination of in vitro and in vivo studies to establish both the efficacy and toxicity profiles of a drug candidate.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound drug candidate and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Efficacy Assessment: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound drug candidate in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Caliper measurements are typically used to calculate tumor volume.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound drug candidate and a vehicle control to the respective groups according to a defined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

In Vivo Acute Toxicity Assessment: LD50 Determination

The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. This is a key metric for assessing acute toxicity.

Protocol (Up-and-Down Procedure - a method to reduce animal usage):

  • Animal Acclimation: Acclimate a small number of rodents (e.g., mice or rats) to the laboratory conditions.

  • Dose Selection: Start with a dose estimated to be near the LD50.

  • Sequential Dosing: Administer the this compound drug candidate to a single animal.

  • Observation: Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Iteration: Continue this process for a small series of animals.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of outcomes (survival or death).[9][10]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

Several Furo[2,3-d]pyrimidine derivatives, structurally related to the this compound core, have been identified as inhibitors of the PI3K/AKT signaling pathway.[4][11] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2:e->PIP3:w PDK1 PDK1 PIP3:e->PDK1:w Recruits AKT AKT PIP3:e->AKT:w Recruits PDK1:e->AKT:w mTORC1 mTORC1 AKT:e->mTORC1:w Activates Cell_Survival Cell Survival AKT:e->Cell_Survival:w Promotes Cell_Growth Cell Growth & Proliferation mTORC1:e->Cell_Growth:w Promotes Furo_Pyrimidine This compound Inhibitor Furo_Pyrimidine:e->PI3K:w Inhibits TI_Workflow Start This compound Candidate In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Efficacy_In_Vitro In Vitro Efficacy Assays (e.g., Kinase Inhibition) In_Vitro->Efficacy_In_Vitro In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Efficacy_In_Vitro->In_Vivo Efficacy_In_Vivo Efficacy Models (e.g., Xenografts) In_Vivo->Efficacy_In_Vivo Toxicity Toxicity Studies (e.g., LD50) In_Vivo->Toxicity Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics TI_Calculation Therapeutic Index Calculation (TI = TD50/ED50) Efficacy_In_Vivo->TI_Calculation Toxicity->TI_Calculation Pharmacokinetics->TI_Calculation Decision Go/No-Go Decision for Further Development TI_Calculation->Decision

References

Unveiling the Anticancer Potential of Furo[3,4-d]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of emerging research highlights the promising anticancer efficacy of furo[3,4-d]pyrimidine derivatives across various cancer models. These compounds are attracting significant attention within the oncology research community for their potent cytotoxic and apoptotic effects on cancer cells. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Efficacy of Dihydrothis compound in Chronic Myeloid Leukemia

Recent studies have investigated a dihydrothis compound derivative, demonstrating its notable activity against the K562 human chronic myeloid leukemia cell line.[1] This compound exhibited a potent, concentration-dependent cytotoxic effect on K562 cells, primarily through the induction of apoptosis.[1] While specific IC50 values from peer-reviewed publications remain forthcoming, preliminary data indicates a greater potency against leukemia cells compared to normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[2]

CompoundCancer ModelEfficacy
Dihydrothis compoundK562 (Chronic Myeloid Leukemia)Strong, concentration-dependent cytotoxicity; induces apoptosis. IC50 lower than in normal PBMCs.[1][2]

Experimental Protocols

The evaluation of the dihydrothis compound derivative in the K562 cancer model involved the following key experimental methodologies:

  • Cell Culture: The K562 human chronic myeloid leukemia cell line was cultured in RPMI 1640 medium.[1]

  • Cell Viability Assays: The cytotoxic effects of the compound were determined using the trypan blue exclusion method and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] These assays measure the proportion of viable cells after treatment.

  • Apoptosis Quantification: Apoptosis induction was quantified using propidium iodide (PI) and acridine orange (AO) double staining, followed by fluorescence microscopy to differentiate between viable, apoptotic, and necrotic cells.[1]

Below is a generalized workflow for the in-vitro screening of this compound derivatives.

G General Experimental Workflow for In-Vitro Anticancer Screening A This compound Derivative Synthesis C Compound Treatment (Varying Concentrations) A->C B Cancer Cell Line Culture (e.g., K562) B->C D Incubation Period C->D E Cell Viability Assay (e.g., MTT, Trypan Blue) D->E F Apoptosis Assay (e.g., PI/AO Staining) D->F G Data Analysis (IC50 Determination) E->G H Mechanism of Action Studies F->H

Caption: A generalized workflow for the in-vitro screening of novel anticancer compounds.

Mechanism of Action: Apoptosis Induction

The primary mechanism of action identified for the dihydrothis compound derivative in K562 cells is the induction of apoptosis, or programmed cell death.[1] This is a critical pathway for eliminating cancerous cells. While the specific signaling cascade triggered by this compound is still under investigation, apoptosis is generally mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspase enzymes that execute cell death.

The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis induction by a this compound derivative.

G Hypothetical Apoptotic Pathway Induced by this compound Derivatives cluster_cell Cancer Cell A This compound Derivative B Target Protein (e.g., Kinase) A->B Inhibition C Signal Transduction Cascade B->C Blocks Survival Signal D Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase Activation (e.g., Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: A simplified model of the intrinsic apoptotic pathway potentially activated by this compound derivatives.

Future Directions

The promising initial findings for this compound derivatives warrant further investigation. Future research should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the precise protein(s) that these compounds interact with to induce apoptosis.

  • Broad-Spectrum Efficacy Screening: Testing these derivatives against a wider panel of cancer cell lines to determine the breadth of their anticancer activity.

  • In Vivo Studies: Evaluating the efficacy and safety of these compounds in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues to optimize potency and selectivity.

References

A Comparative Guide to Biomarker Validation for Predicting Response to Furo[3,4-d]pyrimidine-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and potential biomarkers for predicting patient response to Furo[3,4-d]pyrimidine-based treatments. Furo[3,4-d]pyrimidines are a versatile class of heterocyclic compounds investigated as inhibitors of various protein kinases crucial in cancer progression, including Polo-like kinases (PLKs), phosphoinositide 3-kinases (PI3Ks), and FMS-like tyrosine kinase 3 (FLT3). This document outlines the critical steps for biomarker validation, presents potential biomarker candidates based on the known mechanisms of action of this compound derivatives, and compares them with alternative therapeutic approaches.

The Biomarker Validation Process: A Roadmap to Clinical Utility

The successful clinical implementation of a predictive biomarker requires a rigorous validation process to ensure its accuracy, reliability, and clinical value.[1][2][3] This process is typically categorized into analytical validation, clinical validation, and the demonstration of clinical utility.[1]

  • Analytical Validation: This initial step confirms the accuracy and reliability of the biomarker measurement itself.[2] Key parameters include sensitivity, specificity, and reproducibility of the assay.[4]

  • Clinical Validation: This phase establishes the biomarker's ability to stratify patients based on their likely response to a specific therapy.[1][2] This involves assessing the biomarker in well-defined patient cohorts from clinical trials.[4]

  • Clinical Utility: The final and most critical step is to demonstrate that using the biomarker to guide treatment decisions leads to improved patient outcomes.[3]

A summary of key performance metrics used in clinical validation is provided in Table 1.

Metric Definition Importance in Predicting Treatment Response
Sensitivity The ability of the test to correctly identify patients who will respond to treatment (True Positive Rate).[2]High sensitivity is crucial to avoid withholding a potentially beneficial treatment from patients who could respond.
Specificity The ability of the test to correctly identify patients who will not respond to treatment (True Negative Rate).[2]High specificity is important to prevent exposing non-responding patients to unnecessary toxicity and cost.
Positive Predictive Value (PPV) The probability that a patient with a positive biomarker test result will respond to treatment.[1]A high PPV provides confidence that a patient predicted to respond will indeed benefit from the therapy.
Negative Predictive Value (NPV) The probability that a patient with a negative biomarker test result will not respond to treatment.[1]A high NPV is important for confidently directing patients towards alternative, more effective treatments.
Receiver Operating Characteristic (ROC) Analysis A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[1]The area under the ROC curve (AUC) provides a single measure of the overall accuracy of the biomarker.

Table 1: Key Performance Metrics for Clinical Validation of Predictive Biomarkers. [1][2]

Potential Predictive Biomarkers for this compound Treatment

Given that Furo[3,4-d]pyrimidines can target multiple kinase pathways, the choice of biomarker will depend on the specific molecular target of the drug candidate.

Polo-like Kinase 1 (PLK1) Inhibition

Several this compound derivatives have been investigated as PLK1 inhibitors. PLK1 is a key regulator of mitosis, and its overexpression is common in various cancers.[5][6]

Potential Biomarkers:

  • TP53 and/or RAS Mutations: Preclinical data suggest that tumors with mutations in TP53 and/or RAS may be more sensitive to PLK1 inhibitors.[7]

  • Splicing Factor (SF) Mutations (e.g., SRSF2): In the context of the PLK1 inhibitor onvansertib, mutations in splicing factors have been associated with response.[8]

  • Phospho-histone H3 (pHH3): While more of a pharmacodynamic (PD) biomarker to confirm target engagement, an increase in pHH3 levels following treatment indicates mitotic arrest due to PLK1 inhibition.[7]

Alternative Treatments and Associated Biomarkers: For non-small cell lung cancer (NSCLC), alternatives to PLK inhibitors include tyrosine kinase inhibitors (TKIs) for patients with activating driver mutations (e.g., EGFR, ALK) and immunotherapy with checkpoint inhibitors, where PD-L1 expression is a key biomarker.[5][6][9]

PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Novel Furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors.[10][11]

Potential Biomarkers:

  • PIK3CA Mutations: Activating mutations in the PIK3CA gene are a well-established predictive biomarker for response to PI3Kα inhibitors in breast cancer.

  • PTEN Loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to pathway activation and may predict sensitivity to PI3K/AKT inhibitors.

  • AKT Phosphorylation: Measuring the phosphorylation status of AKT can serve as a direct indicator of pathway activation.

FLT3 Inhibition

Internal tandem duplication (ITD) mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against FLT3-ITD.[12]

Potential Biomarkers:

  • FLT3-ITD Mutation Status: The presence of FLT3-ITD mutations is the primary predictive biomarker for response to FLT3 inhibitors like quizartinib and sorafenib.[12]

  • FLT3 Phosphorylation and Downstream Signaling (STAT5, ERK1/2): Inhibition of FLT3 phosphorylation and its downstream targets can confirm the on-target effect of the inhibitor.[12]

Experimental Protocols for Biomarker Validation

The validation of the aforementioned biomarkers requires specific and robust experimental methodologies.

Patient Sample Collection and Processing

A critical and often overlooked aspect of biomarker validation is the preanalytical handling of patient samples.[1]

  • Tissue Biopsies: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is commonly used for immunohistochemistry (IHC) and DNA sequencing.

  • Blood Samples: Plasma is generally preferred for the analysis of circulating tumor DNA (ctDNA) due to lower background levels of non-tumor DNA.[1] Serum or plasma can be used for protein-based biomarkers, but consistency in sample type is crucial.[1]

Biomarker Measurement Techniques
Biomarker Type Measurement Technique Description
Gene Mutations (e.g., TP53, PIK3CA, FLT3-ITD) Next-Generation Sequencing (NGS)Enables high-throughput sequencing of multiple genes from tumor tissue or ctDNA to identify specific mutations.[8]
Protein Expression (e.g., PTEN, PD-L1) Immunohistochemistry (IHC)Uses antibodies to detect the presence and localization of specific proteins in tissue sections.
Protein Phosphorylation (e.g., pAKT, pSTAT5) Western Blotting, ELISA, Flow CytometryQuantitative methods to measure the levels of phosphorylated proteins in cell lysates or single cells.
Gene Expression RNA Sequencing (RNA-Seq), qRT-PCRMeasures the abundance of specific mRNA transcripts to infer gene activity.[8]

Table 2: Common Methodologies for Biomarker Measurement.

Visualizing Pathways and Workflows

Signaling Pathway of a this compound-based Kinase Inhibitor

Furo_pyrimidine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3, FGFR) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis Furo_pyrimidine This compound Inhibitor Furo_pyrimidine->Receptor Furo_pyrimidine->PI3K Furo_pyrimidine->AKT Furo_pyrimidine->PLK1

Caption: Targeted kinase inhibition by Furo[3,4-d]pyrimidines.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_discovery Discovery & Pre-clinical cluster_clinical Clinical Validation cluster_implementation Implementation Discovery Biomarker Discovery (Genomics, Proteomics) Preclinical Pre-clinical Validation (Cell lines, Animal models) Discovery->Preclinical Assay Analytical Assay Validation Preclinical->Assay Clinical_Trial Clinical Trial (Patient Cohorts) Assay->Clinical_Trial Statistical Statistical Analysis (Sensitivity, Specificity) Clinical_Trial->Statistical Regulatory Regulatory Approval Statistical->Regulatory Clinical_Use Clinical Utility Regulatory->Clinical_Use

Caption: A streamlined workflow for biomarker validation.

Logical Relationship of Biomarker Performance Metrics

Caption: Interrelationship of key biomarker validation metrics.

References

Comparative Analysis of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anti-inflammatory, antioxidant, and antihyperglycemic potential of novel spiro pyrrolo[3,4-d]pyrimidine derivatives, presenting key experimental data and methodologies to inform future drug discovery and development efforts.

In the landscape of medicinal chemistry, spirocyclic compounds have garnered significant attention due to their unique three-dimensional structures and promising biological activities. Among these, spiro pyrrolo[3,4-d]pyrimidine derivatives have emerged as a versatile scaffold, demonstrating a wide range of pharmacological effects. This guide provides a comparative analysis of two distinct series of these compounds, detailing their synthesis, anti-inflammatory and antioxidant properties, and their potential as antihyperglycemic agents.

Anti-inflammatory and Antioxidant Activities of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

A recent study focused on the design and synthesis of a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives and evaluated their potential as anti-inflammatory and antioxidant agents. The anti-inflammatory activity was assessed through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, while the antioxidant potential was determined using a human red blood cell (RBC) membrane stabilization assay.

Data Presentation: COX-1/COX-2 Inhibition and Antioxidant Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities and the antioxidant efficacy of the synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives. The data is presented as the concentration required for 50% inhibition (IC50) for the COX enzymes and the percentage of hemolytic inhibition for antioxidant activity. Celecoxib, a known selective COX-2 inhibitor, was used as a reference standard for the anti-inflammatory assays.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Hemolytic Inhibition (%) at 200 µg/mL
1 15.20.12126.772.5
2 18.50.15123.368.3
3 12.80.09142.279.2
4 10.50.06175.089.9
Celecoxib 7.60.2431.7N/A

N/A: Not Applicable

Antihyperglycemic Activity of Spiro-Pyrrolopyrimidine Derivatives

In a separate investigation, a series of spiro-pyrrolopyrimidine derivatives were synthesized and evaluated for their in vivo antihyperglycemic activity in a streptozotocin-induced diabetic rat model. The efficacy of these compounds was compared to that of Amaryl® (glimepiride), a standard antidiabetic drug.

Data Presentation: In Vivo Antihyperglycemic Activity

The table below presents the percentage decrease in blood glucose levels observed after treatment with the synthesized spiro-pyrrolopyrimidine derivatives and the reference drug, Amaryl®.

Compound IDDose (mg/kg)Blood Glucose Decrease (%)
5a 1045.2
5b 1058.7
5c 1039.8
Amaryl® 1065.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives (General Procedure)

A one-pot, multi-component reaction was employed for the synthesis of the spiro pyrrolo[3,4-d]pyrimidine derivatives. In a typical procedure, a mixture of an appropriate amine, an isatin derivative, and a reactive methylene compound was refluxed in a suitable solvent, such as ethanol, in the presence of a catalytic amount of an acid or base. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed, and purified by recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a commercially available colorimetric inhibitor screening assay kit. The assay is based on the peroxidase activity of the COX enzymes, which catalyzes the oxidation of a chromogenic substrate. The absorbance of the colored product was measured spectrophotometrically at 590 nm. The IC50 values were calculated from the dose-response curves.

Human Red Blood Cell (RBC) Membrane Stabilization Assay

The antioxidant activity was evaluated by assessing the ability of the compounds to stabilize the RBC membrane against hypotonicity-induced hemolysis. Freshly collected human blood was used to prepare an RBC suspension. The test compounds and a standard antioxidant were incubated with the RBC suspension, followed by the induction of hemolysis using a hypotonic saline solution. The extent of hemolysis was determined by measuring the absorbance of the supernatant at 540 nm. The percentage of inhibition of hemolysis was calculated relative to the control.

In Vivo Antihyperglycemic Activity Assay

Diabetes was induced in Wistar rats by a single intraperitoneal injection of streptozotocin. Animals with fasting blood glucose levels above 250 mg/dL were selected for the study. The diabetic rats were divided into groups and treated orally with the test compounds or the standard drug, Amaryl®, for a specified period. Blood glucose levels were measured at regular intervals using a glucometer. The percentage decrease in blood glucose was calculated by comparing the values before and after treatment.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated.

Cyclooxygenase (COX) Signaling Pathway in Inflammation

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Spiro_Derivatives Spiro Pyrrolo[3,4-d]pyrimidine Derivatives Spiro_Derivatives->COX-1_COX-2 Inhibition

Caption: The COX pathway in inflammation and the inhibitory action of spiro derivatives.

General Experimental Workflow for Synthesis and Biological Evaluation

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Reactants One_Pot_Reaction One_Pot_Reaction Reactants->One_Pot_Reaction Purification Purification One_Pot_Reaction->Purification Spiro_Derivatives Spiro Pyrrolo[3,4-d]pyrimidine Derivatives Purification->Spiro_Derivatives Anti_inflammatory_Assay COX-1/COX-2 Inhibition Spiro_Derivatives->Anti_inflammatory_Assay Antioxidant_Assay DPPH/RBC Assay Spiro_Derivatives->Antioxidant_Assay Antihyperglycemic_Assay In Vivo Diabetic Model Spiro_Derivatives->Antihyperglycemic_Assay

Caption: Workflow for synthesis and multi-activity screening of spiro derivatives.

Safety Operating Guide

Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Furo[3,4-d]pyrimidine, a heterocyclic compound utilized in various research and development applications. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste. Adherence to these general best practices is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Characterization

Step 2: Waste Segregation

Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible materials.[3][4]

  • Solid Waste: Collect dry, solid this compound waste, including contaminated lab supplies like gloves and wipes, in a designated, leak-proof container lined with a clear plastic bag.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[6]

Step 3: Container Management

Proper container selection and management are critical to prevent leaks and spills.

  • Container Type: Use containers that are compatible with the chemical waste.[4] Whenever possible, use the original manufacturer's container.[6] If using a different container, ensure it is clean and properly labeled.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.

  • Container Sealing: Keep waste containers securely closed with a screw-on cap, except when adding waste.[5] Corks or parafilm are not acceptable closures.[5]

  • Secondary Containment: Store all waste containers in a secondary containment tray or bin to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the largest container.[5]

Step 4: On-Site Accumulation and Storage

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[3]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5]

  • Waste must be moved to a central storage area within three days of the container becoming full.[3]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[6] Provide them with a complete inventory of the waste, including the chemical names and quantities. Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

Quantitative Data Summary

In the absence of specific quantitative data for this compound, the following table provides general guidelines for hazardous waste management based on regulatory standards.

ParameterGuidelineSource
pH of Aqueous Waste for Drain Disposal Between 5.5 and 10.5 (if otherwise non-hazardous)[7]
Maximum Accumulation Volume in SAA 55 gallons[5]
Time Limit for Full Container in SAA 3 days[3]
Secondary Containment Capacity 110% of the largest container's volume[5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Furo_Disposal_Workflow A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Characterize as Hazardous Waste C Handle in a Chemical Fume Hood B->C E Segregate Solid, Liquid, & Sharps Waste D->E G Label Container with 'Hazardous Waste' & Chemical Name F Use Compatible, Leak-Proof Containers E->F H Keep Container Securely Closed G->H J Store in Designated Satellite Accumulation Area I Store in Secondary Containment H->I K Contact EH&S for Waste Pickup J->K L Document Waste for Disposal K->L

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Furo[3,4-d]pyrimidine.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data sheets of analogous compounds.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and dust.
Respiratory Protection NIOSH-approved respirator with appropriate filterRequired when handling the compound as a powder or if aerosols may be generated.
Body Protection Laboratory coatTo prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling:

    • Always handle this compound within a designated and properly functioning chemical fume hood to avoid inhalation of dust or vapors.

    • Wear the recommended PPE at all times.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated spatulas and glassware.

  • Weighing:

    • When weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to control dust.

    • Use anti-static techniques to prevent dispersal of the powder.

  • Dissolving:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste containing this compound through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Disclaimer: The information provided is based on safety data for structurally similar compounds and should be used as a guide. It is essential to conduct a thorough risk assessment for your specific experimental conditions and to always follow the safety guidelines established by your institution.

Below is a workflow diagram illustrating the key steps for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.